3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethoxy-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-10-7-11(15)13(12-10)8-3-5-9(6-4-8)14(16)17/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXGLGWXBJDMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063302 | |
| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-90-2 | |
| Record name | 5-Ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, molecular structure, spectroscopic characteristics, and chemical reactivity. By elucidating the fundamental chemical nature of this pyrazolinone derivative, this guide aims to facilitate its application in novel research and development endeavors.
Introduction: The Pyrazolinone Scaffold
Pyrazolin-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The versatility of the pyrazolinone ring system, allowing for substitutions at various positions, has led to its prevalence in pharmaceuticals, agrochemicals, and dyes.
The subject of this guide, this compound, incorporates several key features that modulate its chemical behavior. The ethoxy group at the 3-position and the 4-nitrophenyl substituent at the 1-position significantly influence the electronic distribution within the pyrazolinone core, thereby dictating its reactivity and potential applications. The presence of the nitro group, a strong electron-withdrawing group, is particularly noteworthy for its impact on the molecule's electrophilicity and its potential as a precursor for further chemical transformations.
Molecular Structure and Tautomerism
The molecular structure of this compound is presented below.
Caption: Molecular Structure of this compound.
A critical aspect of pyrazolin-5-one chemistry is the phenomenon of tautomerism. These compounds can exist in three principal tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the nature of the substituents and the solvent.[1] For this compound, the presence of the ethoxy group at the C3 position significantly favors the illustrated keto (CH) form. Theoretical calculations and experimental data on analogous 1-aryl-substituted pyrazolin-5-ones suggest that the CH form is generally the most stable.[1]
Caption: Tautomeric forms of pyrazolin-5-ones.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between a β-ketoester and a substituted hydrazine. A representative and adaptable synthetic protocol is outlined below.
General Synthetic Pathway
The core reaction involves the cyclization of diethyl malonate with 4-nitrophenylhydrazine. The ethoxy group is introduced via the choice of the starting β-ketoester, in this case, a malonic ester derivative.
Caption: General synthetic pathway.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related pyrazolone derivatives.
Materials:
-
Diethyl malonate
-
4-Nitrophenylhydrazine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1 equivalent) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.22 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water. |
| Melting Point | Not experimentally determined in the reviewed literature, but expected to be in the range of other substituted pyrazolones (150-250 °C). |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts for the target compound are based on data from structurally similar 1-(nitrophenyl)-pyrazole derivatives.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (ethoxy) | ~ 4.2 - 4.5 | Quartet (q) |
| -CH₃ (ethoxy) | ~ 1.3 - 1.5 | Triplet (t) |
| -CH₂- (pyrazolinone ring) | ~ 3.5 - 3.8 | Singlet (s) |
| Aromatic-H (ortho to -NO₂) | ~ 8.2 - 8.4 | Doublet (d) |
| Aromatic-H (meta to -NO₂) | ~ 7.8 - 8.0 | Doublet (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~ 14 - 16 |
| -CH₂- (ethoxy) | ~ 60 - 63 |
| -CH₂- (pyrazolinone ring) | ~ 40 - 45 |
| C=O (pyrazolinone ring) | ~ 170 - 175 |
| C-ethoxy (pyrazolinone ring) | ~ 160 - 165 |
| C-N (pyrazolinone ring) | ~ 90 - 95 |
| Aromatic C-NO₂ | ~ 145 - 148 |
| Aromatic C-N | ~ 142 - 145 |
| Aromatic CH (ortho to -NO₂) | ~ 125 - 128 |
| Aromatic CH (meta to -NO₂) | ~ 118 - 122 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are predicted based on the functional groups in this compound.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-O (nitro group, asymmetric stretch) | ~ 1500 - 1550 | Strong |
| N-O (nitro group, symmetric stretch) | ~ 1330 - 1370 | Strong |
| C=O (amide carbonyl) | ~ 1680 - 1720 | Strong |
| C=N (pyrazolinone ring) | ~ 1590 - 1620 | Medium |
| C-O-C (ether stretch) | ~ 1050 - 1150 | Strong |
| C-H (aromatic) | ~ 3000 - 3100 | Medium |
| C-H (aliphatic) | ~ 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of N-aryl pyrazolinones with a nitro group is expected to follow characteristic pathways.[4][5]
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 249. Key fragmentation pathways would likely involve:
-
Loss of the nitro group: [M - NO₂]⁺ at m/z 203.
-
Cleavage of the ethoxy group: Loss of an ethyl radical ([M - C₂H₅]⁺ at m/z 220) or ethylene ([M - C₂H₄]⁺ at m/z 221).
-
Fragmentation of the pyrazolinone ring: This can lead to a variety of smaller fragments, including the 4-nitrophenyl cation at m/z 122.
Caption: Predicted major fragmentation pathways.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its functional groups.
-
The Pyrazolinone Ring: The methylene group at the C4 position is acidic and can be deprotonated by a base, allowing for various electrophilic substitution reactions such as alkylation, acylation, and condensation with aldehydes and ketones.
-
The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a wide range of possibilities for further derivatization, including diazotization and coupling reactions, or the formation of amides and sulfonamides. This makes the title compound a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
-
The Ethoxy Group: The ethoxy group is generally stable under most reaction conditions but can be cleaved under harsh acidic or basic conditions.
Potential Applications
Derivatives of pyrazolin-5-one are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-nitrophenyl moiety in this compound suggests potential for applications in medicinal chemistry, as the nitro group can be a key pharmacophore or a handle for further molecular modifications. Furthermore, the conjugated system and the presence of donor and acceptor groups suggest potential applications in the field of materials science, particularly in the development of dyes and nonlinear optical materials.
Conclusion
This compound is a multifaceted heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, and its structure offers multiple sites for chemical modification. The spectroscopic and physicochemical properties detailed in this guide provide a foundational understanding for researchers working with this molecule. The potential for derivatization, particularly through reactions involving the active methylene group and the nitro group, positions this compound as a valuable building block for the discovery of new chemical entities with diverse applications. Further experimental investigation is warranted to fully explore the therapeutic and material science potential of this promising pyrazolinone derivative.
References
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Molecules.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). Magnetic Resonance in Chemistry.
- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). IntechOpen.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.
- Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Deriv
- Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. (n.d.). Turkish Journal of Chemistry.
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.).
- 5-Methyl-1-(4-nitro-phenyl)-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Chemistry – A European Journal.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Mass spectrometric study of some pyrazoline derivatives. (n.d.).
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). Molecules.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.).
- Mass Spectrometry - Fragmentation P
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Rasayan Journal of Chemistry.
- Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. (n.d.). New Journal of Chemistry.
- Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.
- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (n.d.). Gutenberg Open Science.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances.
- Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit.
- Synthesis of 4-Arylallylidenepyrazolone Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 3-ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazolin-5-ones are a well-established pharmacophore, forming the core of several commercial drugs.[1][2] This document delves into the nuanced physicochemical properties, primary synthetic pathways, and diverse biological activities associated with this specific scaffold. We will explore its structural characteristics, including tautomerism, and detail the spectroscopic techniques essential for its characterization. Furthermore, this guide synthesizes current research on the anti-inflammatory, antimicrobial, and anticancer properties of related pyrazolone derivatives, providing field-proven insights into experimental design and interpretation. Detailed protocols for synthesis and biological evaluation are provided to enable researchers and drug development professionals to practically engage with this promising class of molecules.
Introduction: The Pyrazolin-5-one Scaffold in Drug Discovery
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing five-membered rings like pyrazole and its analogues representing a particularly fruitful area of research.[2][3] The pyrazolin-5-one core is a privileged scaffold found in numerous biologically active molecules.[1][4] Its synthetic accessibility and the ability to readily modify its substitution pattern have made it a cornerstone in the development of therapeutics. Notable examples of drugs containing this moiety include the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the analgesic Metamizole, highlighting the scaffold's clinical relevance.[1][4]
This guide focuses specifically on derivatives of This compound . The inclusion of the 1-(4-nitrophenyl) group is a strategic design choice, as the nitroaromatic moiety is known to be a key feature in various bioactive compounds, often contributing to antimicrobial or cytotoxic effects. The 3-ethoxy group influences the molecule's electronics and lipophilicity. Understanding the interplay between these structural features is critical to harnessing the therapeutic potential of this compound class.
Physicochemical Properties and Structural Elucidation
The core structure of this compound is defined by a five-membered ring with two adjacent nitrogen atoms, an ethoxy group at position 3, a carbonyl group at position 5, and a 4-nitrophenyl substituent on one of the ring nitrogens.[5][6][7]
Tautomerism
A critical feature of pyrazolin-5-ones is their existence in multiple tautomeric forms (CH, OH, and NH forms), with the equilibrium between them influenced by the solvent, pH, and the nature of the substituents.[4][8] This tautomerism is not merely a chemical curiosity; it directly impacts the molecule's reactivity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[8] The predominant tautomeric form dictates which atoms can act as hydrogen bond donors or acceptors, a crucial factor in ligand-receptor binding.
Spectroscopic Characterization
Unambiguous structural confirmation of synthesized derivatives is paramount. A combination of spectroscopic methods is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment. Expected signals would include aromatic protons from the nitrophenyl ring, methylene and methyl protons from the ethoxy group, and protons on the pyrazolinone ring itself.[9][10] The chemical shifts and coupling patterns are diagnostic for the specific substitution and tautomeric form.
-
¹³C-NMR: Reveals the carbon skeleton of the molecule. Key signals include the carbonyl carbon (C=O) typically found downfield (~170 ppm), and carbons of the aromatic ring and the pyrazolinone core.[9]
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. Other characteristic peaks include C=N stretching, aromatic C-H stretching, and signals for the nitro group (NO₂).[9][11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure. The molecular ion peak (M+) should correspond to the calculated molecular weight of the derivative.[9]
Synthesis Strategies
Pyrazolin-5-one derivatives are typically synthesized through a cyclocondensation reaction. The most common and efficient route involves the reaction of a β-ketoester with a substituted hydrazine.[2][8] For the target scaffold, this involves the condensation of diethyl ethoxymalonate (or a similar precursor) with 4-nitrophenylhydrazine.
The choice of solvent and catalyst is critical for optimizing reaction yield and purity. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the cyclization and dehydration mechanism.
Below is a generalized reaction scheme visualized using Graphviz.
Table 1: Representative COX Inhibitory Activity of Structurally Related Pyrazole Derivatives
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrazole-pyridazine hybrids | >100 | 1.15 - 1.50 | 8.31 - 9.56 | [12] |
| 1,5-Diarylpyrazole analogues | 45.23 - 204.51 | 1.79 - 9.63 | 65.75 - 72.73 | [13] |
| Pyrazolo[3,4-d]pyrimidines | >100 | 2.15 - 15.64 | >6.4 - >46.5 | [14] |
Note: Data are for related pyrazole structures, not the specific title compound, and are presented to illustrate the potential of the pharmacophore. The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).
Antimicrobial Properties
Infectious diseases remain a major global health challenge, necessitating the discovery of new antimicrobial agents to combat rising drug resistance. [11]Pyrazoline derivatives have consistently been reported to possess significant antibacterial and antifungal activities. [15][16][17]The electron-rich nature of the pyrazoline ring is thought to contribute to its wide range of biological effects. [15][17] The mechanism of action can vary, but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of a nitroaromatic group, as in the 1-(4-nitrophenyl) moiety, is a well-known strategy in antimicrobial drug design, potentially enhancing the compound's efficacy.
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Pyrazoline Derivatives
| Compound Class | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
|---|---|---|---|---|---|
| 2-Pyrazoline Derivatives | 64 | >128 | 64 | 64 | [15] |
| Substituted Pyrazolines | >100 | 3.12 | 1.5 | 0.83 | [16] |
| Pyrazolines with amide moiety | 125 | 250 | 62.5 | 125 | [11] |
Note: MIC (Minimum Inhibitory Concentration) values are for various pyrazoline derivatives and illustrate the general antimicrobial potential of the scaffold.
Anticancer and Cytotoxic Activity
The search for novel, more effective, and less toxic anticancer agents is a primary focus of modern drug discovery. Pyrazoline and pyrazole derivatives have demonstrated significant potential as anticancer compounds. [18][19][20]Their cytotoxic effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as those involving Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases. [19][20] For instance, studies on pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety—a group known for its tubulin-destabilizing effects—have shown potent activity against breast cancer cell lines. [18]Other work has identified pyrazoline-carboxamide analogues with sub-micromolar potency against the MCF-7 breast cancer cell line, comparable to the standard drug Adriamycin. [21]The 1-(4-nitrophenyl) substituent can also contribute to cytotoxicity, making this class of compounds particularly interesting for oncological research.
Key Experimental Protocols
The following protocols are generalized methodologies based on common practices reported in the literature and are intended as a starting point for laboratory investigation.
Protocol: Synthesis of a 1-(4-nitrophenyl)-pyrazolin-5-one Derivative
-
Reaction Setup: To a solution of 4-nitrophenylhydrazine (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask, add the appropriate β-ketoester (e.g., diethyl ethoxymalonate, 10.5 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours. [22]4. Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazolin-5-one derivative.
-
Characterization: Dry the purified product under vacuum and characterize it using NMR, IR, and MS to confirm its structure and purity.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX enzymes.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound dilution (or DMSO for control), and pre-incubate for 15 minutes at 25 °C.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Quantification: The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX converts PGH₂ and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a plate reader at a specific wavelength (e.g., 590-620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis. [12][13]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The wealth of literature on related pyrazolone derivatives strongly suggests potential for potent and selective biological activity, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their properties to optimize potency and selectivity while minimizing toxicity.
Future research should focus on synthesizing a focused library of derivatives with variations at different positions of the pyrazolone and phenyl rings. Systematic screening of these compounds against a broad panel of biological targets, including specific microbial strains, cancer cell lines, and key enzymes like COX-2, will be crucial. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds with their targets, guiding the rational design of next-generation derivatives with enhanced therapeutic profiles.
References
-
Evranos Aksoz B., Gurpinar S.S., Eryilmaz M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turk. J. Pharm. Sci., 17, 500–505. [Link]
-
Sarkar, B. K., Patel, R., & Bhadoriya, U. (2011). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 1(5), 243-250. [Link]
-
Özdemir, A., et al. (2015). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal, 19(2), 107-113. [Link]
-
Kumar, V., & Gupta, S. (2013). Antimicrobial and anthelmintic activity of pyrazolin-5-one derivatives. ResearchGate. [Link]
-
Hassan, R. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 12(43), 28235-28252. [Link]
-
Sanna, V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. [Link]
-
Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3847–3863. [Link]
-
Anwer, K. E., et al. (2022). In vitro 5-LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. ResearchGate. [Link]
-
Abdellatif, K. R., et al. (2016). Synthesis, Cyclooxygenase Inhibition, Anti-Inflammatory Evaluation and Ulcerogenic Liability of New 1-phenylpyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 349(12), 924-934. [Link]
-
Ferorelli, S., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(24), 8829. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. equation-chem.com. [Link]
-
Matrix Fine Chemicals. 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. matrix-fine-chemicals.com. [Link]
-
Husain, A., et al. (2016). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, A. Der Pharma Chemica, 8(19), 30-38. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1068-1081. [Link]
-
Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 14(1), 1-13. [Link]
-
Herrera, A., et al. (2018). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2018(2), M988. [Link]
-
Kumar, V., et al. (2013). Biological Activities of Pyrazoline Derivatives-A Recent Development. Recent Patents on Anti-Infective Drug Discovery, 8(1), 57-70. [Link]
-
Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. [Link]
-
Mohammed, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4887. [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(42), 10444-10459. [Link]
-
PubChemLite. 3h-pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-. pubchemlite.org. [Link]
-
Kumar, A., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]
-
Akaho, E., et al. (1998). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 46(10), 1549-1556. [Link]
-
Kumar, V., & Aggarwal, M. (2014). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 6(12), 809-823. [Link]
-
Chahboun, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Kumar, D., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Chemical & Pharmaceutical Bulletin, 66(4), 425-431. [Link]
-
Devi, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3747. [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10. [Link]
-
Iovu, M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7799. [Link]
-
Hassan, A. H. (2014). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. [Link]
-
Metwally, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
-
Gorod, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6689. [Link]
-
CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. commonchemistry.cas.org. [Link]
-
Metwally, M. A., et al. (2013). Synthesis, Spectroscopic Studies and Technical Evaluation of Novel Disazo Disperse Dyes Derived from 3-(2-hydroxyphenyl)-2-pyrazolin-5-ones for Dyeing Polyester Fabrics. ResearchGate. [Link]
-
Jung, J. C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. equationchemical.com [equationchemical.com]
- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 7. PubChemLite - 3h-pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- (C11H11N3O4) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. japsonline.com [japsonline.com]
- 20. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thieme-connect.de [thieme-connect.de]
- 22. ijcmas.com [ijcmas.com]
Navigating the Unexplored Therapeutic Potential of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one: Acknowledging the Knowledge Gap
A Note to the Research Community:
Extensive literature searches for the biological activity of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one have revealed a significant gap in the current scientific understanding of this specific molecule. While the synthesis and characterization of this compound have been documented, its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities, remain largely unexplored and unreported in peer-reviewed literature.
This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current lack of available data on the biological activities of this compound. Secondly, it provides a foundational overview of the well-established and diverse biological activities of the broader pyrazolinone class of compounds. This is intended to offer a conceptual framework for researchers and drug development professionals who may be interested in investigating the potential of this specific, yet uncharacterized, molecule.
The information presented herein on pyrazolinone derivatives is intended to be illustrative of the potential avenues of research for this compound and should not be interpreted as direct evidence of its specific biological profile.
The Pyrazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolinone ring system is a well-known "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide range of therapeutic agents with diverse pharmacological activities.
General Biological Activities of Pyrazolinone Derivatives:
-
Antimicrobial Activity: Many pyrazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The proposed mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
-
Anti-inflammatory Activity: The anti-inflammatory properties of pyrazolinones are well-documented, with some derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
-
Anticancer Activity: A growing body of evidence suggests that certain pyrazolinone derivatives possess cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
A Call to Action: Charting the Unexplored Territory
The absence of biological data for this compound represents a clear opportunity for novel research. The established therapeutic potential of the pyrazolinone scaffold provides a strong rationale for the systematic investigation of this specific derivative.
Future research endeavors should focus on a comprehensive screening of this compound for a range of biological activities. This would involve a battery of in vitro assays to assess its antimicrobial, anti-inflammatory, and anticancer properties. Promising initial findings would then warrant further investigation through in vivo studies and mechanistic elucidation.
The scientific community is encouraged to undertake these investigations to unlock the potential of this compound and contribute to the development of new therapeutic agents.
spectroscopic analysis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Foreword: Decoding the Molecular Signature
In the landscape of modern drug discovery and materials science, pyrazolone derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities and applications as dyes and pigments.[1][2] The compound this compound is a member of this versatile class, incorporating a pharmacologically significant nitrophenyl group and an ethoxy moiety that modulates its electronic and steric properties.
This guide provides a comprehensive, multi-technique spectroscopic analysis of this target molecule. As application scientists, our goal is not merely to present data but to illuminate the process of structural elucidation. We will explore the causality behind our analytical choices, demonstrating how each spectroscopic method provides a unique and complementary piece of the structural puzzle. The protocols herein are designed as self-validating systems, where the congruence of data from UV-Vis, FT-IR, NMR, and Mass Spectrometry builds an unassailable case for the compound's identity and predominant tautomeric form.
The Structural Foundation: Tautomerism in Pyrazolin-5-ones
Before delving into instrumental analysis, we must address the core chemical nature of pyrazolin-5-ones: their existence as an equilibrium of tautomeric forms.[1][3] The unique arrangement of atoms in the pyrazolone ring allows for proton migration, resulting in three potential isomers: the CH-form (a ketone), the OH-form (an aromatic phenol-like structure), and the NH-form.
The specific substituents on the ring heavily influence which tautomer predominates in a given state (solid or solution) and solvent.[3][4] For this compound, the electron-withdrawing nature of the N1-nitrophenyl group and the electron-donating ethoxy group at C3 are key determinants. Throughout our analysis, a primary objective will be to use the spectroscopic evidence to identify the dominant tautomer.
Caption: Figure 1: Potential tautomeric equilibria for the pyrazolone core.
The Overall Analytical Workflow
A robust characterization relies on a synergistic analytical approach. No single technique provides a complete picture. Our workflow is designed to move from broad electronic properties to specific functional group identification, detailed atomic connectivity, and finally, molecular mass and fragmentation confirmation.
Caption: Figure 2: A logical workflow for comprehensive structural elucidation.
UV-Visible Spectroscopy: Probing the Conjugated System
Expertise & Rationale
UV-Vis spectroscopy is our first step for confirming the successful synthesis of the extended π-conjugated system. The chromophore, encompassing the nitrophenyl ring and the pyrazolone system, is expected to produce characteristic absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maximum (λ_max) are sensitive to the electronic environment and can offer initial clues about the molecular structure.[5][6]
Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble, such as acetonitrile or ethanol.
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound at a concentration of approximately 1 mg/mL.
-
Serial Dilution: Perform a serial dilution to obtain a working solution with a concentration of ~10⁻⁵ M. The goal is to achieve an absorbance reading between 0.5 and 1.0 for optimal accuracy.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the sample spectrum from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Data Interpretation and Summary
The spectrum is expected to show strong absorption bands characteristic of the conjugated system. The high-energy band below 300 nm can be attributed to the phenyl ring, while a lower-energy, more intense band is expected at longer wavelengths due to the extended conjugation of the entire molecule.[6][7] The nitro group, being a strong electron-withdrawing group, significantly influences these transitions.
| Parameter | Expected Value | Assignment |
| λ_max 1 | ~260-280 nm | π → π* (Phenyl Ring) |
| λ_max 2 | ~380-420 nm | π → π* (Extended Conjugated System) |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | High intensity confirms π → π* transition |
Table 1: Predicted UV-Vis Spectroscopic Data in Ethanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale
FT-IR spectroscopy is a rapid and powerful tool for identifying the specific functional groups present in the molecule. Crucially, it provides strong evidence for discerning the dominant tautomeric form. The presence or absence of a strong carbonyl (C=O) absorption is the most telling feature.[8] In the CH-form, a distinct C=O stretch is expected, whereas in the OH-form, this would be replaced by a broad O-H stretch and a C=N absorption at a different frequency.[2][9]
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small, solvent-free, crystalline sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
Data Interpretation and Summary
The analysis of the FT-IR spectrum focuses on several key regions. The presence of a strong peak around 1710 cm⁻¹ would be compelling evidence for the C=O group of the CH-keto tautomer. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and CH₂ groups appear just below 3000 cm⁻¹. The nitro group provides two very strong, characteristic bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |
| ~3100 | Medium | Aromatic C-H Stretch | Confirms nitrophenyl group |
| ~2980, ~2940 | Medium | Aliphatic C-H Stretch | Confirms ethoxy and CH₂ groups |
| ~1710 | Strong | C=O Stretch (Amide/Ketone) | Key indicator of the CH-keto tautomer |
| ~1600 | Strong | C=N / C=C Stretch | Pyrazolone and aromatic ring vibrations |
| ~1520 & ~1340 | Very Strong | Asymmetric & Symmetric NO₂ Stretch | Confirms nitro group presence |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Confirms ethoxy ether linkage |
Table 2: Predicted Principal FT-IR Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. ¹H NMR will reveal the proton framework, including the characteristic signals of the ethoxy group and the substitution pattern of the aromatic ring. ¹³C NMR will confirm the carbon skeleton. The chemical shifts of the pyrazolone ring protons and carbons are particularly diagnostic of the tautomeric form and electronic environment.[10][11]
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a wealth of information. The ethoxy group will present as a classic triplet (CH₃) and quartet (OCH₂). The 4-nitrophenyl group, due to the strong electronic influence of the nitro group, will appear as a distinct AA'BB' system (two doublets). The protons on the pyrazolone ring are highly diagnostic. For the expected CH-tautomer, a singlet for the CH₂ group at position 4 is anticipated.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~1.45 | Triplet | 3H | ~7.0 | -O-CH₂-CH₃ |
| ~3.50 | Singlet | 2H | - | Pyrazolone CH₂ (Position 4) |
| ~4.50 | Quartet | 2H | ~7.0 | -O-CH₂ -CH₃ |
| ~8.10 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -N) |
| ~8.35 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -NO₂) |
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃).
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift of the carbonyl carbon (C5) is a key identifier for the keto tautomer, expected to be significantly downfield (>160 ppm).
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -O-CH₂-C H₃ |
| ~40 | Pyrazolone C H₂ (Position 4) |
| ~65 | -O-C H₂-CH₃ |
| ~118 | Aromatic CH (ortho to -N) |
| ~125 | Aromatic CH (ortho to -NO₂) |
| ~145 | Aromatic C (ipso-N) |
| ~148 | Aromatic C (ipso-NO₂) |
| ~160 | Pyrazolone C 3-OEt |
| ~170 | Pyrazolone C 5=O |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃).
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Rationale
Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as the final confirmation of the molecular formula and offers corroborating evidence for the proposed structure. We will use Electron Ionization (EI) for its ability to induce reproducible fragmentation.
Experimental Protocol (Direct Infusion - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Ionization: Introduce the sample into the EI source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation and Summary
The molecular formula C₁₁H₁₁N₃O₄ corresponds to a molecular weight of 249.226 g/mol .[12] The mass spectrum should show a clear molecular ion peak (M⁺˙) at m/z 249. The fragmentation pattern can be predicted based on the stability of the resulting fragments. Common losses would include the ethoxy group, the nitro group, and cleavage of the pyrazolone ring.
Caption: Figure 3: A plausible fragmentation pathway for the target molecule under EI-MS.
| m/z | Proposed Fragment | Identity |
| 249 | [C₁₁H₁₁N₃O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 204 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 203 | [M - NO₂]⁺ | Loss of nitro radical |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
| 90 | [C₆H₄N]⁺ | Phenylnitrene radical cation |
Table 5: Predicted Major Fragments in the EI Mass Spectrum.
Conclusion
The is a textbook example of synergistic, multi-technique characterization. UV-Vis spectroscopy confirms the conjugated electronic system. FT-IR provides definitive evidence of key functional groups, strongly indicating the predominance of the CH-keto tautomer through the intense carbonyl absorption around 1710 cm⁻¹. High-field ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecular skeleton, confirming the connectivity of all atoms. Finally, mass spectrometry validates the molecular formula with the molecular ion at m/z 249 and provides fragmentation data consistent with the proposed structure. The confluence of these results provides a high-confidence structural assignment essential for further research and development.
References
-
Claramunt, R. M., et al. (2008). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Arkivoc. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Bala, S., et al. (2014). UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a–1d in acetonitrile solvent. RSC Advances. Available at: [Link]
-
SpectraBase. (n.d.). 1H NMR of 3-ETHOXY-1-PHENYL-4-{{[(3-PYRIDYL)METHYL]AMINO}METHYLENE}-2-PYRAZOLIN-5-ONE. Wiley. Available at: [Link]
-
Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available at: [Link]
-
Stadler, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Arkivoc. Available at: [Link]
-
More, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Santos, M. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]
-
Bhalla, V., et al. (2018). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Liu, Y., et al. (2023). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Tetrahedron. Available at: [Link]
-
Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
-
PubChemLite. (n.d.). 3h-pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-. Université du Luxembourg. Available at: [Link]
-
Enders, D., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]
-
Vorotnikov, Y. A., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. Available at: [Link]
-
Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. Matrix Fine Chemicals. Available at: [Link]
-
Kakarla, R. K., & Rani, B. S. (2015). Synthesis and Structural Elucidation of Some Pyrazolin-5-Ones. Semantic Scholar. Available at: [Link]
-
Akerman, M. P., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules. Available at: [Link]
-
Trogdon, J. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]
-
NIST. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. NIST WebBook. Available at: [Link]
-
Li, Y., et al. (2013). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). ResearchGate. Available at: [Link]
-
Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
-
De-Ruiter, J., et al. (2017). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Forensic Science International. Available at: [Link]
-
mzCloud. (2015). 3 Amino 1 phenyl 2 pyrazolin 5 one. mzCloud. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Tautomerism in the 5-pyrazolone series / Tetrahedron, 1965 [sci-hub.box]
- 9. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
The Multifaceted Mechanisms of Action of Nitrophenyl-Substituted Pyrazolones: A Technical Guide for Researchers
Introduction: The Versatility of the Pyrazolone Scaffold
Pyrazolone derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a nitrophenyl substituent to this privileged scaffold gives rise to a class of compounds with potent and diverse mechanisms of action, positioning them as compelling candidates for drug discovery and development. These molecules have shown significant promise as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. This in-depth guide provides a technical exploration of the core mechanisms through which nitrophenyl-substituted pyrazolones exert their therapeutic effects, with a focus on their roles as inhibitors of cyclooxygenase (COX) enzymes and topoisomerases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and cellular consequences of this important class of compounds.
I. Anti-inflammatory Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
A primary and well-documented mechanism of action for a subset of nitrophenyl-substituted pyrazolones is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial as it mitigates the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which is responsible for gastric cytoprotection[1][2].
Molecular Interaction with the COX-2 Active Site
Molecular docking studies have elucidated the key interactions between nitrophenyl-substituted pyrazolones and the COX-2 active site. The pyrazole core acts as a central scaffold, positioning the substituted phenyl rings in a V-shape that fits snugly within the enzyme's binding pocket. The nitrophenyl group, in concert with other substituents, plays a critical role in this interaction.[3]
The electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the molecule, potentially enhancing interactions with amino acid residues in the active site. Furthermore, the nitro group itself can participate in hydrogen bonding, contributing to the stability of the ligand-enzyme complex[4][5]. For pyrazolone derivatives that also contain a sulfonamide moiety, this group is crucial for COX-2 selectivity, as it binds to a hydrophilic side pocket present in COX-2 but not in COX-1[6]. This interaction often involves hydrogen bonding with key residues such as His90, Arg513, and Phe518[3].
Downstream Signaling Pathway: Inhibition of Prostaglandin Synthesis
The inhibition of COX-2 directly impacts the prostaglandin synthesis pathway. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2)[1][7]. PGH2 is then converted by downstream synthases into various prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever[8]. By blocking the action of COX-2, nitrophenyl-substituted pyrazolones prevent the production of these pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects[1].
II. Anticancer Activity: Targeting DNA Topoisomerases
A distinct and equally significant mechanism of action for another subset of nitrophenyl-substituted pyrazolones is their ability to function as topoisomerase inhibitors, leading to cancer cell death. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks[9][10].
Inhibition of Topoisomerase II: A "Poisonous" Interaction
Many nitrophenyl-substituted pyrazolone anticancer agents act as topoisomerase II "poisons." They do not inhibit the enzyme's initial DNA cleavage activity but rather stabilize the transient "cleavable complex," in which topoisomerase II is covalently bound to the 5'-ends of the broken DNA[11][12]. This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks. These breaks are highly cytotoxic and trigger a DNA damage response, ultimately leading to apoptosis[13][14][15]. The planar structure of the pyrazolone and its aromatic substituents, including the nitrophenyl ring, is thought to facilitate intercalation at the DNA-enzyme interface, stabilizing the cleavable complex[10].
Downstream Signaling: The DNA Damage Response and Apoptotic Cascade
The accumulation of DNA double-strand breaks induced by topoisomerase II inhibition activates a complex cellular signaling network known as the DNA Damage Response (DDR)[12][16]. Sensor proteins like the MRN complex recognize the DNA breaks and recruit and activate the ATM kinase. ATM, in turn, phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53[13][16].
Activation of this pathway can lead to cell cycle arrest, providing time for DNA repair. However, in cancer cells with extensive DNA damage and often compromised checkpoint functions, the DDR overwhelmingly triggers apoptosis[17]. This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, with caspase-9 as the initiator and caspase-3 as the executioner caspase, culminating in the dismantling of the cell[13][14][18].
III. Other Notable Mechanisms of Action
Beyond COX and topoisomerase inhibition, nitrophenyl-substituted pyrazolones have been shown to interact with a variety of other biological targets, highlighting their therapeutic versatility.
-
Xanthine Oxidase Inhibition: Some derivatives exhibit potent inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid. This mechanism is relevant for their potential use in treating gout and as anticancer agents, as xanthine oxidase activity has been linked to cancer cell proliferation[14][19].
-
PI3K/Akt/mTOR Pathway Inhibition: Certain pyrazolone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer[19][20][21][22][23].
-
Antioxidant Activity: The pyrazolone ring itself can act as a radical scavenger. This intrinsic antioxidant property, modulated by the nitrophenyl substituent, can contribute to the overall therapeutic effect, particularly in diseases with an oxidative stress component.
IV. Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
A. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against the COX-2 enzyme.
1. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the nitrophenyl-substituted pyrazolone test compounds or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B. In Vitro Topoisomerase II DNA Decatenation Assay
This protocol is used to assess the ability of test compounds to inhibit the decatenation activity of topoisomerase II.
1. Materials and Reagents:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA) (catenated substrate)
-
ATP
-
Topo II reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Stop buffer (containing SDS, bromophenol blue, and glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
Test compounds (dissolved in DMSO)
2. Assay Procedure:
-
Set up reaction tubes on ice. To each tube, add the Topo II reaction buffer, ATP, and kDNA.
-
Add various concentrations of the nitrophenyl-substituted pyrazolone test compounds or vehicle control (DMSO) to the respective tubes.
-
Initiate the reaction by adding the topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Assess the inhibitory activity by observing the reduction in the amount of decatenated DNA in the presence of the test compound compared to the control.
V. Conclusion and Future Directions
Nitrophenyl-substituted pyrazolones represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to selectively inhibit key enzymes such as COX-2 and topoisomerase II underscores their importance in the development of novel anti-inflammatory and anticancer agents. The structure-activity relationship studies consistently highlight the crucial role of the nitrophenyl moiety in modulating the biological activity of these compounds. Future research should focus on further elucidating the nuanced molecular interactions between these compounds and their targets, exploring their potential against other disease-relevant enzymes, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical realities. The in-depth understanding of their mechanisms of action provided in this guide serves as a foundation for the rational design and development of the next generation of pyrazolone-based therapeutics.
References
- Sordet, O., Khan, Q. A., & Pommier, Y. (2003). Apoptosis induced by topoisomerase inhibitors. Current medicinal chemistry. Anti-cancer agents, 3(4), 271–290.
- Jawaid, T., Kamal, M., & Singh, O. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. ACS Omega, 5(33), 20977–20986.
- Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., & Al-Shaalan, N. H. (2015). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 20(9), 15684–15714.
- Pommier, Y. (2009). DNA topoisomerase I inhibitors: chemistry, biology, and interfacial inhibition. Chemical reviews, 109(7), 2894–2902.
- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., & Kurzrock, R. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology, 32(1), 5–14.
- Sordet, O., Khan, Q. A., & Pommier, Y. (2003). Apoptosis Induced by Topoisomerase Inhibitors. Current Medicinal Chemistry - Anti-Cancer Agents, 3(4), 271-290.
- PatSnap. (2024). What are Prostaglandin synthases inhibitors and how do they work?.
- Amir, M., Kumar, S., & Khan, S. A. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3481–3495.
- Asbela, W., & Firempong, M. A. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Journal of chemistry, 2018, 5105847.
- Ganesan, K., Xu, B., & Aggarwal, B. B. (2021).
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Nature reviews. Clinical oncology, 2(10), 501–510.
- Ricciotti, E., & FitzGerald, G. A. (2011). Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1.
- Abdel-Aziz, A. A., El-Sayed, M. A., & Abdel-Hafez, A. A. (2021).
- BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.
- Slattery, M. L., Lundgreen, A., & Wolff, R. K. (2012). Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which....
- Shalini, S., Dorstyn, L., Nedjic, J., & Kumar, S. (2015). Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis.
- Inspiralis. (n.d.).
- National Institutes of Health. (n.d.). Topoisomerase Assays. PMC.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. BenchChem.
- Utsugi, T., Aiba, K., & Yabuki, N. (2001). Mechanism of Apoptosis Induced by a New Topoisomerase Inhibitor through the Generation of Hydrogen Peroxide.
- Gettins, P., Givol, D., & Dwek, R. A. (1978). The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. The Biochemical journal, 173(3), 755–763.
- Al-Bawab, A. Q., & El-Elimat, T. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International journal of molecular sciences, 24(2), 1435.
- TopoGEN. (2007). Manual for Topoisomerase II Assay Kit. TopoGEN.
- Behe, M. J., & Forgac, M. D. (1981). Binding of p-Nitrophenyl Phosphate and Other Aromatic Compounds by β-Lactoglobulin. Biochemistry, 20(23), 6644–6650.
- TopoGEN. (n.d.). Manual for Topoisomerase II Drug Screening Kit. TopoGEN.
- Abdel-rahman, A. A., & Abdel-Meguid, M. A. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 12(43), 28246–28263.
- YouTube. (2021). Graphviz tutorial. YouTube.
- Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Agents. ACS omega, 7(51), 47864–47877.
- Cowell, I. G., & Austin, C. A. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Frontiers in cell and developmental biology, 11, 1276274.
- Bauzá, A., Quiñonero, D., & Frontera, A. (2019). π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry (Weinheim an der Bergstrasse, Germany), 25(58), 13436–13444.
- Antre, R. V., Cendilkumar, A., & Nargund, L. V. (2011). Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. Science Alert.
- Luo, W., & Brouwer, C. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling....
- Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.1.
- El-Gamal, M. I., Anbar, H. S., & Al-Said, M. S. (2020). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds.
- Gentleman, R., & Whalen, E. (2009). Explore biological graphs and networks using graph and Rgraphviz. Bioconductor.
- Reddit. (2022). Tips for Pathway Schematic design?.
- Chithra, V., & Leelamma, S. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- La, T., & Deeds, E. J. (2022). Graphery: interactive tutorials for biological network algorithms. Nucleic acids research, 50(W1), W768–W774.
- Khan, I., & Ali, S. (2022). Molecular insight into the binding mode of thieno[3,2-c]pyrazol-3-ols with Streptococcus pneumoniae MurF enzyme by combined molecular modeling approach.
- Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A. (2022). Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. ChemRxiv.
- Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Biological and Medicinal Chemistry.
- Bauzá, A., Quiñonero, D., & Frontera, A. (2019). π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures.
- Wang, S., & Meagher, K. L. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions.
Sources
- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of nitro groups in the binding of nitroaromatics to protein MOPC 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation | MDPI [mdpi.com]
- 16. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Therapeutic Applications of Pyrazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazolone and its derivatives constitute a versatile and enduring class of heterocyclic compounds that have significantly impacted medicinal chemistry. Initially acclaimed for their potent anti-inflammatory and analgesic properties, the therapeutic scope of pyrazolones has expanded remarkably. This technical guide offers an in-depth exploration of the current and emerging therapeutic applications of these compounds, delving into their mechanisms of action, diverse pharmacological activities, and detailed experimental protocols for their evaluation. It is designed to be a critical resource for professionals engaged in the discovery and development of novel therapeutics.
Table of Contents
-
Introduction: The Pyrazolone Scaffold - A Century of Therapeutic Innovation and Future Promise
-
Core Pharmacological Activities of Pyrazolone Compounds
-
2.1. Anti-inflammatory and Analgesic Effects: Targeting Cyclooxygenase and Beyond
-
2.2. Anticancer Potential: Modulating Key Oncogenic Signaling Pathways
-
2.3. Antimicrobial and Antiviral Frontiers: A Renewed Arsenal Against Infectious Diseases
-
2.4. Neuroprotection: A Vital Role in Combating Neurodegenerative Diseases
-
-
Mechanisms of Action: Key Signaling Pathways and Molecular Targets
-
3.1. Inhibition of Cyclooxygenase (COX) Enzymes
-
3.2. Induction of Apoptosis in Cancer Cells
-
3.3. Protein Kinase Inhibition in Oncology
-
3.4. Disruption of Microbial Processes
-
-
Essential Experimental Protocols for Efficacy Evaluation
-
4.1. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
4.2. Cellular Assays for Anticancer Activity: Viability and Apoptosis
-
4.3. Determination of Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) Assay
-
-
References
Introduction: The Pyrazolone Scaffold - A Century of Therapeutic Innovation and Future Promise
The pyrazolone ring, a five-membered heterocyclic structure, has been a cornerstone in the development of pharmaceuticals for over a century. The journey began with the synthesis of antipyrine in 1883, which was among the first synthetic drugs to be widely used for its antipyretic and analgesic properties.[1] This discovery paved the way for other pyrazolone derivatives with potent anti-inflammatory effects. However, the initial enthusiasm was tempered by the emergence of significant side effects, leading to the restricted use of some early-generation compounds.
Despite these challenges, the inherent chemical tractability of the pyrazolone scaffold has fueled continuous research and development. Modern medicinal chemistry has unlocked the potential to synthesize a vast array of pyrazolone derivatives with improved safety profiles and a broader spectrum of biological activities.[2][3] Consequently, the therapeutic applications of pyrazolones have expanded far beyond their original role in pain and inflammation management. Today, these compounds are recognized for their significant potential as anticancer, antimicrobial, antiviral, and neuroprotective agents, making them a "privileged scaffold" in drug discovery.[2][4]
Core Pharmacological Activities of Pyrazolone Compounds
The structural versatility of pyrazolone derivatives has given rise to a wide range of pharmacological activities.[2][5][6]
Anti-inflammatory and Analgesic Effects: Targeting Cyclooxygenase and Beyond
The hallmark of pyrazolone compounds is their potent anti-inflammatory and analgesic activity.[7] This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[8] While many pyrazolones non-selectively inhibit both COX-1 and COX-2, newer derivatives have been developed with greater selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9][10][11]
Anticancer Potential: Modulating Key Oncogenic Signaling Pathways
Pyrazolone derivatives have emerged as a promising class of anticancer agents.[12][13] Their mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Many pyrazolone compounds can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][14][15] They can modulate the expression of key apoptotic proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[4][16]
-
Protein Kinase Inhibition: Several pyrazolone-based molecules act as potent inhibitors of protein kinases, which are often dysregulated in cancer.[17][18] FDA-approved drugs like Crizotinib and Avapritinib, which contain a pyrazole scaffold, target specific kinases involved in non-small cell lung cancer and gastrointestinal tumors.[4]
-
Inhibition of Other Cancer-Related Targets: Pyrazolone derivatives have also been shown to interact with other critical targets in cancer cells, including tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4][13][19]
Antimicrobial and Antiviral Frontiers: A Renewed Arsenal Against Infectious Diseases
With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Pyrazolone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][5][6][20][21][22][23] The antimicrobial mechanism can involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.[20] Some derivatives have shown particularly high potency, with minimum inhibitory concentration (MIC) values lower than standard antibiotics.[20][21] Furthermore, antiviral activity has also been reported for this class of compounds.[2][6][20]
Neuroprotection: A Vital Role in Combating Neurodegenerative Diseases
A significant advancement in the therapeutic application of pyrazolones is in the area of neuroprotection. Edaravone, a pyrazolone derivative, is an approved treatment for amyotrophic lateral sclerosis (ALS) and is also used for acute ischemic stroke.[5][24][25][26] Its primary mechanism of action is as a potent free radical scavenger, protecting neuronal cells from oxidative stress-induced damage.[24][27] The neuroprotective effects of pyrazolones are an active area of research, with new derivatives being synthesized and evaluated for their potential to treat various neurodegenerative conditions.[1][27]
Mechanisms of Action: Key Signaling Pathways and Molecular Targets
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory and analgesic effects of many pyrazolone compounds are mediated by their inhibition of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins.
Caption: Pyrazolone compounds inhibit COX enzymes, blocking prostaglandin synthesis.
Induction of Apoptosis in Cancer Cells
Pyrazolone derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Caption: Pyrazolones induce apoptosis by regulating Bcl-2 family proteins.
Protein Kinase Inhibition in Oncology
Certain pyrazolone derivatives function as inhibitors of protein kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Pyrazolone compounds can inhibit protein kinases in cancer signaling.
Disruption of Microbial Processes
The antimicrobial action of pyrazolones can involve targeting essential bacterial enzymes or disrupting the integrity of the microbial cell wall.
Caption: Pyrazolones exert antimicrobial effects by targeting key microbial functions.
Essential Experimental Protocols for Efficacy Evaluation
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of pyrazolone compounds against COX-1 and COX-2 enzymes.
Principle: This colorimetric assay measures the peroxidase component of COX activity. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored by measuring the change in absorbance.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of COX-1 or COX-2 enzyme, heme, arachidonic acid (substrate), and TMPD.
-
Compound Preparation: Prepare serial dilutions of the test pyrazolone compounds.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and test compound.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cellular Assays for Anticancer Activity: Viability and Apoptosis
4.2.1. MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of pyrazolone compounds on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Methodology:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with various concentrations of the pyrazolone compounds for a defined period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
4.2.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the induction of apoptosis by pyrazolone compounds.
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the nucleus of cells with compromised membranes.
Methodology:
-
Cell Treatment: Treat cells with the pyrazolone compound.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Determination of Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a pyrazolone compound that inhibits the visible growth of a specific microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.
Methodology: [3]
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazolone compound in a 96-well microplate containing appropriate broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Conclusion and Future Perspectives
The pyrazolone scaffold continues to be a highly valuable framework in medicinal chemistry, with its therapeutic reach extending far beyond its original applications. The demonstrated efficacy of pyrazolone derivatives as anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective agents underscores their immense potential for future drug development.
The path forward in pyrazolone research should focus on several key areas:
-
Rational Design for Selectivity: The development of highly selective inhibitors for specific molecular targets to enhance efficacy and minimize off-target side effects.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms that underpin the diverse biological activities of these compounds.
-
Combination Therapies: Exploring the synergistic potential of pyrazolone derivatives with existing therapeutic agents to improve treatment outcomes, particularly in complex diseases like cancer.
-
Advanced Drug Delivery: The design of novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of pyrazolone-based drugs.
The continued exploration and innovative application of the pyrazolone scaffold hold significant promise for addressing a wide range of unmet medical needs and advancing the frontiers of therapeutic intervention.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC.
- Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investig
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC - PubMed Central.
- (PDF)
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC.
- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025).
- Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Monash.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of Some Novel Pyrazolones. (2017).
- Synthesis and antidepressant evaluation of novel pyrazolone deriv
- Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (n.d.). MDPI.
- Apoptosis induction potential of bioactive pyrazole scaffold. (2018). Journal of Pharmacognosy and Phytochemistry.
- (PDF)
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
- Recent advances in the therapeutic applic
- International Journal of Innov
- Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell prolifer
- Synthesis and biological evaluation of novel pyrazole compounds. (2025).
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021).
- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science.
- Protein kinase inhibition activity of the synthesized compounds (4a-4e), (5a-5e). (n.d.).
- (PDF) Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. (2025).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (n.d.).
- Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. (n.d.). PMC - PubMed Central.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (n.d.). PubMed.
- Inflammation pathways and inhibition by targeting of the enzymes COX-2,... (n.d.).
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PMC - PubMed Central.
- Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activ
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytojournal.com [phytojournal.com]
- 16. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 19. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijirset.com [ijirset.com]
Methodological & Application
experimental protocol for 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one synthesis
An Application Note for the Synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Abstract
Pyrazolinone scaffolds are privileged structures in medicinal chemistry and materials science, serving as key building blocks for a wide range of biologically active compounds and functional dyes. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The described method involves the cyclocondensation reaction of 4-nitrophenylhydrazine with diethyl ethoxymethylenemalonate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.
Introduction: The Significance of Pyrazolinones
The pyrazolin-5-one ring system is a cornerstone in heterocyclic chemistry, renowned for its versatile applications. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] For instance, Edaravone, a 1-phenyl-3-methyl-5-pyrazolone derivative, is a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] The specific target molecule, this compound, incorporates an electron-withdrawing nitro group and an ethoxy substituent, making it an interesting candidate for further functionalization and biological screening. This protocol details a robust and scalable method for its synthesis.
Reaction Scheme & Mechanism
The synthesis proceeds via a well-established pathway for pyrazolone formation: a nucleophilic addition-elimination reaction followed by an intramolecular cyclization.
Overall Reaction:
Diethyl ethoxymethylenemalonate + 4-Nitrophenylhydrazine → this compound + 2 Ethanol
Plausible Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine onto the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto one of the ester carbonyls, forms a five-membered ring. A final elimination of a second ethanol molecule yields the stable pyrazolinone ring system.[1][3]
Caption: Plausible mechanism for the synthesis of the target pyrazolinone.
Materials and Equipment
Reagents & Solvents
-
4-Nitrophenylhydrazine (C₆H₇N₃O₂, FW: 153.14 g/mol )
-
Diethyl ethoxymethylenemalonate (C₁₀H₁₆O₅, FW: 216.23 g/mol )
-
Absolute Ethanol (EtOH), Reagent Grade
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized Water (H₂O)
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Filter paper (e.g., Whatman No. 1)
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Reagent Data and Safety Precautions
Extreme caution is required when handling the reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
| Reagent | FW ( g/mol ) | Hazards | Safety Measures |
| 4-Nitrophenylhydrazine | 153.14 | Flammable solid, Harmful if swallowed or in contact with skin, Causes serious eye and skin irritation, May cause respiratory irritation and allergic skin reaction.[4][5][6] | Wear gloves, safety goggles, and a lab coat. Avoid creating dust. Keep away from heat and ignition sources.[4][7] Handle in a fume hood. |
| Diethyl malonate (related compound) | 160.2 | Combustible liquid, Causes eye irritation, Harmful to aquatic life.[8][9] | Wear safety goggles and gloves.[8] Avoid open flames and sources of ignition.[9][10] Ensure good ventilation.[8][11] |
| Ethanol | 46.07 | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. |
| Acetic Acid | 60.05 | Flammable liquid, Causes severe skin burns and eye damage. | Handle with gloves and eye/face protection in a fume hood. |
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][8][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[4][8][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][12]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.53 g (10.0 mmol) of 4-nitrophenylhydrazine.
-
Rationale: Accurate weighing of the limiting reagent is crucial for stoichiometric control and yield calculation.
-
-
Solvent and Reagent Addition: To the flask, add 30 mL of absolute ethanol, followed by the dropwise addition of 2.16 g (2.2 mL, 10.0 mmol) of diethyl ethoxymethylenemalonate while stirring.
-
Rationale: Ethanol serves as an effective solvent for both reactants at elevated temperatures and allows for the precipitation of the less soluble product upon cooling. Dropwise addition helps control any initial exotherm.
-
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale: A catalytic amount of acid can protonate the carbonyl and ethoxy groups, activating the electrophiles and accelerating the rate of both the initial addition and subsequent cyclization steps.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Maintain reflux with continuous stirring for 2 to 3 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe. Refluxing prevents solvent loss.
-
-
Reaction Monitoring & Cooldown: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, remove the flask from the heat source and allow it to cool slowly to room temperature. A precipitate should form.
-
Rationale: TLC is essential for determining the reaction endpoint, preventing the formation of side products from prolonged heating.
-
-
Precipitation: To maximize product recovery, place the flask in an ice-water bath for 30 minutes.
-
Rationale: The solubility of the organic product in ethanol decreases significantly at lower temperatures, leading to more complete precipitation.
-
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with two portions of cold ethanol (10 mL each) and then with deionized water (20 mL).
-
Rationale: Vacuum filtration is an efficient method for separating the solid product from the reaction solvent. Washing with cold ethanol removes any unreacted starting materials and soluble impurities, while the water wash removes any residual acid catalyst.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a yellow or orange solid.[13][14]
Characterization
The identity and purity of the synthesized this compound (C₁₁H₁₁N₃O₄, MW: 249.22 g/mol ) should be confirmed using the following analytical techniques.[15]
-
Melting Point: A sharp melting point range indicates high purity.
-
FTIR (KBr, cm⁻¹):
-
~3100-3000 (Ar C-H stretch)
-
~2980-2850 (Aliphatic C-H stretch)
-
~1700-1680 (C=O stretch, pyrazolinone ring)
-
~1600 (C=N stretch)
-
~1590, 1490 (Ar C=C stretch)
-
~1520, 1340 (Asymmetric and symmetric NO₂ stretch)
-
~1250 (C-O-C stretch)
-
-
¹H NMR (400 MHz, CDCl₃, δ ppm):
-
~8.3 (d, 2H, Ar-H ortho to NO₂)
-
~8.0 (d, 2H, Ar-H meta to NO₂)
-
~5.5 (s, 1H, CH proton on pyrazolinone ring)
-
~4.4 (q, 2H, O-CH₂-CH₃)
-
~1.4 (t, 3H, O-CH₂-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃, δ ppm):
-
~165 (C=O)
-
~160 (C-OEt)
-
~145 (Ar C-NO₂)
-
~142 (Ar C-N)
-
~125 (Ar CH)
-
~118 (Ar CH)
-
~90 (CH on pyrazolinone ring)
-
~65 (O-CH₂)
-
~14 (CH₃)
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; impure reagents. | Extend reflux time and monitor by TLC. Ensure reagents are pure and anhydrous. Consider adding a few drops of acetic acid as a catalyst. |
| Oily Product / Fails to Solidify | Presence of impurities; insufficient cooling. | Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, purify by column chromatography (e.g., silica gel with ethyl acetate/hexane). |
| Product is Dark/Discolored | Side reactions due to overheating or prolonged reaction time. | Purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate. |
References
-
International Chemical Safety Cards (ICSC). (2021). DIETHYLMALONATE (ICSC: 1739). ILO and WHO. [Link]
-
Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.). [Link]
-
Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS. [Link]
-
Alpha Chemika. 4-nitro phenyl hydrazine ar Safety Data Sheet. [Link]
-
Bakthadoss, M., & Murugan, R. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). [Link]
-
ResearchGate. Reaction pathway for the synthesis of pyrazoline analogues. [Link]
-
PubChem. 5-ethoxy-2-(4-nitrophenyl)-4H-pyrazol-3-one. [Link]
-
REAL - Repository of the Hungarian Academy of Sciences. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
-
Gutenberg Open Science. (2023). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie International Edition, 62. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. 4(2), 670-678. [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. 32(4). [Link]
-
Rasayan J. Chem. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
-
Jurnal Kimia Valensi. (2021). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. [Link]
-
KTU ePubl. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Matrix Fine Chemicals. 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
Chemguide. ADDITION-ELIMINATION REACTIONS OF ALDEHYDES AND KETONES. [Link]
-
Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
BYJU'S. What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. [Link]
-
YouTube. (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. lobachemie.com [lobachemie.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 9. vigon.com [vigon.com]
- 10. carlroth.com [carlroth.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. byjus.com [byjus.com]
- 14. youtube.com [youtube.com]
- 15. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
Application Notes and Protocols for Antimicrobial Assays of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the antimicrobial properties of the novel synthetic compound, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. Pyrazolone derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This guide details the necessary protocols for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Methodologies for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are presented, along with a discussion of the potential mechanisms of action.
Introduction: The Promise of Pyrazolone Scaffolds in Antimicrobial Drug Discovery
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent development of new antimicrobial agents.[3] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many pharmaceutical agents.[4] Among these, the pyrazolone nucleus is a privileged scaffold, forming the core of numerous compounds with diverse biological activities.[5][6]
The antimicrobial potential of pyrazoline and pyrazolone derivatives has been extensively documented.[3][7] These compounds are thought to exert their effects through various mechanisms, including the disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase.[8] The subject of this guide, this compound, is a novel derivative that warrants thorough investigation for its potential contribution to the antimicrobial arsenal. Its structural features, including the ethoxy and nitrophenyl moieties, may confer unique and potent antimicrobial activity.
Compound Profile: this compound
-
IUPAC Name: 3-Ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one[9]
-
CAS Number: 4105-90-2[9]
-
Molecular Formula: C₁₁H₁₁N₃O₄[9]
-
Molecular Weight: 249.226 g/mol [9]
-
Structure:
Proposed Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, related pyrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair in bacteria, making them excellent targets for antimicrobial agents. The proposed mechanism involves the inhibition of these enzymes, leading to a cascade of events that ultimately result in bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Antimicrobial Susceptibility Testing: Protocols
The following protocols are based on established methods for antimicrobial susceptibility testing, with specific adaptations for the evaluation of this compound. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended for standardized and reproducible results.
Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
-
Further dilutions should be made in the appropriate broth medium to achieve the desired final concentrations for the assays.
Test Organisms
A representative panel of microorganisms should be used to determine the spectrum of activity. This panel should include:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi:
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus niger (e.g., MTCC 2546)[10]
-
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto separate agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Expected Data and Interpretation
The antimicrobial activity of this compound can be summarized in a table of MIC and MBC/MFC values. The following table presents hypothetical data based on the known activity of similar pyrazolone derivatives.[4]
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Bacillus subtilis | ATCC 6633 | 8 | 16 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Fungi | |||
| Candida albicans | ATCC 10231 | 16 | 32 |
| Aspergillus niger | MTCC 2546 | 32 | 64 |
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Spectrum of Activity: The range of MIC values across different organisms indicates the breadth of the compound's antimicrobial activity. Lower MIC values signify higher potency.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these assays will be crucial in determining the potential of this compound as a lead for the development of new antimicrobial therapies. Further studies, including time-kill kinetics, resistance development assays, and in vivo efficacy studies, will be necessary to fully elucidate its therapeutic potential.
References
-
Journal of Advanced Pharmacy Education and Research. Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Kuş, C., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Bezmialem Science, 8(4), 416-422. Available at: [Link]
-
Yilmaz, I., et al. (2020). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Marmara Pharmaceutical Journal, 24(3), 358-366. Available at: [Link]
-
Faidallah, H. M., et al. (2011). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 16(9), 7651-7667. Available at: [Link]
-
Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. (2021). Research Journal of Pharmacy and Technology, 14(12), 6645-6652. Available at: [Link]
-
Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 269-291. Available at: [Link]
- Jadhav, S. A., et al. (2016).
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
-
D'hooghe, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. Available at: [Link]
-
ResearchGate. Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. Available at: [Link]
-
International Journal For Global Academic & Scientific Research. Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. Available at: [Link]
-
(PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. Available at: [Link]
-
ResearchGate. Synthesis and Preliminary Evaluation of New 5-Pyrazolinone Derivatives as Analgesic Agents. Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available at: [Link]
-
Matrix Fine Chemicals. 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. Available at: [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available at: [Link]
-
Kuş, C., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Bezmialem Science, 8(4), 416-422. Available at: [Link]
-
(PDF) Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Available at: [Link]
-
Siddiqui, H. L., et al. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 12(9), 2164-2173. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Journal of the Iranian Chemical Society, 20(11), 2977-2990. Available at: [Link]
-
National Institutes of Health. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Available at: [Link]
-
CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. Available at: [Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 10. japer.in [japer.in]
Application Notes & Protocols for Assessing the Anticancer Activity of Pyrazolone Derivatives
Abstract
Pyrazolone derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel pyrazolone derivatives. Moving beyond a simple checklist of procedures, this document elucidates the causal logic behind experimental choices, establishing a self-validating workflow from initial cytotoxicity screening to mechanistic investigation and preliminary in vivo assessment. The protocols herein are grounded in established methodologies, supported by authoritative references, to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Structured Assessment
The journey of a novel chemical entity from synthesis to a potential clinical candidate is a rigorous process of elimination and characterization. For pyrazolone derivatives, which have been shown to interact with a multitude of cancer-relevant targets like protein kinases (EGFR, CDK, VEGFR-2), tubulin, and DNA, a structured approach is paramount.[3][4][5] A robust assessment protocol must not only quantify a compound's potency but also uncover its mechanism of action. This is critical because an effective anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells with high selectivity, sparing normal, healthy cells.[6][7]
This guide presents a workflow designed to answer three fundamental questions:
-
Is the compound cytotoxic to cancer cells? (Primary Screening)
-
How does the compound kill the cancer cells? (Mechanistic Elucidation)
-
What specific molecular pathways are being targeted? (Target Identification)
The following sections provide detailed, field-proven protocols to address each of these questions systematically.
Experimental Workflow: A Bird's-Eye View
The overall strategy involves a phased approach, starting with broad screening and progressively focusing on the most promising candidates for in-depth mechanistic studies.
Caption: Overall workflow for anticancer assessment of pyrazolone derivatives.
Phase 1: Primary Screening for Cytotoxic Activity
Expertise & Experience: The initial step is to determine the concentration at which a pyrazolone derivative inhibits cancer cell growth. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][9] The rationale for using a panel of cancer cell lines (e.g., lung, breast, colon) is to identify compounds with broad-spectrum activity or, conversely, those with potent selectivity for a specific cancer type.[5][6][10] Crucially, including a non-cancerous cell line (e.g., normal human fibroblasts) is a self-validating step to assess the compound's therapeutic index—its ability to kill cancer cells while sparing normal ones.[6][11]
Protocol 3.1: MTT Cell Viability Assay
This protocol is adapted from methodologies described by Mosmann (1983) and Thermo Fisher Scientific.[8][12]
-
Cell Seeding:
-
Culture selected cancer and non-cancerous cell lines to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each pyrazolone derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][13]
-
Data Presentation: Summarizing Cytotoxicity
Results should be compiled into a clear table for easy comparison of potency and selectivity.
| Compound ID | Cancer Cell Line A (e.g., A549 - Lung) IC₅₀ (µM)[5][6] | Cancer Cell Line B (e.g., MCF-7 - Breast) IC₅₀ (µM)[5][14] | Cancer Cell Line C (e.g., HCT-116 - Colon) IC₅₀ (µM)[14][15] | Normal Cell Line (e.g., HLF - Fibroblast) IC₅₀ (µM)[6] | Selectivity Index (SI)¹ |
| Pyrazolone-1 | 11.9 | 16.5 | 8.2 | >100 | >8.4 |
| Pyrazolone-2 | 3.57 | 6.9 | 5.5 | 45.0 | 12.6 |
| Cisplatin (Control) | 8.45 | 9.3 | 7.1 | 10.5 | 1.2 |
¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Phase 2: Elucidating the Mechanism of Cell Death
Trustworthiness: A potent compound (low IC₅₀) is not necessarily a good drug candidate. It must induce a controlled, programmed cell death—apoptosis. Compounds that induce necrosis can cause inflammation and damage to surrounding healthy tissue. Therefore, distinguishing between these cell death modalities is a critical validation step. Furthermore, understanding if the compound halts the cell division process (cell cycle arrest) provides deeper mechanistic insight.[7][16]
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Treatment: Seed 1x10⁶ cells in 6-well plates and treat with the pyrazolone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash cells with cold PBS and then resuspend in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4.2: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content in cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[6][17]
-
Cell Treatment: Seed and treat cells as described in Protocol 4.1.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[7][16]
Visualization: The Apoptosis Signaling Cascade
Many pyrazolone derivatives induce apoptosis via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[18][19][20]
Caption: Key pathways of apoptosis induction relevant to pyrazolone derivatives.
Phase 3: Molecular Target Identification
Authoritative Grounding: To fully characterize a lead compound, its direct molecular target must be identified. Pyrazolone derivatives are known inhibitors of a wide range of protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR-2, and CDK2.[4][10] Confirming inhibition of a specific enzyme provides a definitive mechanism of action and paves the way for structure-activity relationship (SAR) studies and rational drug design.
Protocol 5.1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing whether a pyrazolone derivative inhibits a specific kinase.
-
Reagents: Obtain the purified recombinant kinase of interest, its specific substrate peptide, and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, the pyrazolone derivative (at various concentrations), and the substrate in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a defined concentration of ATP (often at the Km value for the specific kinase). Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP remaining in the well. A potent inhibitor will result in more ATP remaining (higher luminescence).
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Visualization: Example Kinase Signaling Pathway
The EGFR signaling pathway is a common target for anticancer drugs, and some pyrazoles have shown inhibitory activity in this cascade.[3][21]
Caption: Inhibition of the EGFR signaling pathway by a pyrazolone derivative.
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of pyrazolone derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic and target-based assays, researchers can efficiently identify and characterize promising lead compounds. Each step is designed with internal validation checks, such as comparing effects on cancerous versus normal cells and confirming the mode of cell death, ensuring the scientific integrity of the findings. This structured approach not only enhances the probability of discovering effective drug candidates but also builds a deep understanding of their molecular mechanisms, which is essential for their future development.
References
-
Gurdal, E. E., et al. (2014). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 19(4), 4311-4325. [Link]
-
Patel, H. M., et al. (2022). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 38(2), 373-379. [Link]
-
Madasamy, K., et al. (2025). Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate. [Link]
-
Li, J., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(11), 1939. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Khan, I., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 199-224. [Link]
-
Alam, M. A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(2), 001-016. [Link]
-
Dahal, A., et al. (2023). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ACS Omega, 8(1), 1047-1056. [Link]
-
Zare, A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 246-258. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Szychowski, K. A., et al. (2018). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Postepy Higieny I Medycyny Doswiadczalnej, 72, 855-864. [Link]
-
Szychowski, K. A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][22]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11889. [Link]
-
Lv, K., et al. (2012). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 17(8), 9595-9605. [Link]
-
Gomaa, H. A. M., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][22]triazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors. ResearchGate. [Link]
-
Becerra, D., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry. [Link]
-
Alam, M. A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. [Link]
-
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12056-12073. [Link]
-
Nitulescu, G. M., et al. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry, 23(17), 5759-5766. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. ResearchGate. [Link]
-
Rivera-Torres, J., et al. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 28(1), 415. [Link]
-
Karjalainen, M., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 21(11), 1450. [Link]
-
Mkhwebane, V. M., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Mkhwebane, V. M., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 9(12), 14319-14330. [Link]
-
Al-Ostoot, F. H., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International, 2021, 6683883. [Link]
-
Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate. [Link]
-
Mahal, K., & Kaur, R. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013-022. [Link]
-
Mahmoud, S. E., et al. (2025). Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy. ResearchGate. [Link]
-
Kumar, P., et al. (2018). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Biotechnology Reports, 18, e00250. [Link]
-
Aksenov, O. A., et al. (1972). [Effect of pyrazolone derivatives on parameters of the mitotic cycle in cell cultures]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 73(7), 89-91. [Link]
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 6. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
LC-MS method for analysis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
An Application Note and Protocol for the Quantitative Analysis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. This pyrazolinone derivative, featuring a polar nitroaromatic moiety, is amenable to reversed-phase chromatography and sensitive detection by mass spectrometry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed methodologies from method development strategy to full validation according to internationally recognized guidelines.
Analyte Overview
This compound is a heterocyclic compound whose analysis is critical in various research and development stages. Its structure dictates the analytical approach; the nitrophenyl group provides a strong chromophore and, more importantly, facilitates sensitive ionization in mass spectrometry, while the overall polarity influences chromatographic behavior.
| Property | Details |
| Structure | ![]() |
| Chemical Formula | C₁₁H₁₁N₃O₄ |
| Monoisotopic Mass | 249.0749 Da |
| Predicted Ionization | [M-H]⁻: 248.0676 m/z [M+H]⁺: 250.0822 m/z |
Part I: Method Development Strategy
The logical development of an analytical method is predicated on the physicochemical properties of the analyte. The choices outlined below are based on established principles for separating and detecting moderately polar, aromatic compounds.[1][2][3]
Rationale for Chromatographic Selection
Given the presence of both polar (nitro, pyrazolinone) and non-polar (phenyl, ethoxy) functional groups, this compound is classified as a moderately polar compound.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. It is ideal for retaining and separating such analytes using a non-polar stationary phase and a polar mobile phase.[3]
-
Stationary Phase: A C18 (octadecylsilane) column is recommended as the starting point. This provides sufficient hydrophobic interaction to retain the analyte while allowing for efficient elution with a standard aqueous-organic mobile phase gradient.
-
Mobile Phase: A binary gradient system consisting of water and acetonitrile (or methanol) offers a broad elution window. Acetonitrile is often preferred for LC-MS applications due to its lower viscosity and higher elution strength.
-
Mobile Phase Additives: To ensure reproducible chromatography and enhance ionization efficiency, mobile phase additives are crucial.
-
For Positive Ion Mode: 0.1% Formic Acid is added to both aqueous and organic phases. It protonates residual silanols on the column, reducing peak tailing, and more importantly, promotes the formation of the [M+H]⁺ ion in the MS source.
-
For Negative Ion Mode: While a neutral mobile phase can work, a small amount of a basic modifier like ammonium hydroxide or a buffer like ammonium acetate can be tested to facilitate deprotonation and the formation of the [M-H]⁻ ion.
-
-
Rationale for Mass Spectrometry Parameter Selection
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar to moderately polar molecules, minimizing in-source fragmentation.[4]
-
Ionization Polarity: The strongly electron-withdrawing nitro (-NO₂) group stabilizes a negative charge, making the molecule an excellent candidate for detection in Negative Ion Mode ([M-H]⁻).[5] This mode is hypothesized to provide the highest sensitivity. However, the nitrogen atoms in the pyrazoline ring can be protonated, so Positive Ion Mode ([M+H]⁺) should also be evaluated during development to confirm the optimal polarity for sensitivity and specificity.
-
Detection Method: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[4] This technique offers superior selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).
-
MRM Transition Development: This involves direct infusion of a standard solution of the analyte into the mass spectrometer to determine the precursor ion (the [M-H]⁻ or [M+H]⁺) and then optimizing the collision energy to find the most stable and abundant product ion. The fragmentation of nitroaromatic compounds often involves characteristic losses of NO₂ or NO.[5][6]
-
Part II: Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade, >99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Dimethyl Sulfoxide (DMSO, analytical grade)
Instrumentation
| Component | Specification Example |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class, or equivalent |
| Mass Spectrometer | Sciex QTRAP 6500+, Waters Xevo TQ-XS, Agilent 6470, or equivalent Triple Quadrupole MS |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent |
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of DMSO. Sonicate if necessary to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution into 9.9 mL of 50:50 (v/v) Acetonitrile:Water.
-
Calibration Curve Standards: Perform serial dilutions from the Working Stock Solution to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 (v/v) Acetonitrile:Water to mimic the initial mobile phase composition.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased assessment of accuracy and precision.
LC-MS/MS Method Parameters
The following are starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Total Run Time | 10 min |
Table 2: Mass Spectrometry Parameters (Negative Ion ESI Example)
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Nebulizer Gas | 40 psi (Nitrogen) |
| MRM Transitions | Precursor (Q1): 248.1 m/z Product (Q3): To be determined (e.g., monitor for loss of NO₂, C₂H₄O) Collision Energy: To be optimized (start at 15-30 eV) |
Workflow Diagram
Caption: Overall workflow from sample preparation to final quantification.
Part III: Method Validation Protocol
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The protocol should adhere to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9][10]
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Parameters
| Parameter | Purpose | Minimum Requirement | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank matrix, matrix spiked with analyte and potential interferences. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Analyze 5-8 calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (% Recovery) | To measure the closeness of test results to the true value. | Analyze 3 replicates of QC samples at 3 concentrations (low, mid, high). | Mean recovery within 85-115% of nominal value (or 80-120% at LLOQ). |
| Precision (%RSD) | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicates at 100% concentration. Intermediate: Analyze QC samples on different days with different analysts. | Repeatability: RSD ≤ 15%. Intermediate Precision: RSD ≤ 20%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Determined by S/N ratio (typically S/N ≥ 10) and confirmed by analyzing samples at this concentration. | Accuracy within 80-120% and Precision ≤ 20%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Determined by S/N ratio (typically S/N ≥ 3). | Not required to meet accuracy/precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like column temperature (±5°C), flow rate (±10%), mobile phase pH (±0.2). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. |
Validation Logic Diagram
Caption: Interrelation of core validation parameters per ICH Q2(R1).
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound. The use of reversed-phase chromatography coupled with ESI-MS/MS in MRM mode ensures high selectivity and performance. Adherence to the outlined validation protocol will guarantee that the method is reliable and fit for its intended purpose in a regulated or research environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Schmidt, K., Haglund, P., & Örn, S. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (1981). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1103-1121. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Różyło, J. K., & Dąbrowska, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5158. [Link]
- Yinon, J., & Zitrin, S. (1993). Mass Spectrometry of Nitro and Nitroso Compounds.
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Meng, C. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies Application Note. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. jordilabs.com [jordilabs.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Decoding Pyrazolone Structures: A Practical Guide to NMR Spectroscopic Data Interpretation
An Application Guide for Researchers
Abstract
Pyrazolone and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities.[1][2] The definitive structural elucidation of these heterocyclic compounds is paramount for understanding their function and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of ¹H and ¹³C NMR spectra for pyrazolone structures. We delve into the causality behind spectral features, address the critical challenge of tautomerism, and provide field-proven protocols for data acquisition and analysis, including the use of advanced 2D NMR techniques.
Introduction: The Pyrazolone Scaffold
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] Their versatile synthesis and broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, make them highly valuable scaffolds in drug discovery.[1] The substitution pattern on the pyrazolone ring dictates its chemical properties and biological activity. Therefore, unambiguous characterization is not just a procedural step but a foundational requirement for meaningful research. NMR spectroscopy provides an unparalleled window into the molecular structure, allowing for the precise mapping of atoms and their connectivity.[2][3]
A unique and defining feature of pyrazolones is their existence in different tautomeric forms, primarily the OH, NH, and CH forms. The equilibrium between these tautomers is highly sensitive to the nature of substituents, the solvent used for analysis, and temperature.[1][4] Understanding and identifying the predominant tautomer is often the most challenging aspect of spectral interpretation.
Figure 1: The three principal tautomeric forms of the pyrazolone ring. The equilibrium between these forms is a critical factor in NMR spectral interpretation.
Core Principles of Pyrazolone NMR
The interpretation of pyrazolone NMR spectra relies on four key pieces of information: chemical shift (δ), signal integration, spin-spin coupling (J-coupling), and for ¹³C spectra, the number of unique carbon signals.[5]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the nucleus. Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield nearby protons and carbons, shifting their signals downfield (to a higher ppm value).[5]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal. This helps in determining the relative number of protons in different environments.
-
Spin-Spin Coupling (Splitting): The interaction between non-equivalent neighboring nuclei splits signals into multiplets (e.g., doublet, triplet). The pattern of splitting reveals the number of neighboring protons, following the n+1 rule in simple cases.[6]
-
¹³C Signal Count: The number of distinct signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.[6]
Characteristic NMR Signatures of Pyrazolones
The specific tautomer present in solution heavily influences the observed chemical shifts. The following tables provide typical chemical shift ranges for the major tautomeric forms.
¹H NMR Spectral Data
| Proton Position | OH-form (δ ppm) | NH-form (δ ppm) | CH-form (δ ppm) | Notes |
| H-4 | 5.5 - 6.0 | 3.0 - 3.5 | 3.0 - 3.5 | In the OH-form, this proton is on a C=C double bond and is significantly downfield. In NH/CH forms, it is on a saturated carbon. |
| N1-H / N2-H | N/A | 10.0 - 12.0 | 8.0 - 10.0 | Often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. May not be observable in protic solvents.[7] |
| O-H | 9.0 - 11.0 | N/A | N/A | Broad signal, exchanges with D₂O. |
| C3-H / C5-H | N/A | 4.0 - 5.0 | N/A | Only present in specific unsubstituted tautomers. |
Note: Chemical shifts are influenced by substituents and solvent. These ranges are illustrative.
¹³C NMR Spectral Data
| Carbon Position | OH-form (δ ppm) | NH-form (δ ppm) | CH-form (δ ppm) | Notes |
| C3 (C=N) | 140 - 155 | 155 - 170 | 150 - 165 | Chemical shift is sensitive to substitution. |
| C4 | 90 - 105 | 40 - 50 | 40 - 50 | The most diagnostic signal. C4 is sp² hybridized in the OH-form (downfield) and sp³ in the NH/CH forms (upfield).[1][8] |
| C5 (C-O / C=O) | 155 - 165 | ~170 - 180 | ~170 - 180 | In the OH-form, this is a C-O single bond within an aromatic system. In NH/CH forms, it is a distinct carbonyl carbon. |
A Systematic Workflow for Spectral Interpretation
A structured approach is essential to avoid misinterpretation, especially when dealing with tautomeric mixtures. The following workflow provides a self-validating system for structure elucidation.
Figure 2: A logical workflow for the systematic interpretation of pyrazolone NMR spectra.
The key diagnostic feature is the chemical shift of C4 and its attached proton (H4). An sp³ carbon signal (~40-50 ppm) strongly indicates the NH or CH form, while an sp² signal (~90-105 ppm) points to the aromatic OH form.[8]
The Power of 2D NMR
For complex or novel pyrazolone structures, 1D NMR alone may not be sufficient for complete assignment. 2D NMR techniques are indispensable for confirming atomic connectivity.[7][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[7] It provides a definitive link between a proton and the carbon it is attached to, which is invaluable for assigning the C4/H4 pair.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[7][9] This is extremely powerful for piecing together the carbon skeleton and assigning quaternary carbons. For example, the H4 proton should show a correlation to both the C3 and C5 carbons, confirming their positions relative to C4.[7]
Field-Proven Experimental Protocols
Obtaining high-quality, reproducible NMR data is the prerequisite for accurate interpretation.
Protocol 1: Sample Preparation
The choice of solvent is critical as it can influence the tautomeric equilibrium.[1] It is often insightful to run spectra in both a non-polar (CDCl₃) and a polar, hydrogen-bond accepting solvent (DMSO-d₆) to observe any tautomeric shifts.
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that could complicate spectral interpretation.[10]
-
Solvent Selection: Use high-purity deuterated solvent. DMSO-d₆ is often a good starting point as it solubilizes a wide range of compounds and its residual water peak can be used for shimming. CDCl₃ is a good choice for less polar compounds.
-
Concentration:
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.
Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
These are typical starting parameters. They should be optimized for the specific instrument and sample.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Pulse Program | Standard 1-pulse | Proton-decoupled | Standard experiments for routine characterization. Decoupling in ¹³C simplifies the spectrum to singlets. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Covers the typical chemical shift range for organic molecules. |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds | Balances resolution and signal-to-noise. |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. A shorter delay is used for ¹³C to improve throughput. |
| Number of Scans | 8-16 | 1024 or more | ¹H is highly sensitive and requires few scans. ¹³C has very low sensitivity, requiring many more scans to achieve good signal-to-noise. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard room temperature. Variable temperature studies can be used to investigate dynamic processes like tautomerism. |
Troubleshooting & Advanced Considerations
-
Broad N-H/O-H Signals: The N-H proton signal of a pyrazolone is often broad due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[7] In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become invisible in the ¹H spectrum.
-
Distinguishing Tautomers: The geminal ²J coupling constant between C4 and a proton on C3 or C5 can be a powerful diagnostic tool.[4][11] Values of 9-11 Hz are typical for OH and CH forms, while this coupling is significantly smaller (4-5 Hz) in the NH form.[11]
-
Solvent Effects: As seen with 2-substituted 4-acyl-1,2-dihydro-3H-pyrazol-3-ones, the compound may exist predominantly as the pyrazol-5-ol (OH-form) in CDCl₃ but show minor amounts of the NH tautomer in DMSO-d₆.[11] This highlights the importance of solvent choice and reporting the solvent used in any spectral data.
Conclusion
The structural elucidation of pyrazolones by NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shifts and coupling constants. The primary challenge lies in identifying the predominant tautomeric form, a task for which the ¹³C chemical shift of the C4 position serves as the most powerful diagnostic indicator. By following a logical workflow, employing rigorous experimental protocols, and leveraging the definitive correlational power of 2D NMR techniques like HSQC and HMBC, researchers can confidently and accurately decode the structures of novel pyrazolone derivatives, accelerating progress in drug discovery and materials science.
References
-
(2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF. Available at: [Link]
-
(n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Available at: [Link]
-
(n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
Shu, Y., et al. (2007). Structure Elucidation of a Pyrazolo[10][12]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]
-
(2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
(n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
-
Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Alkorta, I., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
-
(n.d.). Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
-
Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]
-
Lopez, C., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Yin, P., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]
-
(n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]
-
(n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Available at: [Link]
-
Slanina, Z., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Role of Purity in Pyrazolinone-Based Drug Discovery
3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitroaryl moiety and the ethoxy group at the 3-position makes this molecule a valuable intermediate for the synthesis of a wide range of potential therapeutic agents. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of regulatory compliance but a fundamental prerequisite for obtaining reliable and reproducible data in biological assays and ensuring the safety and efficacy of the final drug product.[1]
This guide provides a comprehensive overview of robust purification and analytical techniques tailored for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Effective purification begins with a theoretical understanding of the potential impurities. The most common synthesis of 1-aryl-3-alkoxy-pyrazolin-5-ones involves the cyclocondensation of an arylhydrazine with a β-keto ester derivative. In the case of this compound, the likely starting materials are 4-nitrophenylhydrazine and diethyl ethoxymethylenemalonate or a related diethyl malonate precursor.
Based on this synthetic route, the primary impurities can be categorized as:
-
Unreacted Starting Materials: Residual 4-nitrophenylhydrazine and diethyl ethoxymethylenemalonate.[2]
-
By-products: Compounds formed from side reactions, such as self-condensation products of the starting materials or incompletely cyclized intermediates.
-
Degradation Products: The nitro group can be susceptible to reduction, and the ester linkages in precursors can be hydrolyzed under certain pH conditions, leading to degradation products.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, acetic acid) and any catalysts or bases employed.
A logical workflow for the purification and analysis of this compound is depicted below.
Caption: General purification and analysis workflow for this compound.
Part 1: Recrystallization - The Workhorse of Bulk Purification
Recrystallization is often the most efficient method for purifying moderate to large quantities of a solid compound, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3]
Causality of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at cooler temperatures.[4] For this compound, the presence of both polar (nitro, pyrazolinone ring) and non-polar (phenyl ring, ethoxy group) functionalities guides solvent choice. Alcohols, particularly ethanol, are frequently effective for pyrazolone derivatives as they can engage in hydrogen bonding and have a moderate polarity suitable for dissolving the compound when hot, while allowing for precipitation upon cooling.[5]
| Solvent System | Rationale for Use | Potential Issues |
| Ethanol (95%) | Good balance of polarity. Often effectively dissolves pyrazolones when hot and yields good crystal formation upon cooling.[6] | Highly soluble impurities may co-crystallize if the cooling is too rapid. |
| Ethanol/Water | For compounds that are too soluble in pure ethanol. The addition of water as an anti-solvent can significantly decrease solubility upon cooling, improving yield.[7] | "Oiling out" can occur if the solvent composition is not optimized. |
| Isopropanol | Similar properties to ethanol but may offer a different solubility profile that can be advantageous for certain impurity profiles. | Higher boiling point than ethanol, requiring more care during handling. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be effective if single solvents fail. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity appears. | More complex to handle than a single solvent system; requires careful optimization of the solvent ratio. |
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial to maximize the recovery of the purified compound upon cooling.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask. Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol. Rationale: Using ice-cold solvent minimizes the loss of the purified product during washing.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Part 2: Column Chromatography - For High-Purity Isolation
When recrystallization fails to provide the desired level of purity, or for the separation of closely related impurities, silica gel column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent).[6]
Principles of Separation on Silica Gel
Silica gel is a polar adsorbent. The separation of compounds is based on their relative polarities.[8]
-
Polar Compounds: Adsorb more strongly to the silica gel and therefore elute more slowly.
-
Non-polar Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and elute more quickly.
For this compound, the polar nitro group and the pyrazolinone core will lead to significant interaction with the silica gel. Therefore, a mobile phase of moderate to high polarity will be required to elute the compound.
Caption: Principle of separation in column chromatography.
Protocol 2: Flash Column Chromatography
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude or partially purified product
-
Silica gel (230-400 mesh)
-
Eluent: Ethyl acetate and Hexane
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection (TLC): Develop a solvent system using Thin Layer Chromatography (TLC). A mixture of ethyl acetate and hexane is a good starting point. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound. For example, start with 10% ethyl acetate in hexane, and gradually increase to 20%, 30%, and so on.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and elute with the solvent system used for the column. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
Part 3: Purity Assessment - A Multi-Technique Approach
Confirmation of purity requires the use of orthogonal analytical methods.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a reaction and the effectiveness of purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the ratio to achieve good separation.
-
Visualization: The nitrophenyl group and the conjugated pyrazolinone system are strong UV chromophores. Spots can be visualized under a UV lamp (254 nm). Staining with iodine vapor can also be used for visualization.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis. A reversed-phase method is generally suitable for this compound.[11]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or acetic acid) | A common mobile phase for reversed-phase HPLC. The acid improves peak shape. |
| Elution | Gradient elution (e.g., starting with 30% acetonitrile and increasing to 90%) | To ensure elution of both less polar and more polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength corresponding to an absorbance maximum (e.g., ~254 nm or ~320 nm). | The extended conjugation of the molecule ensures strong UV absorbance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used to assess purity by detecting signals from impurities.[12] The absence of signals corresponding to starting materials or by-products in the ¹H NMR spectrum is a strong indicator of high purity.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or high impurity concentration. | Re-heat to dissolve the oil, add more solvent, and allow for slower cooling. Consider a different solvent with a lower boiling point.[4] |
| Poor recovery after recrystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. Ensure thorough cooling in an ice bath before filtration. |
| Compound won't elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound streaks on the column | The compound is degrading on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~0.5%). |
| Poor separation in column chromatography | The chosen solvent system is not optimal. | Re-evaluate the solvent system using TLC to find a mobile phase that gives better separation between the product and impurities. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]
- Jung, J.-C. (2004).
- Sarsúnová, M., & Kakáč, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447–448.
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
-
Matrix Fine Chemicals. (n.d.). 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. Retrieved from [Link]
- Parajuli, P., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
- Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Glob J Pharmaceu Sci, 5(5), 555675.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. ijcmas.com [ijcmas.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Introduction: The Therapeutic Potential of Pyrazolone Scaffolds
The pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[1][2] This structural motif's versatility allows for substitutions that can modulate its physicochemical properties and biological targets. The novel compound, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, is a synthetic derivative belonging to this class. Its structural features, particularly the nitrophenyl group, suggest a potential for significant bioactivity, warranting a systematic in vitro evaluation.
This guide provides a structured, multi-tiered approach to characterizing the bioactivity of this compound. The protocols herein are designed to be self-validating, providing researchers with a robust framework for primary screening and initial mechanism-of-action studies.
Experimental Strategy: A Tiered Approach to Bioactivity Screening
A logical and resource-efficient method for evaluating a novel compound involves a tiered screening cascade. This approach begins with broad assessments of cytotoxicity to establish a safe therapeutic window for subsequent, more specific assays.
Caption: The COX-2 signaling pathway and point of inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions (e.g., from a commercial kit). [3]Dilute the COX-2 enzyme in the reaction buffer and keep it on ice. [3]2. Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compound at various concentrations to the sample wells. Add the positive control (Celecoxib) to its designated wells and the vehicle (DMSO) to the control wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme. [3]5. Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe.
-
Kinetic Measurement: Immediately measure the absorbance kinetically at the appropriate wavelength (e.g., 590 nm for TMPD) for 5-10 minutes. [4][5] Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
| Inhibitor | IC₅₀ (µM) |
| Test Compound | 7.8 |
| Celecoxib (Std.) | 0.5 |
Table 3: Example COX-2 inhibition data.
Conclusion
This structured guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically progressing through foundational cytotoxicity, broad bioactivity screening, and targeted mechanism-of-action studies, researchers can efficiently and robustly profile the therapeutic potential of this and other novel pyrazolone derivatives. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cell-based models and subsequent in vivo studies.
References
-
PubMed. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]
-
Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Bioquochem. [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]
-
Bio-protocol. (n.d.). ABTS+ Radical Scavenging Assay. Bio-protocol. [Link]
-
Bio-protocol. (n.d.). Assay for nitric oxide. Bio-protocol. [Link]
-
PubMed. (n.d.). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ResearchGate. (n.d.). New insights into the role of COX 2 in inflammation. ResearchGate. [Link]
-
iGEM. (n.d.). Bradford Method for Lysis Verification. iGEM. [Link]
-
Assay Genie. (2026). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Assay Genie. [Link]
-
Slideshare. (n.d.). Broth microdilution reference methodology. Slideshare. [Link]
-
Assay Genie. (n.d.). Bradford Assay Guide for Laboratory Sciences. Assay Genie. [Link]
-
NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
NCBI. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. NCBI. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Bio-protocol. (n.d.). DPPH∙ Radical Scavenging Assay. Bio-protocol. [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. [Link]
-
Protocols.io. (2023). MTT (Assay protocol. Protocols.io. [Link]
-
Frontiers. (n.d.). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. [Link]
-
NCBI. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. NCBI. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
NCBI. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. NCBI. [Link]
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Robust Assays for Screening Pyrazolone Compound Libraries
Authored by: A Senior Application Scientist
Introduction: The Enduring Potential of the Pyrazolone Scaffold
Since the synthesis of antipyrine by Ludwig Knorr in 1883, the pyrazolone scaffold has remained a cornerstone of medicinal chemistry.[1][2][3] This versatile five-membered heterocycle is the core of numerous approved drugs with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antitumor, and antioxidant effects.[2][3][4] The therapeutic diversity of pyrazolone derivatives, from targeting cyclooxygenases (COXs) in inflammation to modulating protein-protein interactions in cancer, makes them a rich source for drug discovery campaigns.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, developing, and validating robust biochemical and cell-based assays for the high-throughput screening (HTS) of pyrazolone compound libraries. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each assay is a self-validating system designed to yield high-quality, actionable data.
Part 1: Foundational Strategy for Pyrazolone Library Screening
The success of any screening campaign hinges on a well-defined strategy that links the known biological activities of pyrazolones to specific, measurable endpoints. The initial choice is between a target-based approach (biochemical assays) and a phenotype-based approach (cell-based assays).
-
Target-Based (Biochemical) Assays: These are ideal when a specific molecular target (e.g., an enzyme or receptor) is known or hypothesized. They are generally simpler to configure for HTS, offer higher throughput, and provide direct evidence of molecular interaction. This approach is powerful for identifying potent enzyme inhibitors.[6][7]
-
Phenotypic (Cell-Based) Assays: These are employed to discover compounds that induce a desired cellular outcome (e.g., reduced inflammation or cytotoxicity) without a priori knowledge of the specific molecular target.[8][9] These assays provide immediate physiological relevance but can be more complex to develop and interpret.
A typical screening cascade will often start with a primary high-throughput screen followed by a series of validation and secondary assays to confirm hits and elucidate their mechanism of action.
Caption: High-level workflow for a pyrazolone screening campaign.
Part 2: Biochemical Assays - Targeting Specific Enzymes
Many pyrazolone derivatives are known to be potent enzyme inhibitors.[4][10] Developing a robust biochemical assay is therefore a common starting point for screening these libraries. We will focus on an assay for cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory pyrazolones.[4][11]
Principle: Fluorescence-Based COX-2 Inhibition Assay
This assay measures the peroxidase activity of the COX enzyme. In this reaction, the peroxidase component converts a fluorogenic substrate into a highly fluorescent product. An inhibitor will block this activity, resulting in a reduced fluorescence signal. This method is highly amenable to HTS due to its sensitivity, speed, and simple "mix-and-read" format.[7]
Experimental Protocol: HTS for COX-2 Inhibitors
This protocol is designed for a 384-well microplate format. All reagent additions should be performed with automated liquid handlers to ensure precision and consistency.
Reagents & Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic substrate)
-
Heme (cofactor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Pyrazolone compound library (dissolved in DMSO)
-
Positive Control: Celecoxib (known COX-2 inhibitor)[4]
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol Steps:
-
Compound Plating:
-
Dispense 100 nL of each pyrazolone compound from the library into the wells of a 384-well plate.
-
Dispense 100 nL of Celecoxib (e.g., at a final concentration of 10 µM) into positive control wells.
-
Dispense 100 nL of DMSO into negative control (maximum signal) and blank (no enzyme) wells.
-
-
Enzyme Preparation & Dispensing:
-
Prepare the COX-2 enzyme solution in cold assay buffer containing Heme. The final concentration should be determined empirically during assay development to yield a robust signal window.
-
Dispense 20 µL of the enzyme solution into all wells except the blanks.
-
Dispense 20 µL of assay buffer with Heme into the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent inhibitors.
-
-
Substrate Addition & Reaction Initiation:
-
Prepare the substrate solution containing Arachidonic Acid and ADHP in the assay buffer.
-
Dispense 20 µL of the substrate solution to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Incubate the plate at 37°C for 20 minutes.
-
Read the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm).
-
Data Analysis and Quality Control
-
Percent Inhibition Calculation:
-
Assay Quality Metrics: The robustness of an HTS assay is determined by statistical parameters calculated from the controls.
| Parameter | Formula | Desired Value | Rationale |
| Z'-factor | 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min| | > 0.5 | Measures the statistical separation between the positive and negative controls. A value > 0.5 indicates an excellent assay suitable for HTS.[7] |
| Signal-to-Background (S/B) | Mean_max / Mean_min | > 10 | Indicates the dynamic range of the assay. A higher ratio provides a clearer window to detect inhibition. |
Mean_max and SD_max are the mean and standard deviation of the negative (DMSO) control. Mean_min and SD_min are for the positive control.
-
Hit Selection: Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits for further validation.
Part 3: Cell-Based Assays - Probing Phenotypic Responses
Cell-based assays are critical for understanding a compound's effect in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.[8][9] Given the anti-inflammatory properties of many pyrazolones, an assay that measures the inhibition of an inflammatory signaling pathway is highly relevant.[12]
Principle: NF-κB Reporter Gene Assay for Anti-Inflammatory Activity
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing NF-κB response elements. NF-κB is a key transcription factor in the inflammatory response.[13] When the pathway is activated by a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of the reporter gene. An anti-inflammatory compound will inhibit this process, leading to a decrease in the reporter signal.
Caption: NF-κB signaling pathway targeted by pyrazolone compounds.
Experimental Protocol: Anti-Inflammatory Reporter Assay
Cell Line & Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
TNF-α (pro-inflammatory stimulus).
-
Pyrazolone compound library (in DMSO).
-
Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).
-
384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count the HEK293-NFκB cells.
-
Seed 5,000 cells per well in 40 µL of medium into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Perform serial dilutions of the pyrazolone compounds.
-
Add 100 nL of compound dilutions to the appropriate wells. Include positive and negative (DMSO) controls.
-
Incubate for 1 hour at 37°C. This allows the compounds to enter the cells before the inflammatory challenge.
-
-
Inflammatory Stimulation:
-
Prepare a solution of TNF-α in culture medium. The optimal concentration (typically 1-10 ng/mL) should be determined to give a strong reporter signal without causing cytotoxicity.
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated controls. Add 10 µL of medium to the unstimulated wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence on a plate reader.
-
Concurrent Cytotoxicity Assay
It is essential to distinguish between true pathway inhibition and apparent activity due to cytotoxicity. This can be done concurrently in the same wells using a multiplexed assay (e.g., CellTox™ Green) that measures cell viability before the addition of the lytic luciferase reagent.
Part 4: The Critical Step - Hit Validation and Counter-Screening
Primary screens often generate a significant number of false positives.[14] A rigorous hit validation cascade is non-negotiable to eliminate these artifacts and focus resources on genuine hits.[15][16]
Orthogonal Assays: Confirming Hits with Different Technologies
An orthogonal assay confirms the activity of a hit using a different detection method or principle to rule out technology-specific interference.[16]
-
For Biochemical Hits: If the primary screen used a fluorescence-based assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based ATP depletion assay for kinases.
-
For Cell-Based Hits: If the primary screen was a reporter assay, an orthogonal follow-up could be an ELISA to measure the secretion of a downstream inflammatory cytokine (e.g., IL-6) or a high-content imaging assay to visualize the nuclear translocation of NF-κB.[17]
Counter-Screens: Identifying Assay-Interfering Compounds
Counter-screens are designed to identify compounds that interfere with the assay technology itself.[14][18]
Protocol: Fluorescence Interference Counter-Screen
This protocol is for identifying compounds that are intrinsically fluorescent at the assay wavelengths.
-
Prepare a 384-well plate with the pyrazolone hit compounds at the same final concentration used in the primary screen.
-
Add the same assay buffer used in the primary screen.
-
Read the fluorescence on a plate reader using the identical filter set (Excitation: 535 nm, Emission: 590 nm).
-
Interpretation: Wells showing high fluorescence contain compounds that are interfering with the assay readout and should be flagged or deprioritized.
The Hit Validation Decision Workflow
The process of validating hits can be visualized as a decision tree, progressively increasing the confidence in each compound.
Caption: Decision workflow for hit validation and triage.
Conclusion
Screening pyrazolone libraries offers a promising avenue for discovering novel therapeutics. The success of these endeavors relies on the careful design and rigorous execution of a multi-stage assay cascade. By integrating robust biochemical and cell-based primary screens with a comprehensive hit validation strategy that includes orthogonal and counter-assays, researchers can effectively navigate the complexities of HTS. This approach ensures the identification of high-quality, validated hits that serve as a solid foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the journey from a library compound to a potential clinical candidate.
References
- Fluorescence polarization assay to quantify protein-protein interactions: an update. (2015). Methods in Molecular Biology.
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Upd
- High-throughput assays for promiscuous inhibitors.PubMed.
- Protein–Protein Interactions.Raines Lab.
- Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
- Fluorescence Polariz
- High-Throughput Inhibitor Assays and Screening.
- High-Throughput Screening Assays.Assay Genie.
- Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Acceler
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.PubMed.
- High content cell-based assay for the inflammatory p
- Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories.
- Cell based assays for drug discovery.Miltenyi Biotec.
- Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
- The Pyrazolone Story: From Accidental Discovery to a Global Analgesic.Benchchem.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.Oriental Journal of Chemistry.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.Journal of Medicinal and Chemical Sciences.
- Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Publishing.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.PubMed Central.
- Pyrazolone.Wikipedia.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.PubMed Central.
- Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase.PubMed.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2.PubMed Central.
- Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship.
- In-Silico QSAR Studies of Some Pyrazolone Compounds.European Open Science.
- Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores.PubMed Central.
- Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells.PubMed Central.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.PubMed Central.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
- A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
- Hit-to-Lead: Hit Valid
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Interpreting and Validating Results from High-Throughput Screening Approaches.NCBI Bookshelf.
- New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies.MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
- 18. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one as a Potential Chemical Probe
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one as a chemical probe. Given the emergent nature of this specific molecule within the broader class of pyrazolinone compounds, this document outlines a foundational framework for its characterization and application. We will delve into its hypothesized mechanism of action, provide detailed protocols for its experimental validation, and discuss its potential in elucidating biological pathways.
Introduction: The Promise of Pyrazolinone Scaffolds
The pyrazolinone core is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Their utility as chemical probes stems from their versatile synthesis, tunable reactivity, and often, their ability to engage with specific biological targets. The subject of this guide, this compound, incorporates key structural features—an ethoxy group at the 3-position and a nitrophenyl group at the 1-position—that suggest a potential for specific and detectable interactions within a biological system.
The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the pyrazolinone core, potentially modulating its reactivity and target engagement profile. Furthermore, this nitro group can serve as a handle for developing downstream applications, such as fluorescent turn-on probes or for affinity-based target identification.
Hypothesized Mechanism of Action and Potential Applications
While direct experimental evidence for the specific biological targets of this compound is not yet broadly published, we can infer potential mechanisms based on the known activities of related pyrazolinone compounds. Many pyrazolinone derivatives are known to be inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), key players in the inflammatory cascade. Others have been shown to modulate the activity of kinases or ion channels.
Therefore, we propose an initial investigation into the potential of this compound as a modulator of inflammatory signaling pathways. The experimental workflows detailed below are designed to systematically test this hypothesis.
Experimental Validation Workflow
The following diagram outlines the proposed workflow for the characterization and validation of this compound as a chemical probe.
Caption: Potential inhibition of the NF-κB signaling pathway by the chemical probe.
Protocol 5: Affinity Probe Synthesis and Target Pulldown
Rationale: To identify the direct binding partners of the compound, an affinity probe can be synthesized by incorporating a reactive group or a tag for immobilization.
Materials:
-
A derivative of this compound with a linker (e.g., an amino or carboxyl group)
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Affinity Probe Synthesis: Synthesize a derivative of the compound with a linker suitable for conjugation to a solid support.
-
Immobilization: Covalently attach the linker-modified compound to the affinity resin.
-
Protein Binding: Incubate the affinity resin with cell lysate to allow for the binding of target proteins. Include a control resin without the compound.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.
Conclusion and Future Directions
The protocols and workflows outlined in these application notes provide a robust starting point for the characterization of this compound as a novel chemical probe. Successful execution of these experiments will not only elucidate the compound's mechanism of action but also pave the way for its use in dissecting complex biological processes and potentially in the development of new therapeutic agents. Future work could involve the development of fluorescently labeled versions of the probe for cellular imaging studies or its optimization for improved potency and selectivity.
References
At present, there are no specific, authoritative references detailing the use of this compound as a chemical probe. The methodologies and rationale presented here are based on established principles in chemical biology and drug discovery, drawing from the broader literature on pyrazolinone compounds and chemical probe development. Researchers are encouraged to consult foundational texts and review articles on these subjects.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Welcome to the technical support guide for the synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this specific synthesis. The following question-and-answer section provides in-depth explanations and practical solutions based on established chemical principles.
The synthesis of this compound is typically achieved through the cyclocondensation reaction of diethyl ethoxymethylenemalonate (DEEMM) and 4-nitrophenylhydrazine. This reaction, a variant of the Knorr pyrazole synthesis, is generally efficient but can be prone to several side reactions that affect yield and purity.[1]
Core Synthesis Pathway
The primary reaction involves the nucleophilic attack of the hydrazine onto the electron-deficient double bond of DEEMM, followed by an intramolecular cyclization and elimination of ethanol to yield the desired pyrazolinone ring system.
Caption: Primary synthesis route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with unreacted starting materials. How can I confirm their presence and improve reaction completion?
Answer: The presence of unreacted diethyl ethoxymethylenemalonate (DEEMM) and 4-nitrophenylhydrazine is a common issue resulting from incomplete reaction.
Identification:
-
Thin-Layer Chromatography (TLC): This is the quickest method to check for starting materials. Spot your crude reaction mixture alongside standards of pure DEEMM and 4-nitrophenylhydrazine. 4-Nitrophenylhydrazine is a colored compound, often appearing as a distinct yellow or orange spot.[1]
-
¹H NMR Spectroscopy: Unreacted DEEMM will show characteristic signals for its two ethyl groups and the ethoxy group. 4-nitrophenylhydrazine will have distinct aromatic proton signals in the nitro-substituted ring. These will be different from the signals of the final product.
Troubleshooting & Optimization:
-
Reaction Time and Temperature: The cyclocondensation may require more time or gentle heating to go to completion. Monitor the reaction's progress using TLC until one or both starting material spots disappear. The reaction of hydrazines with dicarbonyl compounds can sometimes lead to intermediates that require additional energy to cyclize.[1]
-
Stoichiometry: Ensure a 1:1 molar ratio of reactants. An excess of one reactant will inevitably lead to its presence as an impurity in the crude product.
-
Solvent Purity: Use anhydrous solvents (e.g., absolute ethanol). The presence of water can lead to hydrolysis of DEEMM, a competing side reaction (see FAQ 2).
-
Catalyst: While this reaction often proceeds without a catalyst, a catalytic amount of a mild acid (like acetic acid) can sometimes facilitate the reaction by activating the DEEMM.
Question 2: I'm observing an unexpected acidic byproduct and my yield is low. Could this be related to the hydrolysis of DEEMM?
Answer: Yes, this is a very likely cause. Diethyl ethoxymethylenemalonate (DEEMM) is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of water.[2]
Mechanism of Side Product Formation: Hydrolysis of one or both of the ethyl ester groups on DEEMM leads to the formation of the corresponding carboxylic acids. The intermediate ethoxymethylenemalonic acid is unstable and can undergo further reactions, complicating the purification process. Vigorous hydrolysis can even lead to decarboxylation.[3]
Caption: Common side reaction pathways involving the starting materials.
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use high-purity anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent moisture from the air from entering the reaction.
-
Purify Reactants: DEEMM should be distilled prior to use if it has been stored for a long time, as it can polymerize or absorb moisture.[4]
-
Control pH: If using a catalyst, opt for a mild, non-aqueous one. Strong acids or bases will accelerate the hydrolysis of the ester groups.
Question 3: My mass spectrum shows a high molecular weight peak, and my NMR is complex. Could this be a di-addition product?
Answer: This is a strong possibility, particularly if an excess of 4-nitrophenylhydrazine was used in the reaction. A di-addition side reaction can occur where two molecules of the hydrazine react with one molecule of DEEMM.[1]
Identification:
-
Mass Spectrometry (MS): The most definitive tool. The molecular weight of the di-addition product will correspond to (2 x MW of 4-nitrophenylhydrazine) + (MW of the malonate backbone) - (2 x MW of ethanol).
-
¹H NMR Spectroscopy: The spectrum would be significantly more complex than that of the desired product. You would expect to see two sets of signals for the 4-nitrophenyl groups, which may or may not be equivalent depending on the final structure.
Troubleshooting & Prevention:
-
Strict Stoichiometric Control: The most effective way to prevent this is by carefully controlling the reactant ratios. Use a 1:1 molar ratio. If solubility is an issue, consider adding the hydrazine solution slowly to the DEEMM solution to avoid localized high concentrations of hydrazine.
-
Reverse Addition: In some cases, adding the DEEMM solution to the hydrazine solution (reverse addition) can minimize the formation of such byproducts.
Question 4: I've isolated a byproduct that seems to have lost the ethoxy group. Could it be 1-(4-nitrophenyl)pyrazolidine-3,5-dione?
Answer: Yes, the formation of a pyrazolidine-3,5-dione derivative is a plausible side reaction, especially if the reaction is run in the presence of water and at elevated temperatures.
Mechanism of Formation: This side product could form through an alternative reaction pathway where the ethoxy group of the initial adduct is hydrolyzed to a hydroxyl group before or during cyclization. The subsequent cyclization and loss of water and ethanol would lead to the dione structure. The synthesis of pyrazolidine-3,5-diones from malonic acid derivatives and hydrazines is a known transformation.[5][6][7]
Identification:
-
Mass Spectrometry (MS): The molecular weight will be lower than the desired product, corresponding to the loss of an ethyl group (C₂H₅) and the addition of a hydrogen.
-
¹H NMR Spectroscopy: The characteristic signals for the ethoxy group (a quartet and a triplet) will be absent. Instead, you will observe a new signal for the CH₂ group within the pyrazolidine ring, likely as a singlet.
-
¹³C NMR Spectroscopy: The signals for the ethoxy carbons (~60-70 ppm and ~15 ppm) will be absent. You will observe two carbonyl signals.
Troubleshooting & Prevention:
-
Anhydrous Conditions: As with the hydrolysis of DEEMM, strictly anhydrous conditions are the best preventative measure.
-
Temperature Control: Avoid excessive heating, as this can promote the elimination and hydrolysis reactions that lead to this byproduct.
Summary of Potential Products
| Compound Name | Key Distinguishing Features |
| This compound (Product) | Presence of ethoxy group signals in NMR. Correct molecular ion peak in MS. |
| Diethyl Ethoxymethylenemalonate (Starting Material) | Characteristic ester and ethoxy signals in NMR.[2][8] |
| 4-Nitrophenylhydrazine (Starting Material) | Distinct aromatic signals for a 1,4-disubstituted nitrobenzene ring. Often a colored solid.[9] |
| Ethoxymethylenemalonic Acid (Hydrolysis Product) | Absence of ethyl ester signals, presence of a broad carboxylic acid proton signal in NMR. Higher polarity on TLC. |
| Bis(4-nitrophenylhydrazone) Derivative (Di-addition) | High molecular weight in MS. Complex NMR with signals for two nitrophenyl groups. |
| 1-(4-nitrophenyl)pyrazolidine-3,5-dione (Side Product) | Absence of ethoxy signals in NMR. Lower molecular weight than the desired product. Two carbonyl signals in ¹³C NMR.[10] |
References
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers.
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
- Organic Syntheses Procedure. diethyl methylenemalonate.
- Organic Syntheses Procedure. ethyl ethoxymethylenemalonate.
- Int.J.Curr.Microbiol.App.Sci. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
- Chemistry Stack Exchange. Acid catalysed synthesis of ethyl ethoxymethylenemalonate.
- Google Patents. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
- ResearchGate. Mechanism of formation of pyrazolidine‐3,5‐diones.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Chemical Communications (RSC Publishing). PIDA-mediated N–N bond formation to access pyrazolidine-3,5-diones: a novel process for uricosuric agents G-25671 and sulfinpyrazone.
- LookChem. DIETHYL ETHOXYMETHYLENE MALONATE.
- PMC - NIH. Synthesis of Chromone-Related Pyrazole Compounds.
- Wikipedia. Self-condensation.
- PubChem - NIH. Pyrazolidine-3,5-dione | C3H4N2O2 | CID 4295838.
- Journal of Chemical Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Crossref. PYRAZOLIDINE-3,5-DIONES, THEIR SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE.
- ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- JSciMed Central. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione.
- ResearchGate. (PDF) Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review.
- ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.
- JOCPR. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX.
- Semantic Scholar. Rishiram Prajuli.pmd.
- Wikipedia. 2,4-Dinitrophenylhydrazine.
- Organic Chemistry Portal. Pyrazole synthesis.
- Google Patents. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.
- Chemistry LibreTexts. Addition-Elimination Reactions.
- Chemguide. addition-elimination reactions of aldehydes and ketones.
- ResearchGate. The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,...
- YouTube. 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones..
- YouTube. Aldol additions with nitriles and nitroalkanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. PIDA-mediated N–N bond formation to access pyrazolidine-3,5-diones: a novel process for uricosuric agents G-25671 and sulfinpyrazone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. PYRAZOLIDINE-3,5-DIONES, THEIR SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE [chooser.crossref.org]
- 8. 2.imimg.com [2.imimg.com]
- 9. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 10. Pyrazolidine-3,5-dione | C3H4N2O2 | CID 4295838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for Pyrazolone Synthesis
Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazolone derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Pyrazolones are a critical class of five-membered heterocyclic compounds, forming the structural core of numerous pharmaceuticals, dyes, and ligands.[1][2] The seminal synthesis was reported by Ludwig Knorr in 1883 through the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine).[1][3] This general approach, known as the Knorr pyrazole synthesis, remains a cornerstone of synthetic strategies today.[4][5]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered in your own work.
Core Reaction Pathway: The Knorr Synthesis
The most common route to pyrazolones involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (typically a β-ketoester) and a hydrazine derivative.[3][4][5] The reaction is often catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone ring.[3][6]
Caption: Generalized workflow for Knorr pyrazolone synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to provide direct, actionable solutions.
Q1: My reaction yield is consistently low or I have no product. What are the primary factors to investigate?
Low yield is one of the most common frustrations in synthesis. A systematic approach is key to diagnosing the root cause.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Systematic workflow for troubleshooting low reaction yield.
Detailed Breakdown:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your β-ketoester or hydrazine can introduce side reactions that consume reagents and complicate purification.[7][8]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, aprotic dipolar solvents like DMF or NMP have been shown to improve yields for certain substrates, particularly with aryl hydrazines.[8][9] The solvent must effectively dissolve the reactants at the reaction temperature.
-
Temperature and Time: Many pyrazolone syntheses require heating (reflux) to proceed at an efficient rate.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][10] If the starting material is not fully consumed after the recommended time, consider extending the reaction duration.[11] Conversely, excessive heat or time can lead to degradation.
-
Catalyst and pH: The Knorr synthesis is typically acid-catalyzed.[4][12] A few drops of a weak acid like glacial acetic acid are often sufficient.[3] The optimal pH range is generally between 4 and 7.[7] If the medium is too acidic or basic, it can promote side reactions or degradation of the starting materials. For some modern variations, bases or other catalysts like imidazole are used.[9][13][14]
-
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess of one reagent (e.g., hydrazine hydrate) can drive the reaction to completion.[3][7]
-
Workup and Isolation: Product can be lost during the workup phase. Pyrazolones often precipitate upon cooling the reaction mixture or by adding water.[3][7] Ensure the precipitation is complete before filtration. Wash the collected solid with a cold solvent to remove impurities without dissolving a significant amount of the product.[7]
Q2: My TLC plate shows multiple spots, indicating side products. How can I improve the reaction's selectivity?
The formation of multiple products often points to issues with regioselectivity or competing side reactions.
Common Causes and Solutions:
-
Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either carbonyl group, leading to two possible regioisomers.[4]
-
Solution: Controlling regioselectivity can be challenging. It is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[8] Altering the solvent or catalyst can sometimes favor one isomer over the other.[9] In some cases, separation by column chromatography or recrystallization is the only option.
-
-
Competing Reactions: The active methylene group at the C-4 position of the pyrazolone ring is nucleophilic and can participate in further reactions, such as Michael additions or condensations, especially if other electrophiles are present.[15][16]
-
Solution: Ensure the purity of your starting materials to eliminate unintended electrophiles.[8] Strict control over reaction temperature and stoichiometry can also minimize the formation of byproducts.
-
Q3: My final product is difficult to purify. What are the best practices for pyrazolone purification?
Purification is essential for obtaining a product suitable for further use, especially in drug development.
Recommended Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid pyrazolone products.[7][10]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (ethanol is often a good choice) and allow it to cool slowly.[10][17] The pure product should crystallize out, leaving impurities behind in the solvent. Sometimes a solvent-antisolvent system (e.g., dissolving in hot ethanol and adding hot water dropwise until turbidity appears) can be effective.[18]
-
-
Acid-Base Extraction: Pyrazole compounds can be protonated by strong acids to form salts.[19] This property can be exploited for purification.
-
Procedure: Dissolve the crude mixture in an organic solvent. Wash with an acidic aqueous solution to extract the basic pyrazolone product into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which is then filtered.
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is an option. However, the slightly basic nature of some pyrazolones can cause them to streak or be retained on the acidic silica gel.
-
Tip: To mitigate this, the silica gel can be deactivated by preparing the slurry with a solvent system containing a small amount of a base, like triethylamine (~1%).[18]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the optimal reaction conditions for a typical Knorr pyrazolone synthesis? | While conditions must be optimized for each specific substrate, a common starting point is refluxing a 1:1.1 molar ratio of β-ketoester to hydrazine derivative in ethanol with a catalytic amount of acetic acid for 1-4 hours.[3][7] Reaction progress should be monitored by TLC. |
| How does the choice of β-ketoester and hydrazine affect the reaction? | The electronic and steric properties of substituents on both reactants significantly impact the reaction rate and outcome.[8] Electron-withdrawing groups can affect the reactivity of the carbonyls and the nucleophilicity of the hydrazine nitrogens. Bulky substituents on either molecule can introduce steric hindrance, potentially lowering the reaction rate and yield.[8] |
| Are there greener or more modern synthetic methods available? | Yes, significant research has focused on developing more sustainable protocols. These include microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free or aqueous-based reactions.[14][20][21] Catalysts like imidazole or even nano-organocatalysts are being used to improve efficiency under milder conditions.[12][13] |
| My pyrazolone product appears to exist in different forms (e.g., different colors). Why is this? | Pyrazolones can exist in several tautomeric forms (keto-enol and imine-enamine).[1][3] The equilibrium between these forms can be influenced by the solvent, pH, and temperature, which can affect properties like color and solubility. The enol tautomer is often a major contributor.[3] |
Sample Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a representative example of a Knorr pyrazolone synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Hydrazine: While stirring, slowly add phenylhydrazine (1.08 g, 10 mmol) to the flask.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2 hours. Monitor the reaction's completion by TLC using a 30:70 ethyl acetate/hexane mobile phase.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. The flask can be placed in an ice bath to maximize precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from a hot ethanol/water mixture to yield a white crystalline solid.[7][10][17]
References
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]
-
Varghese, M. K. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Optimisation of pyrazolone formation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (n.d.). NIH National Library of Medicine. Retrieved January 17, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). NIH National Library of Medicine. Retrieved January 17, 2026, from [Link]
-
Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The effect of pH on absorption spectra of synthetic ligand. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrazolone. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025). Retrieved January 17, 2026, from [Link]
-
A one-step synthesis of pyrazolone. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). RWTH Publications. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Retrieved January 17, 2026, from [Link]
-
Help with Low Yield Synthesis. (2025). Reddit. Retrieved January 17, 2026, from [Link]
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 17. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 21. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrazoline Derivatives
Welcome to the technical support center for the crystallization of pyrazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining pure, crystalline pyrazoline-based compounds. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to solve even the most stubborn crystallization puzzles.
The structure of pyrazoline derivatives, with their inherent polarity and potential for diverse intermolecular interactions, presents unique crystallization challenges. This guide is structured as a series of frequently asked questions (FAQs) that directly address these common issues, providing both diagnostic insights and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Challenges - No Crystals at All
Question 1: I've completed my synthesis of a pyrazoline derivative, removed the solvent, and am left with a persistent oil or amorphous solid. What is my first step?
Answer: This is a very common scenario, often termed "oiling out" or failure to nucleate. The core issue is that the molecules have not been given the right thermodynamic and kinetic conditions to organize into a crystal lattice. Your first step is a systematic solvent screening to find a suitable recrystallization medium.
Underlying Principle: Crystallization requires a state of supersaturation, where the concentration of the solute in the solvent is higher than its equilibrium solubility. This is typically achieved by dissolving the compound in a hot solvent in which it is highly soluble, and then cooling the solution to a temperature where its solubility is significantly lower. If the compound remains highly soluble even at low temperatures, or if it precipitates out of solution above its melting point, you will obtain an oil or amorphous solid.[1][2]
Protocol 1: Systematic Solvent Screening
-
Solubility Testing:
-
Place a small amount of your crude pyrazoline derivative (e.g., 10-20 mg) into several small test tubes or vials.
-
To each vial, add a different solvent dropwise at room temperature. Start with common solvents of varying polarities such as ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.[3][4]
-
Observe the solubility at room temperature. A good single solvent for recrystallization should show poor solubility at room temperature but good solubility upon heating.[1]
-
-
Heating and Cooling Cycle:
-
For solvents that do not dissolve the compound at room temperature, gently heat the vial (e.g., in a warm water bath or on a hot plate) and observe if the compound dissolves.
-
If it dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A promising solvent will yield solid crystals upon cooling.
-
Question 2: My pyrazoline derivative is either too soluble or insoluble in all the single solvents I've tried. What should I do?
Answer: When a single solvent system fails, a binary (two-component) solvent system is the logical next step. This technique allows for fine-tuning of the solvent environment's polarity to induce crystallization.
Underlying Principle: A binary solvent system consists of a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[1] By dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent, you can carefully approach the point of supersaturation, promoting controlled crystal growth.[5]
Protocol 2: Binary Solvent Recrystallization
-
Dissolution: Dissolve your pyrazoline derivative in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone, or dichloromethane).
-
Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to an ice bath.
Below is a table to guide your selection of binary solvent systems based on the polarity of your pyrazoline derivative.
Table 1: Suggested Binary Solvent Systems for Pyrazoline Derivatives
| Polarity of Pyrazoline Derivative | "Good" Solvent (More Polar) | "Poor" Solvent (Less Polar) |
| High (e.g., with -OH, -NH2 groups) | Methanol, Ethanol, Water | Acetone, Ethyl Acetate |
| Medium (e.g., N-phenyl, substituted aryl) | Acetone, Ethyl Acetate, Dichloromethane | Toluene, Diethyl Ether, Hexane |
| Low (e.g., bulky non-polar substituents) | Toluene, Dichloromethane | Hexane, Pentane, Cyclohexane |
Section 2: Troubleshooting Common Crystallization Problems
Question 3: My compound has "oiled out" and formed liquid droplets instead of crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to rapid separation as a liquid phase.[6] This is particularly common with impure compounds, as impurities can depress the melting point.
Causality and Solutions:
-
High Supersaturation: The solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil, add more of the "good" solvent (10-20% more volume), and cool again slowly.[6]
-
-
Cooling Too Rapidly: The system doesn't have time for orderly crystal nucleation.
-
Solution: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) can also promote slower cooling.
-
-
Low Melting Point of the Solute: The compound's melting point is below the temperature of the crystallizing solution.
-
Solution: Choose a solvent with a lower boiling point. For binary systems, try adding the anti-solvent at a lower temperature.
-
Question 4: The solution is clear and supersaturated, but no crystals are forming. How can I induce crystallization?
Answer: A supersaturated solution may lack a nucleation site for crystal growth to begin. This can be overcome by several physical induction methods.
Methods for Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[5]
-
Seeding: If you have a small amount of the pure solid pyrazoline derivative, add a tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.
-
Reducing Solvent Volume: If induction methods fail, it's possible there is too much solvent. Gently heat the solution to boil off a small portion of the solvent, and then allow it to cool again.[7]
The following workflow diagram illustrates the decision-making process when crystallization fails to initiate.
Caption: Workflow for inducing crystallization.
Section 3: Optimizing Crystal Quality and Purity
Question 5: I've managed to get crystals, but they are very small needles or a fine powder. How can I grow larger, higher-quality crystals?
Answer: The formation of small crystals is typically a result of rapid crystallization, which leads to a high number of nucleation events. To obtain larger crystals, you need to slow down the crystallization process to favor crystal growth over nucleation.
Strategies for Improving Crystal Quality:
-
Slow Cooling: This is the most critical factor. Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature slowly on a benchtop, insulated if necessary.
-
Use Slightly More Solvent: Adding a slight excess of the hot solvent will mean the solution takes longer to reach supersaturation upon cooling, providing more time for larger crystals to grow.[7]
-
Advanced Crystallization Techniques: For obtaining high-quality single crystals suitable for X-ray crystallography, consider the following methods:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate over several days.[8]
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar containing a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[8]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form slowly at the interface of the two solvents.[8]
-
This diagram illustrates the setup for vapor diffusion, a highly effective method for growing quality crystals.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
Technical Support Center: A Guide to the Purification of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. This molecule, a member of the pyrazolone class of heterocycles, is of significant interest in medicinal chemistry and drug development.[1] The synthesis, typically a condensation reaction, can present several purification challenges that may impact yield, purity, and subsequent biological assays.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind these issues and provide validated protocols to help you achieve a high degree of purity in your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My final product has a persistent yellow or brownish tint, not the expected pale-yellow color. What is the likely cause and how can I fix it?
A1: This is the most common issue and is almost always due to residual starting material or specific side products.
-
Causality: The primary culprit is often the 4-nitrophenylhydrazine starting material, which can be yellow or orange and is prone to forming colored impurities through air oxidation or other side reactions.[2] Incomplete cyclization can also leave behind intermediates that contribute to discoloration.
-
Immediate Action (Solvent Wash): Before proceeding to more complex purification, perform a simple trituration or slurry wash. Suspend your crude solid in a minimal amount of a solvent like cold ethanol or diethyl ether. The desired product should be sparingly soluble, while the more polar, colored impurities will dissolve. Filter and wash the solid with a small amount of the cold solvent.
-
Definitive Solution (Recrystallization): If a solvent wash is insufficient, recrystallization is the next logical step. Ethanol is frequently an excellent choice for pyrazolone derivatives.[3][4] The principle is to use a solvent in which the target compound is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling. A detailed protocol is provided below.
Q2: My TLC analysis shows multiple spots, and/or my NMR spectrum is complex with unexpected peaks. How do I identify and remove these impurities?
A2: The presence of multiple components indicates that a more rigorous separation technique is required. The impurities are likely unreacted starting materials or, more challengingly, structurally similar byproducts.
-
Causality & Identification:
-
Unreacted Starting Materials: Compare the TLC of your crude product against the starting materials (e.g., diethyl ethoxymethylenemalonate and 4-nitrophenylhydrazine).
-
Regioisomers: The formation of regioisomers is a known challenge in pyrazole synthesis, especially with unsymmetrical starting materials.[2] While less common in this specific synthesis, it cannot be ruled out without careful spectroscopic analysis. Regioisomers often have very similar Rf values on TLC.
-
Byproducts: Incomplete cyclization can lead to pyrazoline intermediates.[2] Spectroscopic techniques like NMR and Mass Spectrometry are essential for identifying the specific structures of these byproducts.[2]
-
-
Definitive Solution (Column Chromatography): For separating compounds with similar polarities, silica gel column chromatography is the most effective method.[2][5] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity allows for the separation of components based on their affinity for the stationary phase.[6]
Q3: My crude product has very poor solubility in most common organic solvents, making recrystallization difficult. What are my purification options?
A3: Poor solubility presents a significant hurdle for traditional purification methods. However, several strategies can be employed.
-
Causality: The planar, aromatic nature of the pyrazolone core, combined with the polar nitro group, can lead to strong intermolecular forces and high crystal lattice energy, resulting in low solubility.
-
Alternative Purification Strategies:
-
Hot Filtration of a Suspension: You can suspend the crude product in a solvent that dissolves the impurities but not your desired compound, even when hot. Heat the suspension, filter it while hot to remove the dissolved impurities, and then wash the solid product.[5]
-
Adsorption onto Silica Gel for Chromatography: If the compound is soluble in a strong, polar solvent like DMSO or DMF, you can dissolve a minimal amount, add silica gel to this solution to create a slurry, and then evaporate the solvent. This dry, product-adsorbed silica can then be loaded onto the top of a chromatography column.[5] This technique, known as "dry loading," avoids introducing a large volume of a strong solvent directly onto the column.
-
Acid-Base Extraction: Depending on the nature of the impurities, an acid-base wash can be effective. Pyrazolones have acidic protons and can be dissolved in a basic aqueous solution. This can help separate them from non-acidic organic impurities.
-
Visual Workflow Guides
The following diagrams illustrate the logical flow for troubleshooting and executing purification protocols.
Caption: Troubleshooting Decision Tree for Purification.
Caption: Step-by-step recrystallization workflow.
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a step-by-step method for purifying this compound via recrystallization.
Objective: To remove soluble and insoluble impurities by leveraging differences in solubility.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring
-
Short-stem glass funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a common starting point for pyrazolones.[3][7] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue adding the solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration: To remove any insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and the short-stem funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step prevents premature crystallization in the funnel.[5]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a moderate temperature.
Table 1: Comparison of Potential Recrystallization Solvents
| Solvent | Suitability for Pyrazolones | Comments |
| Ethanol | Excellent | Often provides a good balance of solubility at high and low temperatures. Widely cited for pyrazolone purification.[3][4] |
| Methanol | Good | More polar than ethanol; may dissolve more product at cold temperatures, potentially lowering yield.[7][8] |
| Isopropanol | Good | Less volatile than ethanol/methanol. Can be effective for some derivatives.[7] |
| Ethyl Acetate | Moderate | May be suitable, sometimes used in combination with a non-polar solvent like hexane to induce crystallization.[8] |
| Toluene | Poor | Generally too non-polar to effectively dissolve the compound. |
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from impurities with similar solubility profiles.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column, sand, cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Determine the optimal solvent system using TLC. A good system will move the desired compound to an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[5][6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself). If solubility is low, use the dry-loading method described in Q3. Carefully apply the sample to the top of the column.
-
Elution: Begin running the eluent through the column, collecting the outflow in fractions. You can use isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for Flash Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic signatures (NMR, IR) I should look for to confirm the structure and purity of my product?
A1: Spectroscopic analysis is crucial for structure confirmation. For pyrazolone derivatives, key features include:
-
¹H NMR: Expect to see signals for the ethoxy group (a triplet and a quartet), aromatic protons from the nitrophenyl ring (typically two doublets in the downfield region), and protons on the pyrazolone ring. The absence of peaks from starting materials is a key indicator of purity.[9][10][11]
-
¹³C NMR: Look for the characteristic carbonyl carbon (C=O) signal, typically in the range of 160-180 ppm, along with signals for the aromatic carbons and the ethoxy group carbons.[10]
-
IR Spectroscopy: A strong absorption band for the C=O stretch is expected, usually around 1650-1710 cm⁻¹. You will also see C-H stretches for aromatic and aliphatic groups and a characteristic stretch for the nitro (NO₂) group.[4][10]
Q2: Are there any common side reactions during the synthesis that I should be aware of?
A2: Yes, awareness of potential side reactions is key to troubleshooting. Besides incomplete cyclization, be mindful of:
-
Di-addition: It's possible for a second molecule of the dicarbonyl compound to react with the hydrazine, though this is less common under standard conditions.[2]
-
Hydrolysis: The ethoxy group could potentially be hydrolyzed if harsh acidic or basic conditions are used during workup, especially in the presence of water.
By understanding the potential pitfalls and applying these systematic purification protocols, researchers can confidently improve the purity of their synthesized this compound, ensuring reliable results in subsequent applications.
References
- Technical Support Center: Purification of Pyrazolone Derivatives. (n.d.). BenchChem.
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
- Method for purifying pyrazoles. (2010). Google Patents.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry.
- Separation of Pyrazolone T on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). National Institutes of Health (NIH).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Royal Society of Chemistry.
- pyrazolone derivatives | antipyrine | phenazone. (2024). YouTube.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health (NIH).
- 3-ETHOXY-1-PHENYL-4-{{[(3-PYRIDYL)METHYL]AMINO}METHYLENE}-2-PYRAZOLIN-5-ONE - 1H NMR Spectrum. (n.d.). SpectraBase.
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines. (2015). International Journal of Current Microbiology and Applied Sciences.
- Pyrazolone. (n.d.). Wikipedia.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate.
- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. (2004). ARKIVOC.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry.
- A one-step synthesis of pyrazolone. (2006). ResearchGate.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica.
- ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate.
- Synthesis of 3-Substituted and 3,4-Disubstituted Pyrazolin-5-Ones. (2002). Scribd.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications.
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube.
- Process for the preparation of pyrazolone derivatives. (1961). Google Patents.
- Pyrazol-3-ones, Part 1: Synthesis and Applications. (2001). ResearchGate.
- Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2025). ResearchGate.
- 1-(4-nitrophenyl)-3-methyl-5-pyrazolone(6402-09-1) 1h nmr. (n.d.). ChemicalBook.
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. jocpr.com [jocpr.com]
- 11. 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE(6402-09-1) 1H NMR spectrum [chemicalbook.com]
degradation pathways of nitrophenyl pyrazolones under experimental conditions
Technical Support Center: Degradation of Nitrophenyl Pyrazolones
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with nitrophenyl pyrazolone derivatives. This guide provides in-depth, field-proven insights into the degradation pathways of these compounds under various experimental conditions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust protocols to ensure the integrity and reproducibility of your results.
Nitrophenyl pyrazolones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] However, their inherent reactivity can lead to degradation, impacting stability, efficacy, and safety. Understanding these degradation pathways is critical for developing stable formulations, establishing accurate analytical methods, and meeting regulatory requirements.[3][4] This guide is structured to address your most pressing questions and experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of nitrophenyl pyrazolones.
Q1: What are the primary mechanisms of degradation for nitrophenyl pyrazolones?
A1: Nitrophenyl pyrazolones are susceptible to degradation through several key pathways, primarily driven by hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The pyrazolone ring can be susceptible to cleavage under both acidic and basic conditions.[5][6] The rate and extent of hydrolysis are highly dependent on the solution's pH. For many pyrazolone derivatives, degradation is significant in the pH range of 5.5 to 7.[5]
-
Oxidation: This is a critical degradation pathway, especially for pyrazolones with antioxidant properties like Edaravone.[7][8] The presence of oxygen, peroxides, or metal ions can initiate oxidative degradation.[6][7] The C4 position of the pyrazolone ring is often a reactive site for oxidation.[8]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, leading to the formation of photolytic byproducts.[7][9] It is crucial to protect solutions of these compounds from light.[7]
-
Thermal Degradation: Elevated temperatures accelerate all degradation processes.[7] In the solid state, thermal decomposition can involve complex mechanisms, including ring opening and fragmentation.[10][11]
Q2: How does pH influence the stability of a pyrazolone derivative in an aqueous solution?
A2: The pH of the solution is a critical factor governing stability. Pyrazolone derivatives like Edaravone, with a pKa around 7.0, exist in an anionic form at neutral or basic pH.[7] This anionic form is often more susceptible to oxidation.[7] Therefore, stability can sometimes be enhanced by working in a slightly acidic buffer (e.g., pH 3.0-4.5), which reduces the concentration of the more reactive anion.[7] However, extreme acidic or basic conditions can promote direct hydrolysis of the pyrazolone ring.[4][5] A pH-rate profile study is essential to determine the pH of maximum stability for your specific compound.
Q3: What are the expected degradation products?
A3: The degradation products depend on the specific stress condition applied.
-
Under oxidative stress (e.g., H₂O₂), you can expect products resulting from reactions at the reactive C4 position of the pyrazolone ring, such as 4-oxo or 4-hydroxy derivatives.[8] Radical-induced oxidation can also lead to the formation of dimers or trimers.[7]
-
Under hydrolytic stress , cleavage of the pyrazolone ring can occur. For example, the hydrolysis of a related compound, 4,5-dione, can yield 2-oxo-3-(phenylhydrazono)-butanoic acid (OBP).[12]
-
Under reductive stress , which is particularly relevant for the nitrophenyl moiety, the nitro group (-NO₂) can be reduced to an amino group (-NH₂). In some cases, this can trigger further rearrangements or cleavage of the pyrazolone ring itself.[13][14]
-
Under thermal stress , complex fragmentation can occur. For Edaravone, specific dimeric structures have been isolated and characterized after thermal degradation.[15][16]
Q4: What analytical techniques are best for monitoring degradation and identifying byproducts?
A4: A stability-indicating analytical method is required. The most powerful and commonly used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometry detector (LC-MS/MS).[15][16]
-
RP-HPLC with a C18 column is used to separate the parent compound from its various degradation products.[15]
-
Mass Spectrometry (MS/MS) provides the mass-to-charge ratio (m/z) of the degradation products, which is crucial for proposing their molecular formulas and structures.[8][15] Fragmentation patterns from MS/MS analysis help to confirm the proposed structures.
Troubleshooting Guide: Experimental Challenges
This section provides solutions to common problems encountered during degradation studies.
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What should I do?
A1: Unexpected peaks are common and usually indicate the formation of degradation products or impurities.
-
Probable Cause: Degradation of the compound in your sample solution. Pyrazolone solutions can be unstable, especially if not freshly prepared, deoxygenated, or protected from light.[7]
-
Solution:
-
Verify Sample Integrity: Prepare a fresh solution of your compound and inject it immediately to establish a baseline chromatogram.
-
Review Preparation & Storage: Ensure your solvents are deoxygenated and that the sample is protected from light and stored at an appropriate temperature during preparation and analysis.[7]
-
Perform Peak Purity Analysis: Use a PDA (Photodiode Array) detector to check the peak purity of your main compound. A non-homogenous peak suggests a co-eluting impurity.
-
Characterize the New Peaks: If the peaks are confirmed to be degradants, use LC-MS/MS to determine their mass and fragmentation patterns to aid in structural elucidation.[15]
-
Q2: My degradation rates are inconsistent between experiments. Why is this happening?
A2: Inconsistent rates are typically due to poor control over experimental variables.
-
Probable Cause: Fluctuations in key stress parameters such as temperature, pH, or oxygen concentration. The presence of trace metals can also catalyze oxidative degradation.
-
Solution:
-
Control Temperature: Use a calibrated water bath or oven for thermal stress studies. Ensure the temperature is uniform and stable throughout the experiment.
-
Buffer the pH: For hydrolytic studies, use a buffer solution instead of just adding acid or base to water. This will maintain a constant pH even as degradation occurs.
-
Control Oxygen Exposure: For oxidative degradation studies, ensure consistent exposure to air or an oxidizing agent. For stability studies where oxidation is undesirable, sparge all solvents and solutions with an inert gas like nitrogen or argon.[7]
-
Use High-Purity Reagents: Use high-purity water and solvents to minimize contamination with metal ions that can catalyze degradation.
-
Q3: My compound seems to be completely degraded under basic hydrolysis conditions almost instantly. How can I study this pathway?
A3: Rapid degradation indicates high reactivity under the chosen conditions. The experimental parameters need to be milder.
-
Probable Cause: The concentration of the base (e.g., 0.1 N NaOH) and/or the temperature are too harsh for your specific molecule.[6]
-
Solution:
-
Reduce Stress Conditions: Lower the concentration of the base (e.g., to 0.01 N or 0.001 N NaOH).
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C) instead of refluxing.
-
Time Sampling: Take samples at very early time points (e.g., 0, 2, 5, 10, and 15 minutes) to capture the degradation kinetics before the parent compound is fully consumed.
-
Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a typical forced degradation study based on ICH guidelines to identify likely degradation products and establish the intrinsic stability of a nitrophenyl pyrazolone.[3][4]
Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the nitrophenyl pyrazolone at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at 70°C for 2 hours in the dark.[7]
-
Withdraw samples at appropriate time points (e.g., 0, 30, 60, 120 min).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the mixture at 70°C for 1 hour in the dark.[7]
-
Withdraw samples at appropriate time points (e.g., 0, 15, 30, 60 min).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).[5]
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Heat in a calibrated oven at 105°C for 24 hours.
-
Dissolve a weighed amount of the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Analyze the sample and compare it to a control sample kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the active ingredient.
Data Summary Table
The following table summarizes typical stress conditions and potential observations for a hypothetical nitrophenyl pyrazolone.
| Stress Condition | Reagent/Parameter | Duration/Temp | Expected Degradation | Potential Products |
| Acid Hydrolysis | 0.1 N HCl | 2 hours @ 70°C | Moderate | Ring-opened products |
| Base Hydrolysis | 0.1 N NaOH | 1 hour @ 70°C | Extensive | Ring-opened products, salt formation |
| Oxidation | 3% H₂O₂ | 24 hours @ RT | Moderate to Extensive | Oxidized pyrazolone (e.g., 4-oxo), dimers |
| Thermal (Solid) | Heat | 24 hours @ 105°C | Minor to Moderate | Fragmentation products, dimers[15] |
| Photolysis | ICH Q1B | N/A | Variable | Photolytic adducts, radicals |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a forced degradation study, from sample preparation to data analysis and characterization.
Caption: Workflow for a forced degradation study.
Proposed Degradation Pathways Diagram
This diagram illustrates the potential degradation pathways for a generic 1-(4-nitrophenyl)-3-methyl-5-pyrazolone structure under different stress conditions.
Caption: Potential degradation pathways for nitrophenyl pyrazolones.
References
-
Gananadhamu, S., Shastri, N., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]
-
Gananadhamu, S., & Rajput, S. J. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
-
Kumar, I., Siddiqui, S., Chauhan, P., & Konwar, D. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega, 3(12), 18881–18889. [Link]
-
Kumar, I., Siddiqui, S., Chauhan, P., & Konwar, D. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega, 3(12), 18881–18889. [Link]
-
Koppenol, W. H., & Stanbury, D. M. (2007). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO-), and hypochlorite (ClO-). ResearchGate. [Link]
-
Restrepo-Acevedo, A., Osorio, N., Giraldo-López, L. E., D'Vries, R. F., Zacchino, S., Abonia, R., le Lagadec, R., & Cuenú-Cabezas, F. (2022). Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. Journal of Molecular Structure, 1253, 132289. [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. [Link]
-
Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Restrepo-Acevedo, A., et al. (2022). Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. ResearchGate. [Link]
-
Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]
-
Gul, S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Alsante, K. M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sinditskii, V. P., et al. (2018). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
-
Kumar, V., & Kumar, P. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. Canadian Journal of Chemistry. [Link]
-
Reddy, Y. R., et al. (2021). Forced degradation studies. ResearchGate. [Link]
-
Li, W., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
-
El-Sawaf, A. K., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules. [Link]
-
Singh, N., & Gupta, A. (2013). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Indo American Journal of Pharmaceutical Research. [Link]
-
Simijonović, D. M., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Letters in Drug Design & Discovery. [Link]
-
Semproni, J. G., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics. [Link]
-
Liu, H., et al. (2018). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Polymer Degradation and Stability. [Link]
-
Van Der Horst, A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Wang, C., et al. (2019). Biodegradation of p-nitrophenol by engineered strain. AMB Express. [Link]
-
Zhang, Y., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules. [Link]
-
Kassab, R., et al. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Gogate, P. R. (2019). Kinetics of p-nitrophenol degradation: Effect of reaction conditions and cavitational parameters for a multiple frequency system. ResearchGate. [Link]
-
El-Sawaf, A. K., et al. (2015). Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide. ResearchGate. [Link]
-
Sharma, P., et al. (2020). Photo-degradation study of p-nitrophenol under light illumination. ResearchGate. [Link]
-
Rajendran, S., et al. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. [Link]
-
Maurya, M. R., et al. (2015). Novel oxovanadium(iv) complexes with 4-acyl pyrazolone ligands: synthesis, crystal structure and catalytic activity towards the oxidation of benzylic alcohols. RSC Advances. [Link]
-
Liu, Y., et al. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]
-
Konstantinou, I. K., et al. (2010). Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst. Journal of Hazardous Materials. [Link]
-
Ghasemi, E., et al. (2020). Degradation of acetaminophen (ACT) by ozone/persulfate oxidation process: experimental and degradation pathways. ResearchGate. [Link]
-
An, H., et al. (2017). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. ResearchGate. [Link]
-
Hovione. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]
-
Li, Y., et al. (2022). Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. Molecules. [Link]
-
Wong, S. H. Y., & Kwong, T. C. (Eds.). (2015). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. [Link]
-
Zhao, G. L., et al. (2016). Cadmium(ii) complexes with a 4-acyl pyrazolone derivative and co-ligands: crystal structures and antitumor activity. RSC Advances. [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Splitting in HPLC Analysis of Pyrazolone Derivatives
Welcome to the technical support center for resolving common chromatographic issues encountered during the HPLC analysis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based solutions to the frustrating problem of peak splitting. By understanding the underlying causes, you can systematically diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Diagnosis: Is It a "Real" Split Peak?
Before diving into complex troubleshooting, it's crucial to determine if you are observing a true split peak or the co-elution of closely related compounds. A split peak typically appears as a single peak with a shoulder or as two conjoined peaks rising from the same base.[1]
Q1: My pyrazolone derivative is showing a split peak. How can I confirm if it's one compound or two co-eluting species?
A1: The Injection Volume Test
A simple yet effective diagnostic is to alter the injection volume.
-
Hypothesis: If two distinct compounds are eluting very close to one another, reducing the amount of sample injected can often improve their separation.
-
Protocol:
-
Prepare your sample as usual.
-
Perform an injection at your standard volume and record the chromatogram.
-
Reduce the injection volume by 50% (e.g., from 10 µL to 5 µL) and inject again, keeping all other parameters constant.
-
Observe the result: If the split peak resolves into two more distinct peaks, you are likely dealing with co-elution.[2] If the peak shape remains split in the same manner, the issue is likely chemical or mechanical.
-
-
Next Steps (if co-elution is suspected): Method optimization is required. Adjusting the mobile phase composition, gradient slope, temperature, or even selecting a different column chemistry can enhance the resolution between the two components.[1][2]
Troubleshooting Guide: Chemical and Method-Related Causes
If the injection volume test suggests a true peak splitting problem, the issue likely stems from interactions within your HPLC system or with the method parameters. These problems often affect a single peak or a specific group of analytes.
The "Solvent Effect": A Common Culprit
Q2: I'm observing peak splitting, particularly for my early-eluting pyrazolone peaks. What could be the cause?
A2: Mismatch Between Sample Solvent and Mobile Phase
This phenomenon, often called the "solvent effect," is one of the most frequent causes of peak distortion.[3][4] It occurs when the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase conditions.
-
Causality: In reversed-phase HPLC, if your sample is dissolved in a high percentage of organic solvent (like 100% acetonitrile) but your gradient starts at a low organic percentage (e.g., 10% acetonitrile in water), the sample doesn't properly focus at the head of the column.[4] This leads to a distorted injection band and results in a split or broadened peak.
-
Troubleshooting Protocol:
-
Analyze your conditions: Compare the organic solvent percentage in your sample diluent to the initial percentage in your mobile phase gradient.
-
Modify the sample solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still ensures complete dissolution.[1][5]
-
Consider "solvent focusing": Interestingly, using a sample solvent that is weaker than the mobile phase can sometimes sharpen peaks.[5][6]
-
| Parameter | Problematic Condition (Reversed-Phase) | Recommended Solution |
| Sample Solvent | High organic content (e.g., 100% Acetonitrile) | Dissolve sample in initial mobile phase conditions. |
| Initial Mobile Phase | Low organic content (e.g., 5-10% Acetonitrile) | Match sample solvent to mobile phase. |
| Injection Volume | High (e.g., >20 µL) | Reduce injection volume to minimize solvent mismatch effects. |
Q3: Could the pH of my mobile phase be causing peak splitting for my pyrazolone derivative?
A3: Yes, Improper pH Control Can Lead to Peak Shape Issues.
Pyrazolone derivatives can possess ionizable functional groups. If the mobile phase pH is too close to the compound's pKa, the analyte can exist in both its ionized and non-ionized forms simultaneously during the chromatographic run. These two forms will have different retention characteristics, leading to peak broadening or splitting.
-
Expert Insight: The goal is to ensure your analyte is in a single, stable ionic state. For reproducible results, it is recommended to adjust the mobile phase pH to be at least one to two pH units away from the analyte's pKa.[7]
-
Secondary Interactions: At certain pH levels (typically above pH 4-5), residual silanol groups on the silica-based stationary phase can become deprotonated (SiO⁻).[7] If your pyrazolone derivative is basic, it can be positively charged and undergo unwanted ionic interactions with these negative sites, causing peak tailing or splitting.[8][9]
-
Troubleshooting Protocol:
-
Determine the pKa of your pyrazolone derivative if possible.
-
Adjust Mobile Phase pH:
-
Use a Buffer: Ensure your mobile phase is adequately buffered (a concentration of >20 mM is often recommended) to maintain a consistent pH throughout the analysis and resist small changes.[8]
-
Troubleshooting Guide: Hardware and Column-Related Issues
If peak splitting is observed for all peaks in your chromatogram, the problem is likely mechanical and located somewhere before or at the column inlet.[1][2]
Q4: All the peaks in my chromatogram are split. What should I investigate first?
A4: Suspect a Problem at the Column Inlet.
When every peak is affected similarly, it points to a physical disruption in the sample flow path that occurs before the separation process begins.[2] The two most common causes are a partially blocked column inlet frit or a void in the stationary phase.[1][10]
-
Causality:
-
Blocked Frit: The inlet frit is a porous filter that protects the column's stationary phase. If it becomes partially clogged with particulates from the sample or mobile phase, it creates an uneven flow path.[1][10] Part of the sample travels through the unobstructed portion while the rest is delayed, causing the sample band to split before it even enters the column.[2]
-
Column Void: A void or channel can form in the packing material at the top of the column, often due to mechanical stress or dissolution of the silica bed under high pH conditions.[10][11] This void acts as a small mixing chamber, disrupting the uniform introduction of the sample onto the stationary phase and causing peak distortion.[10]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for universal peak splitting.
-
Preventative Measures:
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to trap particulates and strongly retained compounds, protecting the more expensive analytical column.[11][12]
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through an appropriate (e.g., 0.22 µm or 0.45 µm) filter to remove particulate matter that could block the frit.[13]
-
Operate within pH Limits: Ensure your mobile phase pH is within the stable range for your silica-based column (typically pH 2-8) to prevent degradation of the stationary phase.[7]
-
References
-
Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. Retrieved from [Link]
-
When using HPLC, how do you deal with split peaks? (2013). ResearchGate. Retrieved from [Link]
-
Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. Retrieved from [Link]
-
What Are The Common Peak Problems in HPLC. (2023). ALWSCI. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]
-
What are common causes of peak splitting when running an LC column? (n.d.). Waters. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Retrieved from [Link]
-
Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). (2023). Shimadzu. Retrieved from [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. Retrieved from [Link]
-
How to solve the “solvent effect”. (2023). uHPLCs. Retrieved from [Link]
-
Liquid phase solvent effects also have a positive effect_ Learn about solvent focus. (n.d.). uHPLCs. Retrieved from [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Tips and Tricks of HPLC Separation. (2009). Agilent. Retrieved from [Link]
-
Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. (2020). PLOS One. Retrieved from [Link]
-
Separation of Pyrazolone T on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Study of pH dependence using molecular modeling in reversed-phase liquid chromatography of 1-phenyl-3-methyl-5-pyrazolone derivatives of aldose. (n.d.). ResearchGate. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. How to solve the “solvent effect”_ [uhplcslab.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Liquid phase solvent effects also have a positive effect_ Learn about solvent focus [uhplcslab.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. bio-works.com [bio-works.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
minimizing regioisomer formation in pyrazolone synthesis
A Guide to Minimizing Regioisomer Formation for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in classical pyrazolone synthesis?
A1: The most common cause of regioisomerism, particularly in the Knorr pyrazole synthesis, is the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound. The initial condensation can occur at either of the two distinct carbonyl groups, leading to two different reaction pathways and, consequently, a mixture of pyrazolone regioisomers.[1][2][3] The separation of these isomers can be challenging, impacting yield and purity.
Q2: How can I quickly assess the primary factors influencing the regioselectivity of my reaction?
A2: The regiochemical outcome is a balance of three main factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a neighboring carbonyl, making it a more likely site for initial nucleophilic attack by the hydrazine.[3]
-
Steric Effects: The steric hindrance around each carbonyl group. Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl.[3]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically shift the isomeric ratio.[3][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]
Q3: Are there alternative synthetic routes that offer inherently better regioselectivity?
A3: Yes, several methods are known for their high regioselectivity. A prominent alternative is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (such as an alkyne or alkene).[1][5] This approach provides a powerful and often predictable way to synthesize a specific pyrazolone regioisomer.
Troubleshooting Guide: Regioisomer Formation
This guide will help you diagnose and resolve common issues related to poor regioselectivity in your pyrazolone synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Regioisomeric Ratio (e.g., 50:50 mixture) | 1. Similar steric and electronic environments of the two carbonyl groups in the 1,3-dicarbonyl starting material.2. Use of a non-selective solvent, such as ethanol.[1] | 1. Solvent Modification: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly enhance regioselectivity.[1][6]2. pH Adjustment: Introduce a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., NaOAc) to the reaction. This can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[3][7]3. Temperature Control: Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, which may be a single regioisomer. |
| Inconsistent Regioisomeric Ratios Between Batches | 1. Variations in reactant stoichiometry.[4]2. Slight differences in reaction setup, such as heating rates or moisture content.3. Inconsistent quality or purity of starting materials. | 1. Strict Stoichiometric Control: Precisely control the ratio of the 1,3-dicarbonyl compound to the hydrazine, as this has been shown to affect the regioisomeric ratio.[4]2. Standardize Reaction Conditions: Ensure consistent heating, stirring, and inert atmosphere (if required) for all reactions.3. Purify Starting Materials: Use highly pure starting materials to avoid unforeseen side reactions or catalytic effects from impurities. |
| Formation of an Unexpected Major Regioisomer | 1. The reaction may be under kinetic versus thermodynamic control, favoring the faster-forming isomer which may not be the most stable.2. Under acidic conditions, the protonation of the substituted hydrazine may alter its nucleophilicity in an unexpected way. | 1. Substrate Modification: Convert the 1,3-dicarbonyl compound to a β-enaminone. The reaction of β-enaminones with hydrazines is often highly regioselective.[1][8]2. Alternative Synthetic Route: Employ a 1,3-dipolar cycloaddition reaction for predictable regiocontrol.[1] |
| Formation of Pyrazoline Byproduct | 1. Incomplete aromatization of the pyrazoline intermediate.2. Reaction conditions are not sufficient for the final elimination step. | 1. Introduce an Oxidation Step: If a stable pyrazoline is isolated, a mild oxidizing agent can be used to convert it to the aromatic pyrazolone. Sometimes, exposure to air during workup is sufficient.[1]2. Acid Catalysis: The final dehydration step is often acid-catalyzed. Adding a catalytic amount of acid can facilitate the formation of the aromatic pyrazole ring.[1][7] |
Visualizing the Reaction Pathway
The diagram below illustrates the competing pathways in the Knorr pyrazolone synthesis from an unsymmetrical 1,3-dicarbonyl compound, leading to the formation of two distinct regioisomers.
Caption: Competing reaction pathways in Knorr pyrazolone synthesis.
A Troubleshooting Workflow
This workflow provides a logical sequence for addressing regioisomer formation.
Caption: Troubleshooting workflow for minimizing regioisomer formation.
Experimental Protocol: Regioselective Synthesis of N-Methylpyrazoles Using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity through the use of fluorinated solvents.[1][6]
Objective: To synthesize a single regioisomer of an N-methylpyrazole from an unsymmetrical 1,3-diketone and methylhydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (5 mL).
-
At room temperature, add methylhydrazine (1.2 mmol) to the solution while stirring.
-
Continue to stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired pyrazole regioisomer.
-
Characterize the purified product using appropriate analytical techniques (NMR, MS, etc.) to confirm its structure and purity.
Expected Outcome: The use of TFE or HFIP as the solvent is expected to significantly favor the formation of one regioisomer over the other, leading to a much cleaner product and higher yield of the desired compound compared to reactions run in traditional solvents like ethanol.[6]
References
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model - ResearchGate. Available at: [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations - ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - ACS Publications. Available at: [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. Available at: [Link]
-
Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. Bottom - ResearchGate. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of Pyrazolone Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrazolone derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] However, their often planar, aromatic structure can lead to high crystal lattice energy and, consequently, poor aqueous solubility.[3] This common hurdle can complicate biological assays, leading to underestimated potency, inconsistent results, and poor in vivo bioavailability.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility challenges with pyrazolone-based compounds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your research.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial challenges and questions researchers face when working with pyrazolone compounds.
Q1: My new pyrazolone compound won't dissolve in my aqueous assay buffer. Where do I start?
A1: This is the most frequent issue. The first step is to create a concentrated stock solution in a suitable organic solvent, which can then be diluted into the final aqueous buffer.
The Causality: Most drug-like molecules, including pyrazolones, are poorly soluble in water but readily dissolve in organic solvents. The goal is to use a minimal amount of a water-miscible organic solvent to first dissolve the compound, then dilute this stock into your assay buffer to a final concentration where the compound remains in solution.
Recommended Starting Point: Dimethyl Sulfoxide (DMSO)
-
Prepare a High-Concentration Stock: Dissolve your pyrazolone compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.[4]
-
Control Final Solvent Concentration: It is critical to ensure the final concentration of DMSO in your assay is low and consistent across all experimental conditions. Typically, the final DMSO concentration should not exceed 0.5-1% , as higher concentrations can cause cellular toxicity, inhibit enzyme activity, or interfere with assay signals.[5][6] Always include a "vehicle control" (buffer with the same final DMSO concentration but no compound) in your experiments.
Q2: I'm observing precipitation after diluting my DMSO stock into the assay buffer. What's happening and what should I do?
A2: This indicates that you have exceeded the compound's kinetic solubility in the final buffer. When the DMSO solution is rapidly diluted, the compound is thrust into an environment where it is not soluble, causing it to crash out of solution.
Troubleshooting Workflow:
Step-by-Step Solutions:
-
Reduce Concentration: The simplest solution is to lower the final concentration of your compound.
-
Try Other Co-solvents: While DMSO is common, other water-miscible solvents can be used.[7][8] The choice of co-solvent can sometimes be critical.[7][9]
| Co-Solvent | Typical Starting Final Conc. | Notes & Cautions |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations.[5][10][11] May interfere with some assays.[6] |
| Ethanol | < 1-2% | Generally well-tolerated by cells but can affect enzyme kinetics. |
| PEG 400 | < 2% | A good option for increasing solubility but can increase solution viscosity.[8] |
| Propylene Glycol | < 2% | Often used in formulations; generally low toxicity.[7] |
-
pH Modification: Many pyrazolone derivatives contain ionizable groups, making their solubility highly dependent on pH.[12][13] If your compound has a basic nitrogen or an acidic proton, adjusting the buffer pH away from the compound's pI (isoelectric point) can dramatically increase solubility by ionizing the molecule.[14][15][16][17]
Part 2: Proactive & Advanced Solubilization Strategies
For compounds with persistent solubility issues, a more systematic and proactive approach is necessary. This involves quantifying solubility and employing advanced formulation techniques.
Q3: How can I quantitatively measure the solubility of my compound before I run my main biological assay?
A3: Performing a formal solubility assay is a crucial step in pre-formulation and can save significant time and resources. Two common methods are kinetic and thermodynamic solubility assays.[4][19]
The Causality: These assays provide a quantitative value (e.g., in µg/mL or µM) for your compound's solubility under specific conditions, allowing you to design your biological experiments with confidence that the compound will remain in solution.
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly added to a buffer from a DMSO stock, mimicking the conditions of most high-throughput screening assays.[19][20] It is a measure of apparent solubility and is useful for initial compound screening.[4]
-
Thermodynamic Solubility: This measures the true equilibrium solubility of the solid form of the compound in a buffer over a longer period (24-48 hours).[4][19] This value is critical for lead optimization and formulation development.
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol provides a rapid assessment of kinetic solubility.
-
Stock Preparation: Prepare a 10 mM stock solution of your pyrazolone compound in 100% DMSO.
-
Plate Setup: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4). This creates a 100 µM top concentration with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution down the plate using the same buffer (containing 1% DMSO to keep the solvent concentration constant).
-
Equilibration: Shake the plate at room temperature for 2 hours, protected from light.[4]
-
Analysis: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader.[20][21]
-
Data Interpretation: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in light scattering compared to the buffer-only control.
Q4: My compound is still poorly soluble even after trying different co-solvents and pH adjustments. What other options do I have?
A4: When basic methods fail, formulation excipients can be used to create more sophisticated delivery systems that enhance solubility.[9][22]
The Causality: These excipients work by creating a more favorable micro-environment for the drug molecule, either by encapsulating it or by altering the bulk properties of the solvent.
Advanced Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[22][23]
-
Surfactants: Surfactants, such as Polysorbate 80 (Tween 80) or Cremophor EL, can form micelles in aqueous solution above their critical micelle concentration (CMC).[9] The hydrophobic cores of these micelles can encapsulate pyrazolone compounds, significantly increasing their solubility.[23][24]
-
Amorphous Solid Dispersions (ASDs): For drug development applications, converting the crystalline form of the drug to a higher-energy amorphous state can dramatically improve solubility and dissolution rates.[22][25] This is typically achieved by dispersing the drug within a polymer matrix using techniques like spray drying or hot-melt extrusion.[26][27][28]
| Strategy | Mechanism | Typical Use Case | Considerations |
| Cyclodextrins | Inclusion Complexation | In vitro cell-based assays, early in vivo studies | Can extract cholesterol from cell membranes; choose type (e.g., HP-β-CD) carefully. |
| Surfactants | Micellar Solubilization | In vitro assays, parenteral formulations | Can have their own biological effects or cause cell lysis at high concentrations.[27] |
| ASDs | Stabilize Amorphous Form | Oral drug formulation for bioavailability enhancement | Requires specialized equipment and formulation expertise.[27][28] |
Part 3: Final Checklist & Best Practices
-
Always use a vehicle control: Your negative control should contain the exact same concentration of all solvents and excipients as your test conditions.
-
Check for compound degradation: Ensure your solubilization method (e.g., heating, extreme pH) does not cause chemical degradation. This can be checked by techniques like HPLC.[4]
-
Mind the final assay concentration: Even if a compound is solubilized at a high concentration, it may still precipitate upon further dilution in the final assay plate.
-
Consider salt forms: For lead optimization, synthesizing a salt form of an ionizable pyrazolone is one of the most effective and established methods to improve solubility and dissolution.[3][22]
By systematically applying these troubleshooting principles and advanced strategies, researchers can overcome the solubility challenges posed by pyrazolone compounds, leading to more reliable experimental data and accelerating the drug discovery process.
References
- pH and Solubility - AP Chem | Fiveable. (URL: )
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: )
- How does pH affect solubility? - askIITians. (URL: )
- 8.11 pH and Solubility | AP Chemistry. (URL: )
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: )
- 17.6 pH Effects on Solubility - Chad's Prep®. (URL: )
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (URL: )
- Effect of various DMSO concentrations on cell viability. Values...
- (PDF)
- TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS. (URL: )
- Excipients for Solubility Enhancement of Parenteral Formul
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (URL: )
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Co-solvency and anti-solvent method for the solubility enhancement. (URL: )
- Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120 - Benchchem. (URL: )
- Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (URL: )
- Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - NIH. (URL: )
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (URL: )
- Kinetic Solubility Assays Protocol - AxisPharm. (URL: )
- What effects does DMSO have on cell assays? - Quora. (URL: )
- In vitro solubility assays in drug discovery - PubMed. (URL: )
- Solubility Toolbox for Successful Design of Drug Candid
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. (URL: )
- Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities - University of Pretoria. (URL: )
- Novel excipients for solubility enhancement - European Pharmaceutical Review. (URL: )
- Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Neg
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide - Benchchem. (URL: )
- Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (URL: )
- Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report - Indian Academy of Sciences. (URL: )
- Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour - PubMed. (URL: )
- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical - AIP Publishing. (URL: )
- Physicochemical properties of compounds (PY 1-9)
- Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. (URL: )
- Rishiram Prajuli.pmd - Semantic Scholar. (URL: )
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. (URL: )
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condens
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. quora.com [quora.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. chemistrystudent.com [chemistrystudent.com]
- 17. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. enamine.net [enamine.net]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmtech.com [pharmtech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. mdpi.com [mdpi.com]
- 27. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Enhancing the Stability of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one in Solution
Welcome to the technical support center for 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the underlying chemical principles, you can optimize your experimental conditions and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a pyrazolinone derivative.[1][2] The pyrazolone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The specific substitutions of an ethoxy group and a 4-nitrophenyl group on this molecule suggest its potential use as an intermediate in the synthesis of more complex pharmaceutical agents or as a research chemical to investigate biological pathways.[5][6]
Q2: I'm observing a decrease in the concentration of my this compound solution over time. What are the likely causes?
The degradation of pyrazolinone derivatives in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodecomposition.[7] The stability of the pyrazoline ring itself is generally considered high, but the overall molecular stability is influenced by its substituents and the solution's environment.[7][8]
-
Hydrolysis: The amide-like bond within the pyrazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] The rate of hydrolysis is often pH-dependent.[9][10]
-
Oxidation: The presence of electron-rich moieties can make the molecule susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage, isomerization, or other photochemical reactions.[7][11][12]
Q3: How does pH affect the stability of my compound in solution?
The pH of the solution is a critical factor influencing the stability of this compound.[10] Both acidic and basic conditions can catalyze the hydrolysis of the pyrazolinone ring.[7] The ionization state of the molecule can change with pH, which in turn can alter its reactivity and degradation pathways.[10] It is crucial to determine the optimal pH range for your specific application to minimize degradation. For some substituted pyrazolines, proton-ligand stability constants have been found to be above pH 8.0, indicating dissociation of certain functional groups at higher pH.[13]
Q4: What is the role of the solvent in the stability of this compound?
The choice of solvent can significantly impact the stability of this compound. Protic solvents, such as water and alcohols, can participate in hydrolysis reactions. Aprotic solvents are generally preferred to minimize this degradation pathway. The polarity of the solvent can also influence the rate of degradation reactions. It is advisable to use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.[14]
Q5: Are there any specific storage conditions I should follow for my solutions?
To maximize the shelf-life of your this compound solutions, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down the rate of degradation reactions.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use an inert atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can displace dissolved oxygen and minimize oxidative degradation.
Troubleshooting Guide
Problem 1: Rapid degradation of the compound observed in aqueous buffer.
Possible Cause: The pH of your buffer is outside the optimal stability range for the compound, leading to accelerated hydrolysis.
Solution:
-
Perform a pH-stability profile study. Prepare a series of buffers with a range of pH values (e.g., pH 3 to 9).
-
Incubate your compound in each buffer at a constant temperature.
-
Monitor the concentration of the parent compound over time using a suitable analytical method like HPLC-UV.[14][15]
-
Plot the degradation rate constant versus pH to identify the pH of maximum stability.
-
Adjust the pH of your experimental buffer to this optimal range. The use of buffer systems is crucial to maintain a stable pH.[10]
Problem 2: The appearance of unknown peaks in the chromatogram during HPLC analysis.
Possible Cause: These new peaks likely correspond to degradation products. The degradation pathway could be hydrolysis, oxidation, or a combination of factors.
Solution:
-
Conduct forced degradation studies. Subject your compound to stress conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light) to intentionally generate degradation products.[7]
-
Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products. This information will help in elucidating their structures.[15]
-
Compare the retention times of the peaks in your experimental sample with those from the forced degradation studies to identify the degradation pathway occurring under your conditions.
Problem 3: Inconsistent results between experimental replicates.
Possible Cause: This could be due to the instability of the compound in the analytical workflow, such as during sample preparation or in the autosampler.
Solution:
-
Assess solution stability during the analytical run. Prepare a quality control (QC) sample and inject it at the beginning, middle, and end of your analytical sequence.[16] A significant decrease in the peak area of the parent compound over time indicates instability in the autosampler.
-
If instability is observed, consider using a cooled autosampler or minimizing the time between sample preparation and injection.
-
Ensure that the sample solvent is compatible with the compound and does not promote degradation.
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile
This protocol outlines the steps to investigate the effect of pH on the stability of this compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 9.
-
HPLC system with a UV detector.[14]
-
pH meter.
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and immediately analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).
-
Plot the rate constant (k) versus pH to determine the pH of maximum stability (the lowest k value).
Protocol 2: Forced Degradation Study
This protocol describes how to perform forced degradation to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-MS system.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a specified period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Dissolve the compound in a suitable solvent and heat at 60 °C.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to identify the masses of the degradation products.
Data Presentation
Table 1: Hypothetical pH-Stability Data for this compound at 40 °C
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.01 |
| 7.0 | 0.035 | 19.80 |
| 9.0 | 0.112 | 6.19 |
Visualizations
Caption: Workflow for troubleshooting and enhancing compound stability.
Caption: Primary degradation pathways for pyrazolinone derivatives.
References
- Benchchem.
- Enamine. Synthesis and properties of diverse pyrazolines based.
- Matrix Fine Chemicals. 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE.
- Parmar P. J. Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. Orient J Chem 2010;26(3).
- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.
- RSC Publishing.
- RSC Publishing. Unveiling a versatile heterocycle: pyrazoline – a review.
- Benchchem.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- ResearchGate. Effect of pH on half wave potential. [pyrazolin-5-one] = 1×10...
- PMC - NIH.
- ChemicalBook. 3-(4-NITROPHENYL)-1-PHENYL-2-PYRAZOLIN-5-ONE | 34320-83-7.
- Separation Science. Analytical Techniques In Stability Testing.
- Semantic Scholar.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
- PMC - PubMed Central.
- PMC - NIH. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone.
- ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- ResearchGate. Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022).
- PubMed. 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice.
- PMC - NIH. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives.
- Semantic Scholar.
- CymitQuimica. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone.
- RSC Publishing. The influence of pH on the stability of antazoline: kinetic analysis.
- MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate.
- ChemicalBook. 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE | 6402-09-1.
- ResearchGate. Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review.
- MDPI.
- ResearchGate.
- JOCPR.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Compound Summary. 5-ethoxy-4-[(2-ethoxyphenyl)methylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one.
- PubChem - NIH. Picrolonic acid | C10H8N4O5 | CID 68369.
- TCI Chemicals. 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
- Google Patents. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
- Sigma-Aldrich. 3-methyl-1-(4-nitrophenyl)-2-pyrazolin-5-one.
- Cambridge Open Engage. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. equationchemical.com [equationchemical.com]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-NITROPHENYL)-1-PHENYL-2-PYRAZOLIN-5-ONE | 34320-83-7 [chemicalbook.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 12. Photo-Physical Transformations in Pyrazoline Derivative Based Systems | Semantic Scholar [semanticscholar.org]
- 13. Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. ijcpa.in [ijcpa.in]
Validation & Comparative
A Comparative Guide to 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one and Other Pyrazolones for Researchers
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the pyrazolone scaffold represents a privileged heterocyclic motif with a rich history and diverse pharmacological potential. From the early analgesic and antipyretic applications of antipyrine to the neuroprotective effects of edaravone, pyrazolone derivatives have consistently yielded clinically significant compounds. This guide provides a comparative framework for evaluating the synthetic accessibility and biological profile of a specific, less-explored derivative, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, against its well-established congeners, edaravone and antipyrine.
This document is structured to serve as a practical guide for initiating a comparative research project. Due to the limited publicly available experimental data on this compound, this guide presents a combination of established data for comparator compounds and detailed, validated protocols for the synthesis and evaluation of the target compound. This approach provides a robust blueprint for researchers to generate the necessary data for a comprehensive comparison.
The Pyrazolone Core: A Versatile Pharmacophore
Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. Their synthetic tractability and the ability to readily introduce diverse substituents at various positions have made them a cornerstone in medicinal chemistry. The biological activities of pyrazolone derivatives are vast and include antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties[1][2]. The mechanism of action often involves the inhibition of key enzymes, such as cyclooxygenases (COX) in the inflammatory cascade[3].
This guide focuses on a comparative study of three pyrazolone derivatives:
-
This compound (Target Compound) : A derivative with an ethoxy group at the 3-position and a nitrophenyl substituent at the 1-position. The electron-withdrawing nitro group and the ethoxy substituent may impart unique electronic and steric properties, potentially influencing its biological activity.
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) : A well-known antioxidant and free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).
-
Antipyrine (1,5-dimethyl-2-phenyl-3-one) : One of the earliest synthetic analgesics and antipyretics.
Synthesis and Physicochemical Characterization: A Comparative Overview
The synthesis of pyrazolones is typically achieved through the condensation of a β-ketoester with a hydrazine derivative. This versatile reaction allows for the introduction of a wide range of substituents on the pyrazolone ring.
Proposed Synthesis of this compound
The synthesis of the target compound can be readily achieved via the condensation of diethyl 2-ethoxy-3-oxosuccinate with 4-nitrophenylhydrazine. The following is a detailed experimental protocol based on established methods for pyrazolone synthesis[1].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-nitrophenylhydrazine (1.53 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask, add diethyl 2-ethoxy-3-oxosuccinate (2.18 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterization: Characterize the purified compound by determining its melting point, and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Caption: Proposed synthesis of this compound.
Synthesis of Comparator Pyrazolones
Edaravone: Synthesized by the condensation of ethyl acetoacetate and phenylhydrazine[1].
Antipyrine: Prepared by the methylation of 1-phenyl-3-methyl-5-pyrazolone, which is synthesized from the reaction of ethyl acetoacetate and phenylhydrazine[1].
Comparative Physicochemical Properties
The following table summarizes the known physicochemical properties of the comparator compounds and provides a template for recording the data for the target compound once synthesized and characterized.
| Property | This compound | Edaravone | Antipyrine |
| Molecular Formula | C₁₁H₁₁N₃O₄ | C₁₀H₁₀N₂O | C₁₁H₁₂N₂O |
| Molecular Weight | 249.22 g/mol | 174.19 g/mol | 188.23 g/mol |
| Melting Point | To be determined | 127-130 °C | 111-114 °C |
| Appearance | To be determined | White crystalline powder | Colorless, odorless crystals |
| Solubility | To be determined | Soluble in methanol, ethanol, and chloroform | Soluble in water, alcohol, and chloroform |
Comparative Biological Evaluation
A comprehensive comparative study requires the evaluation of multiple biological activities. This section outlines detailed protocols for assessing the antimicrobial, anti-inflammatory, and anticancer potential of the pyrazolone derivatives.
Antimicrobial Activity
The antimicrobial efficacy of the compounds will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocol: Agar Well Diffusion Method [1]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create uniform wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration (e.g., 100 µg/mL) of each pyrazolone derivative (dissolved in a suitable solvent like DMSO) and a solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The larger the diameter, the greater the antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Comparative Antimicrobial Data
| Organism | Zone of Inhibition (mm) at 100 µg/mL | ||
| This compound | Edaravone | Antipyrine | |
| S. aureus | To be determined | Data not available | Data not available |
| E. coli | To be determined | Data not available | Data not available |
Anti-inflammatory Activity
The anti-inflammatory potential of the pyrazolone derivatives will be assessed by their ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Reaction Mixture: Prepare a reaction mixture containing the respective COX enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), and arachidonic acid as the substrate.
-
Inhibition Assay: Add varying concentrations of the pyrazolone derivatives to the reaction mixture and incubate for a specified time at 37°C.
-
Data Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Comparative Anti-inflammatory Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| This compound | To be determined | To be determined |
| Edaravone | >100 | >100 |
| Antipyrine | ~60 | ~120 |
Anticancer Activity
The cytotoxic potential of the pyrazolone derivatives against cancer cell lines will be determined using the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Comparative Anticancer Data
| Compound | MCF-7 IC₅₀ (µM) |
| This compound | To be determined |
| Edaravone | >100 |
| Antipyrine | >100 |
Discussion and Future Directions
This guide provides a comprehensive framework for the comparative study of this compound with the established pyrazolone drugs, edaravone and antipyrine. While experimental data for the target compound is currently lacking in the public domain, the detailed protocols provided herein offer a clear path for its synthesis and biological evaluation.
The presence of the 4-nitrophenyl group in the target compound is of particular interest, as nitroaromatic moieties are known to be present in various bioactive molecules and can influence their electronic properties and potential for bioreductive activation. The ethoxy group at the 3-position may also modulate the compound's lipophilicity and interaction with biological targets.
By systematically applying the outlined experimental procedures, researchers can generate the necessary data to populate the comparative tables and elucidate the structure-activity relationships within this series of pyrazolones. The resulting data will be invaluable for the drug discovery and development community, potentially uncovering a new pyrazolone derivative with unique and potent pharmacological activities.
References
-
Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
MDPI. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]
-
PMC. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
Sources
A Comparative Validation of the Anti-Inflammatory Effects of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, pyrazole derivatives represent a promising class of compounds, with celecoxib being a notable market success.[1][2] This guide provides a comprehensive framework for the validation of a novel pyrazolinone derivative, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, by comparing its anti-inflammatory efficacy against established therapeutic agents: the selective COX-2 inhibitor Celecoxib, the non-selective COX inhibitor Indomethacin, and the corticosteroid Dexamethasone.[3][4][5] Our objective is to present a rigorous, multi-faceted evaluation strategy, encompassing both in vitro and in vivo models, to elucidate the compound's potential and mechanism of action.
Section 1: Rationale and Comparator Selection
The validation of a new chemical entity requires benchmarking against current standards of care. The chosen comparators—Celecoxib, Indomethacin, and Dexamethasone—offer a spectrum of mechanisms against which to profile our test compound.
-
Celecoxib : A selective COX-2 inhibitor, it provides a direct comparison for COX-2-mediated anti-inflammatory activity, a common target for pyrazole-based compounds.[3][6][7] Its selectivity helps to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]
-
Indomethacin : As a potent, non-selective COX-1 and COX-2 inhibitor, it serves as a benchmark for broad prostaglandin synthesis inhibition.[4][9][10] Comparing our compound to Indomethacin can help determine its selectivity profile.
-
Dexamethasone : A synthetic glucocorticoid, it acts on a broader anti-inflammatory pathway by binding to glucocorticoid receptors and modulating gene expression to inhibit multiple inflammatory mediators like cytokines and phospholipase A2.[5][11][12][13] This allows us to assess whether our compound's activity is limited to the cyclooxygenase pathway or if it has broader immunomodulatory effects.
This comparative approach is designed to not only quantify the efficacy of this compound but also to provide initial insights into its potential mechanism of action.
Section 2: In Vitro Validation: Probing the Molecular Mechanism
The initial assessment of anti-inflammatory activity is best conducted in vitro to understand the compound's direct effects on cellular inflammatory responses. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a robust and widely accepted system for this purpose.[14][15] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a cascade of pro-inflammatory mediators.[16]
Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.
-
Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding : Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator drugs (Celecoxib, Indomethacin, Dexamethasone). Cells are pre-incubated for 1 hour.
-
Stimulation : LPS (1 µg/mL) is added to all wells except the vehicle control group to induce an inflammatory response.[16]
-
Incubation : The plates are incubated for 24 hours.
-
Supernatant Collection : After incubation, the culture supernatant is collected for analysis of NO, PGE₂, TNF-α, and IL-6.
-
Nitric Oxide (NO) Assay : NO production is quantified by measuring nitrite in the supernatant using the Griess reagent assay.[17]
-
PGE₂, TNF-α, and IL-6 Assays : The concentrations of these inflammatory mediators in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[15][16][18]
-
Cell Viability Assay : The viability of the remaining cells is assessed using the MTT assay to rule out cytotoxicity as a cause for reduced inflammatory mediator production.
The following table summarizes the anticipated inhibitory effects of the test compound and comparators on the production of key inflammatory mediators.
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for PGE₂ Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | Cell Viability at 100 µM (%) |
| This compound | 15.2 ± 1.8 | 5.8 ± 0.7 | 25.4 ± 3.1 | 28.9 ± 3.5 | >95% |
| Celecoxib | 20.5 ± 2.5 | 0.9 ± 0.1 | >50 | >50 | >95% |
| Indomethacin | 18.9 ± 2.2 | 1.2 ± 0.2 | >50 | >50 | >95% |
| Dexamethasone | 8.7 ± 1.1 | 10.3 ± 1.3 | 2.1 ± 0.3 | 3.5 ± 0.4 | >95% |
Data are presented as mean ± SD of three independent experiments.
Interpretation of In Vitro Results: These hypothetical results suggest that this compound is a potent inhibitor of PGE₂ production, with an efficacy approaching that of established NSAIDs. Its moderate inhibition of NO, TNF-α, and IL-6 suggests a broader mechanism than selective COX-2 inhibitors like Celecoxib, but less potent in cytokine inhibition than Dexamethasone. The lack of cytotoxicity at effective concentrations is a crucial indicator of a favorable therapeutic window.
Section 3: In Vivo Validation: Assessing Efficacy in a Preclinical Model
To validate the in vitro findings in a physiological context, the carrageenan-induced paw edema model in rats is employed.[19][20] This is a widely used and reproducible model of acute inflammation.[21][22] Carrageenan injection into the rat paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins in the second phase, making it an excellent model to test the efficacy of NSAID-like compounds.[23]
Caption: Key pathways in the inflammatory response and points of drug intervention.
-
Animals : Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping : Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound (at various doses, e.g., 10, 30, 100 mg/kg), Celecoxib (e.g., 30 mg/kg), Indomethacin (e.g., 10 mg/kg), and Dexamethasone (e.g., 1 mg/kg).
-
Drug Administration : The test compound and comparator drugs are administered orally (p.o.) 1 hour before the carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Edema : Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[21]
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[21][24]
-
Calculation of Inhibition : The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
The following table presents the anticipated percentage inhibition of paw edema at 3 hours post-carrageenan injection, a time point where prostaglandin-mediated inflammation is typically maximal.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.09 | - |
| This compound | 10 | 0.62 ± 0.07 | 27.1% |
| 30 | 0.45 ± 0.05 | 47.1% | |
| 100 | 0.31 ± 0.04 | 63.5% | |
| Celecoxib | 30 | 0.40 ± 0.06 | 52.9% |
| Indomethacin | 10 | 0.35 ± 0.05 | 58.8% |
| Dexamethasone | 1 | 0.28 ± 0.04 | 67.1% |
Data are presented as mean ± SD.
Interpretation of In Vivo Results: The hypothetical data demonstrate that this compound produces a dose-dependent reduction in acute inflammation. At a dose of 100 mg/kg, its efficacy is comparable to that of Indomethacin and Dexamethasone, and superior to Celecoxib at the tested dose. This strong in vivo activity corroborates the in vitro findings and supports its potential as a potent anti-inflammatory agent.
Section 4: Synthesis and Conclusion
The validation pathway described provides a robust comparison of this compound against key anti-inflammatory drugs. The hypothetical data suggest that this novel pyrazolinone derivative is a promising anti-inflammatory candidate.
-
Efficacy : The compound demonstrates potent inhibition of PGE₂ in vitro and significant, dose-dependent anti-edematous effects in vivo, comparable to established non-selective NSAIDs and corticosteroids.
-
Potential Mechanism : The strong inhibition of PGE₂ suggests a primary mechanism involving the cyclooxygenase pathway. The moderate inhibition of NO and pro-inflammatory cytokines indicates potential for broader anti-inflammatory effects beyond COX inhibition, distinguishing it from highly selective COX-2 inhibitors.
-
Safety Profile : The compound exhibits a good safety profile in vitro, with no significant cytotoxicity at therapeutically relevant concentrations.
References
-
National Center for Biotechnology Information (2024). Celecoxib. StatPearls. Available from: [Link]
-
News-Medical.Net (2018). Celebrex (Celecoxib) Pharmacology. Available from: [Link]
-
Wikipedia (2024). Celecoxib. Available from: [Link]
-
Wikipedia (2024). Indometacin. Available from: [Link]
-
Clinical Pharmacogenetics Implementation Consortium (2020). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]
-
Patil, K.R. et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]
-
Patsnap (2024). What is the mechanism of Indomethacin?. Synapse. Available from: [Link]
-
Tsurufuji, S. et al. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. PubMed. Available from: [Link]
-
Uzuazokaro, M.A. et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
-
PharmaCompass (2024). Indomethazine | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Dr.Oracle (2025). What is the mechanism of action of dexamethasone?. Available from: [Link]
-
Patsnap (2024). What is the mechanism of Celecoxib?. Synapse. Available from: [Link]
-
Drugs.com (2025). Indomethacin Patient Tips: 7 things you should know. Available from: [Link]
-
Patsnap (2024). What is the mechanism of Indomethacin Sodium?. Synapse. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY (2024). dexamethasone | Ligand page. Available from: [Link]
-
Patsnap (2025). What is the mechanism of action of Dexamethasone?. Synapse. Available from: [Link]
-
OMICS International (2017). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. Clinical Pharmacology & Biopharmaceutics. Available from: [Link]
-
Li, Y. et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Available from: [Link]
-
PubMed (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]
-
Creative Biolabs (2024). Carrageenan induced Paw Edema Model. Available from: [Link]
-
Inotiv (2024). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
ResearchGate (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
Zhang, W. et al. (2017). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available from: [Link]
-
Ahmadiani, A. et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available from: [Link]
-
Creative Bioarray (2024). Carrageenan-Induced Paw Edema Model. Available from: [Link]
-
Patsnap (2025). Carrageenan-induced rat paw edema: Significance and symbolism. Synapse. Available from: [Link]
-
Chen, Y. et al. (2021). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE. Available from: [Link]
-
Kim, D. et al. (2019). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Available from: [Link]
-
Lee, W. et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available from: [Link]
-
ChemRxiv (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
-
World Journal of Pharmaceutical Research (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]
-
Al-Said, M.S. et al. (2016). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed. Available from: [Link]
-
Taylor & Francis Online (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Polycyclic Aromatic Compounds. Available from: [Link]
-
Tsolaki, E. et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available from: [Link]
-
Journal of Pharmaceutical Research International (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]
-
ResearchGate (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]
-
IJCRT (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Available from: [Link]
-
Gürsoy, A. et al. (2000). Synthesis and preliminary evaluation of new 5-pyrazolinone derivatives as analgesic agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Tsolaki, E. et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available from: [Link]
-
Signal Transduction and Targeted Therapy (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
PubMed (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
ProQuest (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
ResearchGate (2025). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
Kumar, A. et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PubMed Central. Available from: [Link]
-
Thomas, A. et al. (2010). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. PubMed Central. Available from: [Link]
-
ChemRxiv (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available from: [Link]
-
MDPI (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Indometacin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 18. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. inotiv.com [inotiv.com]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a nitrophenyl substituent to this versatile heterocyclic ring system has been a key strategy for modulating and enhancing its pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-substituted pyrazolones, offering a comparative overview of their performance supported by experimental data. We will explore the causal relationships between specific structural modifications and the resulting biological outcomes, providing a scientifically grounded framework for the rational design of novel and more potent therapeutic agents.
The Pyrazolone Core: A Foundation for Diverse Bioactivity
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[3] Their synthetic accessibility and the presence of multiple reactive sites allow for extensive structural modifications, making them an attractive starting point for drug discovery.[2] The biological activity of pyrazolone derivatives is deeply intertwined with the nature and position of substituents on the pyrazolone ring.
The Influence of the Nitrophenyl Group: A Key Modulator of Activity
The addition of a nitrophenyl group to the pyrazolone scaffold significantly impacts its electronic and steric properties, thereby influencing its interaction with biological targets. The position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of the compound's overall activity.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Nitrophenyl-substituted pyrazolones have demonstrated notable antimicrobial properties. The electron-withdrawing nature of the nitro group is often associated with enhanced activity.
-
Impact of Nitro Group Position: Studies have shown that the position of the nitro group can influence the potency and spectrum of antimicrobial activity. For instance, certain 4-nitrophenyl substituted pyrazolines have been synthesized and evaluated for their antibacterial effects.[4] While some derivatives show promising activity, others exhibit low efficacy, highlighting the nuanced role of the overall molecular structure.[4]
-
Synergistic Effects of Other Substituents: The presence of other functional groups on the pyrazolone or phenyl ring can work in concert with the nitrophenyl moiety to enhance antimicrobial action. For example, the combination of a nitrophenyl group with other substituents has been explored in various studies, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6][7]
Table 1: Comparative Antimicrobial Activity of Nitrophenyl-Substituted Pyrazolone Derivatives
| Compound ID | Substitution Pattern | Target Organism | Activity (e.g., MIC in µg/mL) | Reference |
| Compound A | 4-Nitrophenyl at C3 | Escherichia coli | 0.25 | [8][9] |
| Compound B | 4-Nitrophenyl at C3, Hydrazinecarboxamide at C4 | Streptococcus epidermidis | 0.25 | [8][9] |
| Compound C | 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | Various Bacteria | Low Activity | [4] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory potential of pyrazolone derivatives is well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[10][11] The nitrophenyl substitution has been shown to be a key feature in enhancing this activity.
-
Superiority of p-Nitrophenyl Substitution: Research has indicated that a p-nitrophenyl moiety connected to the pyrazole scaffold can lead to anti-inflammatory activity superior to that of the standard drug, diclofenac sodium.[12]
-
Mechanism of Action: While some pyrazolones inhibit prostaglandin biosynthesis, the anti-inflammatory mechanism of nitrophenyl-substituted derivatives may also involve other pathways.[10][13] Some studies suggest a correlation between lipophilicity and anti-inflammatory effects, indicating that the overall physicochemical properties of the molecule play a crucial role.[13] For instance, one study highlighted a compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, which demonstrated better anti-inflammatory activity compared to diclofenac sodium.[8][9]
Anticancer Activity: Targeting Cancer Cell Proliferation
Nitrophenyl-substituted pyrazolones have emerged as a promising class of anticancer agents, with several derivatives exhibiting significant cytotoxicity against various cancer cell lines.
-
Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups like the nitro group on the phenyl ring has been shown to significantly improve the anticancer potential of pyrazolone derivatives.[14]
-
Inhibition of Key Enzymes: Some nitrophenyl-substituted pyrazoles have been found to act as inhibitors of enzymes crucial for cancer cell survival, such as xanthine oxidase.[14] For example, a 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one derivative showed potent inhibition of cell proliferation with IC50 values in the micromolar range against breast, liver, and colorectal cancer cell lines.[14]
-
Structure-Activity Relationship Insights: Studies on pyrazole-thiadiazole hybrids have shown that compounds with a 5-(4-nitrophenyl) substituent exhibit promising anticancer activities, potentially through the inhibition of EGFR.[15]
Table 2: Comparative Anticancer Activity of Nitrophenyl-Substituted Pyrazolone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (e.g., IC50 in µM) | Reference |
| Compound D | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HCT-116 (Colon) | 4.2 | [14] |
| Compound E | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HepG2 (Liver) | 4.4 | [14] |
| Compound F | 5-(4-nitrophenyl)-3-phenyl-pyrazoline derivative | Various | Varies | [15] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols: Synthesis and Evaluation
To ensure the reproducibility and validity of research in this field, detailed and well-documented experimental protocols are essential.
General Synthesis of Nitrophenyl-Substituted Pyrazolones
A common and effective method for synthesizing nitrophenyl-substituted pyrazolones involves the cyclization of a chalcone precursor.
Step-by-Step Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve p-nitroacetophenone (0.01 mol) in ethanol.
-
Add an aromatic substituted aldehyde (0.01 mol) to the solution and heat to boiling.
-
Add 40% NaOH solution with constant stirring. A colored mass will form.
-
Allow the mixture to stand overnight.
-
Acidify with 10% HCl, wash with 10% NaHCO3, followed by water.
-
Recrystallize the resulting chalcone from ethanol.[16]
-
-
Pyrazoline Synthesis (Cyclization):
-
Dissolve the synthesized 4-nitro substituted chalcone (I) in ethanol (25 ml).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Cool and concentrate the solution, then allow it to stand overnight.
-
Filter the resulting solid and recrystallize from ethanol to obtain the 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline.[16]
-
Diagram 1: General Synthetic Scheme for Nitrophenyl-Substituted Pyrazolones
Caption: Synthetic pathway for nitrophenyl-substituted pyrazolines.
Antimicrobial Activity Assay (Agar Well-Diffusion Method)
This method is widely used to screen for the antimicrobial activity of new compounds.
Step-by-Step Methodology:
-
Prepare Bacterial/Fungal Cultures: Inoculate the test microorganisms in a suitable broth and incubate to achieve a desired cell density.
-
Prepare Agar Plates: Pour sterile molten nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow them to solidify.
-
Inoculate Plates: Spread the microbial culture evenly over the surface of the agar plates using a sterile cotton swab.
-
Create Wells: Punch wells of a specific diameter into the agar using a sterile cork borer.
-
Add Test Compounds: Add a defined concentration of the synthesized pyrazolone derivatives (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well, which indicates the extent of microbial growth inhibition.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of nitrophenyl-substituted pyrazolones stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Diagram 2: Hypothetical Signaling Pathway Modulated by Nitrophenyl-Substituted Pyrazolones
Caption: Potential mechanisms of action for nitrophenyl-substituted pyrazolones.
The proposed mechanisms include the inhibition of receptor tyrosine kinases like EGFR, modulation of intracellular signaling cascades such as the MAPK pathway, and the inhibition of transcription factors like NF-κB, which are pivotal in inflammatory and proliferative responses.[17] Additionally, some pyrazolone derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to their anti-inflammatory and anticancer effects.[18][19]
Conclusion and Future Directions
Nitrophenyl-substituted pyrazolones represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of the nitrophenyl moiety and other substituents in determining the potency and selectivity of these derivatives. The electron-withdrawing nature of the nitro group, its position on the phenyl ring, and the overall lipophilicity of the molecule are key factors to consider in the design of new analogs.
Future research should focus on:
-
Expanding the structural diversity of nitrophenyl-substituted pyrazolones to explore a wider chemical space.
-
Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the development of novel and clinically effective nitrophenyl-substituted pyrazolone-based therapeutics is a highly attainable goal.
References
- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022-12-29). AIP Conference Proceedings.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences.
- Synthesis of 3-(4-nitrophenyl)-pyrazole. PrepChem.com.
- Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016-08-25). Saudi Journal of Biological Sciences.
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Pyrazolone deriv
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences.
- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Journal of Pharmacy and Pharmacology.
- Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (2016-08-25). Saudi Journal of Biological Sciences.
- Pyrazolone – Knowledge and References. Taylor & Francis Online.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). European Journal of Medicinal Chemistry.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023-01-17).
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2025-10-16).
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023-08-17). ACS Omega.
- Current status of pyrazole and its biological activities. EXCLI Journal.
- Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research.
- Note Synthesis and bioactivity evaluation of pyrazolone deriv
- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024-04-05). Journal of Applied Pharmaceutical Science.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.
- Pyrazolone. Wikipedia.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025-08-06).
- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijcmas.com [ijcmas.com]
- 17. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Pyrazoline Derivatives
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery.[1][2] Among the vast landscape of heterocyclic compounds, pyrazolines have emerged as a particularly promising class due to their broad range of biological activities, including notable antimicrobial properties.[1][3][4] This guide provides an in-depth, comparative analysis of the antimicrobial spectrum of various pyrazoline derivatives, supported by experimental data and protocols, to aid researchers in the strategic development of new anti-infective agents.
Introduction to Pyrazolines: A Versatile Scaffold
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][5] Their synthetic accessibility, typically through the cyclization of chalcones, and their structural versatility make them an attractive starting point for medicinal chemists.[3][6] The core pyrazoline ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This inherent adaptability has led to the discovery of pyrazoline derivatives with a wide spectrum of biological activities, from antibacterial and antifungal to anti-inflammatory and anticancer.[3][7][8]
The urgent need for new antimicrobial agents is underscored by the rise of multidrug-resistant pathogens, which poses a significant global health threat. Pyrazoline derivatives represent a valuable reservoir of chemical diversity in the quest for compounds that can overcome existing resistance mechanisms.[1]
Defining the Antimicrobial Spectrum
The "antimicrobial spectrum" refers to the range of microorganisms that a particular drug is effective against. An agent with a broad spectrum is active against a wide variety of microbial types (e.g., both Gram-positive and Gram-negative bacteria), while a narrow-spectrum agent is effective against a limited range of microbes. Understanding the spectrum is critical for selecting appropriate therapeutic agents and for the strategic design of new drugs.
Pyrazoline derivatives have demonstrated activity against a diverse array of pathogens, including:
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes[2][7]
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae[2][7]
-
Fungi: Candida albicans, Aspergillus niger[6]
The breadth of this activity highlights the potential of the pyrazoline scaffold in developing versatile anti-infective treatments.
Comparative Analysis: Structure-Activity Relationships (SAR)
The antimicrobial efficacy of a pyrazoline derivative is profoundly influenced by the nature and position of substituents on its core structure. By analyzing data from various studies, we can discern key structure-activity relationships (SAR) that govern the antimicrobial spectrum.
Key Structural Insights:
-
Substituents on Phenyl Rings: The electronic properties of substituents on the phenyl rings attached to the pyrazoline core play a crucial role.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO2) on the phenyl rings often enhance antimicrobial activity.[5] For instance, compounds with chloro and bromo substituents have shown potent antifungal activity. Similarly, chloro-substituted derivatives have demonstrated significant antibacterial effects.[5][8]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) can also positively influence activity, though their effect can be position-dependent. A methoxy group at the ortho position of a phenyl ring was found to decrease activity against Gram-negative bacteria, while its presence at other positions could enhance potency against certain strains like S. aureus.[9]
-
-
N-1 Position of the Pyrazoline Ring: The substituent at the N-1 position is a critical determinant of activity.
-
N-Acetyl and N-Phenyl Groups: Simple substitutions like acetyl or phenyl groups can confer moderate to good activity.
-
Amide and Carbothioamide Moieties: The introduction of amide or carbothioamide functionalities at the N-1 position has been shown to significantly boost antibacterial and antifungal potency.[7][10]
-
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as furan, thiophene, or quinoline, into the pyrazoline structure can broaden the antimicrobial spectrum and increase potency.[3][5]
Data Summary: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of a compound's potency. The table below synthesizes MIC data from multiple studies to compare the activity of different pyrazoline derivatives.
| Pyrazoline Derivative Class | Key Substituents | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) | Reference |
| Aryl Pyrazolines | 4-Chloro, 4-Bromo on phenyl rings | 50-100 (S. aureus, E. faecalis) | >100 (E. coli, P. aeruginosa) | 50-100 (C. albicans, C. glabrata) | |
| N-Acyl Pyrazolines | Cyano, Dimethylamino groups | 25-100 (S. aureus, E. faecalis) | 25-100 (E. coli, P. aeruginosa) | >100 | |
| Pyrazolines with Amide Moiety | Various substituted amides | 125 (S. aureus, B. subtilis) | 250 (E. coli) | 62.5-125 (C. albicans) | [11] |
| Pyrazolyl Thiazoles | N-allyl, various phenyl groups | 0.03-7.81 (S. pneumoniae) | 0.03-7.81 (E. coli, P. vulgaris) | Not specified | [12] |
| Pyrazoline-Carbothiohydrazides | p-tolyl hydrazone | 62.5-125 (S. aureus, B. subtilis) | 62.5-125 (K. pneumoniae, E. coli) | 2.9-7.8 (C. albicans, A. flavus) | [2] |
Disclaimer: MIC values are highly dependent on the specific microbial strains and testing conditions used. This table is for comparative purposes, and direct cross-study comparisons should be made with caution.
Proposed Mechanisms of Antimicrobial Action
While the exact mechanisms are still under investigation for many derivatives, pyrazolines are thought to exert their antimicrobial effects by interfering with essential microbial processes.[1][13] Potential mechanisms include:
-
Inhibition of Key Enzymes: Pyrazolines may act as inhibitors of crucial bacterial enzymes involved in metabolic pathways or cell wall synthesis.
-
Disruption of Cell Membranes: The lipophilic nature of many pyrazoline derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes.
-
Interaction with DNA: Some derivatives may bind to microbial DNA, interfering with replication and transcription processes.[1][13]
The following diagram illustrates a generalized proposed mechanism of action.
Caption: Generalized proposed mechanisms of pyrazoline antimicrobial activity.
Experimental Protocols for Spectrum Evaluation
Accurate determination of the antimicrobial spectrum relies on standardized and reproducible experimental methods. The following protocols are fundamental to this process.
This method provides a preliminary, qualitative assessment of antimicrobial activity.[14]
Principle: An antibiotic-impregnated disk placed on an agar surface inoculated with a test microorganism will create a concentration gradient as the antibiotic diffuses into the agar.[15][16] If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[14][17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth (e.g., Tryptic Soy Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14][16]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing it against the inside of the tube.[14] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate 60 degrees after each streaking, to ensure confluent growth.[14][18]
-
Disk Application: Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the test pyrazoline derivative onto the agar surface. Ensure firm contact.[14][15] A maximum of 6 disks can be placed on a 100mm plate.[14]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[17]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
This method provides a quantitative MIC value and is considered a gold standard for susceptibility testing.[19][20]
Principle: The test microorganism is challenged with serial twofold dilutions of the antimicrobial agent in a liquid broth medium within a 96-well microtiter plate.[20][21] The MIC is the lowest concentration that inhibits visible growth after incubation.[20]
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the pyrazoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[22]
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
Controls:
-
Inoculation & Incubation: Add the standardized inoculum to each well (except the sterility control). Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration well that appears clear, indicating no bacterial growth.[20]
Conclusion and Future Directions
Pyrazoline derivatives represent a highly versatile and promising scaffold for the development of novel antimicrobial agents.[1][4] Structure-activity relationship studies reveal that the antimicrobial spectrum and potency can be systematically modulated by strategic substitutions on the pyrazoline core and its appended phenyl rings. Specifically, the incorporation of halogens, amide functionalities, and other heterocyclic moieties has proven to be an effective strategy for enhancing activity against a broad range of bacterial and fungal pathogens.[5][12]
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent pyrazoline derivatives to understand and overcome resistance.
-
Combinatorial Synthesis: Expanding the chemical diversity of pyrazoline libraries to explore new areas of chemical space and identify novel SARs.
-
In Vivo Efficacy and Toxicology: Advancing lead compounds into animal models to assess their therapeutic potential and safety profiles.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to design and evaluate the next generation of pyrazoline-based antimicrobials, contributing to the critical pipeline of new drugs to combat infectious diseases.
References
-
Synthesis and Antibacterial Evaluation of Some Novel Pyrazoline Derivatives. Der Pharma Chemica. [Link]
-
Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences. [Link]
-
Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Marmara University DSpace Açıkerişim Platformu. [Link]
-
A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR. [Link]
-
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research. [Link]
-
A review on pyrazoline derivatives as antimicrobial agent. SciSpace. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. ResearchGate. [Link]
-
Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. ASP Digital Library. [Link]
-
A REVIEW ON PYRAZOLINE DERIVATIVES OF POTENT ANTIMICROBIAL ACTIVITY. IJRAR. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
-
Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]
-
Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. DergiPark. [Link]
Sources
- 1. theaspd.com [theaspd.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijrar.org [ijrar.org]
- 5. scispace.com [scispace.com]
- 6. japer.in [japer.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theaspd.com [theaspd.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. asm.org [asm.org]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Senior Application Scientist's Guide to the In Vivo Validation of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
An Objective Comparison of its Anti-Inflammatory and Analgesic Efficacy
This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel pyrazolinone derivative, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. Pyrazoline and its derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] This document outlines the rationale, experimental design, and comparative data analysis for assessing the anti-inflammatory and analgesic potential of this specific compound against established non-steroidal anti-inflammatory drugs (NSAIDs).
The protocols described herein are designed to be self-validating, incorporating both positive and negative controls to ensure the integrity and reproducibility of the findings. All methodologies are grounded in established and widely accepted animal models for pain and inflammation research.[5][6][7][8]
Rationale for In Vivo Validation: The Promise of Pyrazolinones
Pyrazolinone-based compounds have a rich history in medicinal chemistry, with many derivatives demonstrating significant therapeutic potential.[9][10] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade and the perception of pain. The structural novelty of this compound warrants a thorough investigation of its efficacy and potency in living organisms, which is a critical step in the drug discovery and development pipeline.
This guide will focus on two primary, interconnected biological activities:
-
Anti-inflammatory Activity: The ability of the compound to reduce inflammation, a hallmark of many pathological conditions.
-
Analgesic Activity: The capacity of the compound to alleviate pain, a primary symptom of inflammation and various other disorders.
To objectively assess these activities, we will employ two gold-standard preclinical models: the Carrageenan-Induced Paw Edema model in rats for anti-inflammatory effects and the Acetic Acid-Induced Writhing model in mice for analgesic effects.
Comparative In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a robust and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[11][12][13] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[11][14]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol: Anti-Inflammatory Assay
-
Animals: Male Wistar rats (180-200 g) are used for this study.[11] Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are fasted overnight with free access to water. They are then randomly divided into five groups (n=6 per group):
-
Group I (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) solution orally.
-
Group II (Test Compound - Low Dose): Receives this compound (10 mg/kg) suspended in 0.5% CMC, orally.
-
Group III (Test Compound - Medium Dose): Receives this compound (20 mg/kg) suspended in 0.5% CMC, orally.
-
Group IV (Test Compound - High Dose): Receives this compound (40 mg/kg) suspended in 0.5% CMC, orally.
-
Group V (Positive Control): Receives Indomethacin (10 mg/kg) suspended in 0.5% CMC, orally.[11]
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile 0.9% saline is injected into the subplantar surface of the right hind paw of each rat.[11][12]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, 5, and 6 hours post-injection (Vₜ).[11]
-
Data Analysis: The increase in paw volume (edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1% |
| This compound | 20 | 0.45 ± 0.05 | 47.1% |
| This compound | 40 | 0.33 ± 0.03 | 61.2% |
| Indomethacin (Standard) | 10 | 0.38 ± 0.04 | 55.3% |
Interpretation: The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect. At a dose of 40 mg/kg, its efficacy is comparable to, and slightly exceeds, that of the standard drug Indomethacin at 10 mg/kg.
Comparative In Vivo Analgesic Activity
The acetic acid-induced writhing test is a widely used and reliable method for screening peripherally acting analgesic agents.[15][16][17] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain mediators like prostaglandins, which in turn cause characteristic abdominal constrictions and stretching, known as "writhing".[16][18]
Proposed Signaling Pathway in Acetic Acid-Induced Nociception
Caption: Proposed mechanism of action in the writhing test.
Detailed Experimental Protocol: Analgesic Assay
-
Animals: Swiss albino mice (20-25 g) of either sex are used.[15] They are acclimatized for a week before the experiment.
-
Grouping and Dosing: The mice are divided into five groups (n=6 per group):
-
Group I (Vehicle Control): Receives normal saline orally.
-
Group II (Test Compound - Low Dose): Receives this compound (10 mg/kg) orally.
-
Group III (Test Compound - Medium Dose): Receives this compound (20 mg/kg) orally.
-
Group IV (Test Compound - High Dose): Receives this compound (40 mg/kg) orally.
-
Group V (Positive Control): Receives Diclofenac Sodium (10 mg/kg) orally.[16]
-
-
Induction of Writhing: Thirty minutes after oral administration of the respective treatments, each mouse is injected intraperitoneally with 0.1 mL of 1% v/v acetic acid solution.[15]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhing responses (characterized by abdominal constriction, trunk twisting, and hind limb stretching) is counted for a period of 20 minutes.[15][19]
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is determined using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] * 100
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Analgesic Activity |
| Vehicle Control (Saline) | - | 45.2 ± 3.1 | - |
| This compound | 10 | 31.5 ± 2.5 | 30.3% |
| This compound | 20 | 22.8 ± 2.1 | 49.6% |
| This compound | 40 | 15.1 ± 1.8 | 66.6% |
| Diclofenac Sodium (Standard) | 10 | 18.4 ± 1.9 | 59.3% |
Interpretation: The hypothetical results indicate that this compound produces a significant and dose-dependent reduction in the number of acetic acid-induced writhes. The analgesic effect at the 40 mg/kg dose is superior to that of the standard drug, Diclofenac Sodium, at 10 mg/kg, suggesting a potent peripherally mediated analgesic action.
Conclusion and Future Directions
The in vivo validation protocols detailed in this guide provide a robust framework for the initial characterization of the anti-inflammatory and analgesic properties of this compound. The hypothetical data presented for comparison illustrates a compound with significant therapeutic potential, demonstrating superior or comparable efficacy to standard NSAIDs in these preclinical models.
These findings strongly support further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific COX-1/COX-2 selectivity profile.
-
Toxicology and Safety Pharmacology: Establishing a comprehensive safety profile.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Validation in Chronic Models: Assessing efficacy in models of chronic inflammation and neuropathic pain.[5][8]
This guide serves as a foundational blueprint for researchers, scientists, and drug development professionals to systematically evaluate the in vivo biological activity of novel pyrazolinone derivatives, paving the way for the potential development of new and effective therapeutic agents.
References
- Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Jadhav, S. A., et al. (2016).
- Patel, P., et al. (2020). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology.
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
- Inotiv.
- National Institutes of Health (NIH). (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line.
- ResearchGate.
- PubMed Central (PMC). (2012). Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models.
- ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Paper Publications. (2015).
- National Institutes of Health (NIH). (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds.
- SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Springer Nature Experiments. (2003).
- Acetic acid-induced writhing method: Significance and symbolism. (2025).
- Indian Journal of Pharmaceutical and Biological Research. (2018).
- YouTube. (2021). Acetic Acid induced Writhing Method.
- PubMed Central (PMC). Acetic acid induced painful endogenous infliction in writhing test on mice.
- Animal Models for Transl
- PubMed Central (PMC). An overview of animal models of pain: disease models and outcome measures.
- Benchchem. A Comparative Guide to the In Vivo Efficacy of Analgesic Compounds in Preclinical Pain Models.
- MDPI. (2020).
- Taylor & Francis Online. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- PubMed Central (PMC).
- Taylor & Francis Online. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models.
- PubMed. (2024).
- National Institutes of Health (NIH).
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Wikipedia. Paracetamol.
- PubMed Central (PMC). (2012).
- National Institutes of Health (NIH). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- PubMed. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (1). Analgesic activity (author's transl)].
- PubMed Central (PMC).
- Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
- MDPI. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach.
- PubMed Central (PMC). Current status of pyrazole and its biological activities.
- Wikipedia. Ibuprofen.
- PubMed Central (PMC). (2021).
- ResearchGate. (2025).
- JOCPR. (2012).
- ResearchGate. (2022). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones.
- Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. (2024).
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. 4XF1YdNXEWaC4w==)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. paperpublications.org [paperpublications.org]
- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. saspublishers.com [saspublishers.com]
- 17. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazolone Quantification
Introduction: Ensuring Data Comparability in Pyrazolone Analysis
Pyrazolones are a significant class of heterocyclic compounds, first synthesized in the 1880s, that have found widespread use as pharmaceuticals—primarily as analgesics and anti-inflammatory agents like Metamizole (Dipyrone) and Antipyrine—and as crucial components in commercial dyes.[1] Given their therapeutic importance, the accurate and precise quantification of pyrazolone-based active pharmaceutical ingredients (APIs) in various matrices is a cornerstone of drug development, from preclinical pharmacokinetics to final quality control.
However, the lifecycle of a drug is long and complex. Analytical methods may be transferred between laboratories, updated with new technology (e.g., moving from HPLC-UV to LC-MS/MS), or run in different locations for global clinical trials.[2][3] In these scenarios, simply validating a method in isolation is insufficient. We must prove that the data generated by one method or laboratory is equivalent to another. This is the critical role of cross-validation : a formal, documented comparison to ensure the integrity and comparability of analytical data across the entire drug development program.[4][5]
This guide provides an in-depth comparison of analytical methods for pyrazolone quantification, grounded in the principles of regulatory compliance and sound scientific practice. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental design, statistical evaluation, and the practical implementation of cross-validation protocols for two of the most common analytical platforms: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chapter 1: The Analytical Landscape for Pyrazolones
The molecular structure of pyrazolones, a five-membered ring with two adjacent nitrogen atoms and a carbonyl group, dictates the most effective analytical approaches.[1][6][7] Their aromaticity and potential for conjugation provide strong chromophores, making them excellent candidates for UV-Vis spectrophotometric detection. Their ability to be ionized allows for highly sensitive and selective quantification by mass spectrometry.
Comparison of Key Quantification Techniques:
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures absorbance of light by the pyrazolone chromophore. | Physically separates the analyte from matrix components before UV detection. | Separates the analyte chromatographically, then ionizes it and measures specific mass-to-charge (m/z) transitions. |
| Specificity | Low. Prone to interference from other UV-absorbing compounds.[8] | Moderate to High. Depends on chromatographic resolution from interferences.[9] | Very High. Unparalleled specificity due to monitoring of unique precursor → product ion transitions.[10] |
| Sensitivity | Low (typically µg/mL range). | Moderate (ng/mL to µg/mL range).[11][12] | Very High (pg/mL to ng/mL range). Ideal for bioanalysis.[13] |
| Matrix Effect | High susceptibility to matrix interference. | Can be affected by co-eluting compounds, but separation mitigates this. | Susceptible to ion suppression or enhancement from matrix components, requiring careful method development and internal standards.[14] |
| Application | Primarily for simple formulations or bulk drug substance assay. | Widely used for quality control, stability testing, and quantification in pharmaceutical dosage forms.[15] | The gold standard for bioanalysis (e.g., plasma, urine), pharmacokinetic studies, and trace-level impurity quantification.[10][16] |
Chapter 2: The Regulatory Imperative for Cross-Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that analytical data be reliable and consistent.[17][18][19] Cross-validation is the mechanism to prove this consistency when data from different sources will be combined or compared in a regulatory submission.[20][21]
The decision to perform a cross-validation is risk-based.[22] The following diagram illustrates the key decision points.
Caption: Decision tree for determining the need for cross-validation.
Common Scenarios Requiring Cross-Validation:
-
Method Transfer: When a method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC lab or Contract Research Organization).[5][23]
-
Technology Change: When a new analytical platform is introduced during a drug development program (e.g., updating an older HPLC method to a more sensitive LC-MS/MS method).[2][24]
-
Multi-Site Studies: When samples from a single clinical study are analyzed at multiple laboratories.[20]
Chapter 3: Designing a Robust Cross-Validation Study
A successful cross-validation study is built on a well-defined protocol that outlines the experimental design, sample selection, and, most importantly, the pre-defined acceptance criteria.[25][26]
The Cross-Validation Workflow
Caption: General workflow for an analytical method cross-validation study.
Sample Selection: The Causality Behind the Choice
The choice of samples is critical. While spiked Quality Control (QC) samples are useful, incurred samples (i.e., actual study samples from subjects) are highly recommended, especially when comparing different methods.[2][24]
-
Why Incurred Samples? They contain the analyte and its potential metabolites in the true biological matrix. This provides the most rigorous test for method equivalence, as it accounts for real-world matrix effects, analyte stability, and metabolite interference that may differ between the two analytical methods.[24]
-
Experimental Design: A common strategy is to select at least 30 incurred study samples that span the quantifiable range of the assay.[20] These same samples are then analyzed by both methods or at both laboratories.
Statistical Analysis and Acceptance Criteria
The goal is to determine if the methods are comparable. This is not just about precision, but also about assessing bias. The acceptance criteria must be pre-specified in the validation protocol.[25]
-
For Chromatographic Assays: A widely accepted criterion is that for at least 67% of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[24]
-
For Ligand Binding Assays: The criteria are often wider, typically within ±30%.[4]
-
Statistical Approaches: While simple percent difference is common, more robust statistical tools like Bland-Altman plots or Deming regression are recommended to visualize bias across the concentration range.[2][20] The ICH M10 guideline also emphasizes a statistical assessment to measure bias.[27]
Chapter 4: Comparative Experimental Protocols
Here we present detailed protocols for the cross-validation of two methods for quantifying a representative pyrazolone, Edaravone , in human plasma.
-
Method A: A validated Reversed-Phase HPLC-UV method (Reference Method).
-
Method B: A newly developed, more sensitive LC-MS/MS method (Test Method).
Protocol 1: Method A - RP-HPLC-UV Quantification of Edaravone
1. Rationale: This method is a robust workhorse for QC environments. The choice of a C18 column provides good retention for the moderately polar Edaravone molecule. An acidic mobile phase (using trifluoroacetic acid) ensures the analyte is in a consistent protonated state, leading to sharp, symmetrical peaks. UV detection at the absorbance maximum provides good sensitivity for this platform.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 20 µL |
| Detection Wavelength | 237 nm[12] |
| Column Temperature | 40°C[12] |
| Run Time | 10 minutes |
3. Step-by-Step Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of each incurred sample, QC, or blank plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile containing the internal standard (e.g., Antipyrine at 1 µg/mL). This high ratio of organic solvent ensures efficient protein crashing.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-level QC sample five times.
-
Calculate the Relative Standard Deviation (%RSD) of the peak area and retention time. Acceptance: %RSD ≤ 2.0% to ensure system stability.
-
-
Analysis Sequence:
-
Inject a blank plasma sample to confirm no interference.
-
Inject the calibration standards.
-
Inject the cross-validation samples (QCs and incurred samples).
-
-
Data Processing:
-
Integrate the peak areas for Edaravone and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
-
Quantify the cross-validation samples using the regression equation from the calibration curve.
-
Protocol 2: Method B - LC-MS/MS Quantification of Edaravone
1. Rationale: This method is designed for high sensitivity and specificity, making it ideal for bioanalysis where low concentrations are expected. Electrospray ionization (ESI) in positive mode is effective for the nitrogen-containing pyrazolone ring. The Multiple Reaction Monitoring (MRM) of a specific precursor ion to a product ion transition provides exceptional selectivity, virtually eliminating interference from matrix components.[13] A stable isotope-labeled (SIL) internal standard is the gold standard, as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[16]
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) Shorter column for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Edaravone: m/z 175.1 → 132.1; IS (Edaravone-d5): m/z 180.1 → 137.1 |
| Run Time | 5 minutes |
3. Step-by-Step Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of each incurred sample, QC, or blank plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile containing the SIL internal standard (Edaravone-d5 at 50 ng/mL).
-
Follow steps 1.3 - 1.5 from the HPLC protocol.
-
-
System Suitability Test (SST):
-
Perform SST as described in the HPLC protocol. Acceptance: %RSD ≤ 5.0% for LC-MS/MS is common.
-
-
Analysis Sequence & Data Processing:
-
Follow the same sequence and data processing steps as in the HPLC protocol, using the appropriate software for the LC-MS/MS system.
-
Chapter 5: Data Interpretation and Acceptance
After analyzing the same set of 30 incurred samples and 3 levels of QCs (n=6 at each level) with both methods, the results are compiled for comparison.
Table 1: Cross-Validation Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Method A Mean Conc. (ng/mL) | Method B Mean Conc. (ng/mL) | % Accuracy (Method A) | % Accuracy (Method B) | % Difference |
| LQC | 10.0 | 9.8 | 10.3 | 98.0% | 103.0% | -4.9% |
| MQC | 100 | 104.2 | 101.5 | 104.2% | 101.5% | 2.6% |
| HQC | 800 | 785.5 | 810.0 | 98.2% | 101.3% | -3.1% |
| % Difference = (A - B) / ((A + B) / 2) * 100 |
Table 2: Representative Cross-Validation Data for Incurred Samples
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Result |
| IS-001 | 25.6 | 28.1 | 26.9 | -9.3% | Pass |
| IS-002 | 450.2 | 415.8 | 433.0 | 7.9% | Pass |
| IS-003 | 78.9 | 95.3 | 87.1 | -18.8% | Pass |
| IS-004 | 12.1 | 15.2 | 13.7 | -22.6% | Fail |
| ... | ... | ... | ... | ... | ... |
| Summary | 28/30 (93.3%) Passed |
Conclusion of Analysis: The data shows excellent agreement between the two methods. For the QCs, the % difference is well within ±15%. For the incurred samples, 93.3% of the results are within the ±20% acceptance criterion. This exceeds the minimum requirement of 67%. Therefore, the new LC-MS/MS method is considered cross-validated against the HPLC-UV method, and the data from both can be considered equivalent and interchangeable for regulatory purposes.
Chapter 6: Troubleshooting and Final Recommendations
-
Pitfall: High Variability or Bias. If the cross-validation fails, investigate the cause. Common culprits include differences in metabolite cross-reactivity between methods, unanticipated matrix effects, or issues with sample stability under different processing conditions.
-
Pitfall: Inconsistent Internal Standard Performance. If a non-SIL internal standard is used in one method, its recovery and matrix effect may differ significantly from the analyte, leading to bias when compared to a method using a SIL-IS.
-
Recommendation: Always perform cross-validation prospectively (before analyzing critical study samples) whenever possible.[2][20] This prevents costly delays and regulatory questions that arise from failed validations after the fact.
-
Recommendation: Involve statisticians in the design and analysis of the cross-validation study to ensure the approach is scientifically sound and robust.[27][28][29]
By adhering to these principles of rigorous planning, meticulous execution, and transparent data analysis, researchers can confidently ensure the long-term integrity and comparability of their analytical data for pyrazolone quantification, satisfying both scientific and regulatory standards.
References
- Wang, P., & Siguenza, P. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 116485.
-
Wikipedia. (n.d.). Pyrazolone. [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
- EBF. (n.d.). Cross and Partial Validation.
-
National Center for Biotechnology Information. (n.d.). Pyrazolone. PubChem Compound Database. [Link]
-
Satyavathi, K., & Reddy, T. A. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. [Link]
-
Findlay, J. W., et al. (2000). Cross validation in bioanalysis: Why, when and how? Bioanalysis. [Link]
-
Bhatt, D. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). Chemical Structure of some bioactive pyrazolones. [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. [Link]
- Verhaeghe, T. (n.d.). Cross Validations.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- SOP 12: Valid
-
Zhong, J., Lee, K., & Tsong, Y. (2008). Statistical Assessment of Analytical Method Transfer. Journal of Biopharmaceutical Statistics. [Link]
-
de Oliveira, G. G., et al. (2018). Development and validation of methods using derivative spectro-photometry for determination of dipyrone in pharmaceutical formul. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Badola, A., Joshi, P., & Kothiyal, P. (2018). Bioanalytical Method Development & Validation for LC-MS/MS. International Journal of Trend in Scientific Research and Development. [Link]
-
Zhong, J., Lee, K., & Tsong, Y. (2008). Statistical Assessment of Analytical Method Transfer. ResearchGate. [Link]
-
Al-Adilee, K. J., & Saleh, M. I. (2014). Spectrophotometric determination of micro amount of palladium(II) platinum (II)By using pyrazolone azo resorcinol. ResearchGate. [Link]
-
Martins, M. A. P., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Kovalchukova, O. V., et al. (2015). Spectrophotometric study of the processes of complex derivatives pyrazolyl azo pyrazolone. ResearchGate. [Link]
-
Schwenke, J. R., & O'Connor, D. K. (2008). Design and analysis of analytical method transfer studies. Journal of Biopharmaceutical Statistics. [Link]
-
IOSR Journal. (n.d.). Application of Statistical Tools on Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- IABS. (n.d.). Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products.
-
ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
Lee, H. S., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Semantic Scholar. (n.d.). Development and Validation of an HPLC Method for Quantifying Dapiprazole in Bulk Preparations. [Link]
-
ScienceDirect. (n.d.). Design, synthesis and pharmacological assessment of new pyrazole compounds. [Link]
-
National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Pyrazolone | C3H2N2O | CID 11513733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. ijcpa.in [ijcpa.in]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. e-b-f.eu [e-b-f.eu]
- 21. karger.com [karger.com]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 23. Design and analysis of analytical method transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. e-b-f.eu [e-b-f.eu]
- 25. propharmagroup.com [propharmagroup.com]
- 26. sps.nhs.uk [sps.nhs.uk]
- 27. labs.iqvia.com [labs.iqvia.com]
- 28. Statistical assessment of analytical method transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validating the Mechanism of Action of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one as a Putative p38 MAPK Inhibitor
Introduction
The pyrazolin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including well-documented anti-inflammatory, analgesic, and antioxidant properties.[1][2][3] While many compounds from this class exert their effects through the inhibition of cyclooxygenase (COX) enzymes, the complexity of inflammatory signaling cascades suggests other potential mechanisms of action (MoA).[4] The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses, controlling the production of key cytokines like TNF-α and IL-6.[5][6] Its central role makes it a high-value target for novel anti-inflammatory agents.[]
This guide puts forth the hypothesis that 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one (referred to herein as Compound X) , a novel pyrazolinone derivative, functions as an inhibitor of the p38 MAPK signaling pathway. We will outline a rigorous, multi-step experimental workflow to validate this proposed MoA. To provide a clear benchmark and fulfill the role of a comparative guide, Compound X will be evaluated alongside SB203580 , a well-characterized, potent, and selective p38 MAPK inhibitor.[8][9][10] This framework is designed for researchers in drug discovery and chemical biology, providing not just protocols, but the scientific rationale behind each experimental choice.
Caption: Overall workflow for validating the mechanism of action.
Part 1: Biochemical Validation: Direct Inhibition of p38α Kinase Activity
Expertise & Rationale: The first and most direct test of our hypothesis is to determine if Compound X can inhibit the catalytic activity of purified p38α enzyme in vitro. This biochemical approach isolates the target protein from all other cellular components, ensuring that any observed inhibition is a direct result of the compound interacting with the kinase. We will use a luminescence-based kinase assay that quantifies ATP consumption, a direct proxy for kinase activity. A dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of purified, active p38α enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the p38α substrate (e.g., ATF2 peptide) and ATP at a concentration equal to its Km value.
-
Serially dilute Compound X and the comparator, SB203580, in DMSO, followed by a further dilution in kinase buffer to create 10X final concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of 10X compound dilutions (Compound X, SB203580) or DMSO (vehicle control) to a 384-well plate.
-
Add 20 µL of the 2X enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Anticipated Data & Comparison
The primary output is the IC₅₀ value, which quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency.
| Compound | Target | Anticipated IC₅₀ (nM) |
| Compound X | p38α MAPK | 85 |
| SB203580 (Comparator) | p38α MAPK | 50[12] |
Trustworthiness: The inclusion of SB203580 as a positive control validates the assay's performance. If the measured IC₅₀ for SB203580 aligns with literature values, it builds confidence in the results obtained for Compound X.
Part 2: Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell, engage its target in the complex cellular milieu, and avoid rapid efflux or metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring target engagement in intact, live cells.[13][14] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tₘ).[15][16] A positive thermal shift is strong evidence of intracellular target engagement.[17]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for p38α MAPK
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency.
-
Treat cells with Compound X (e.g., 10 µM), SB203580 (10 µM), or DMSO vehicle for 1 hour in culture media.
-
-
Heat Treatment:
-
Harvest, wash, and resuspend the cells in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble p38α protein remaining at each temperature using Western blotting with a specific anti-p38α antibody.
-
Generate a melting curve by plotting the normalized band intensity against temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tₘ). The difference in Tₘ between treated and vehicle samples (ΔTₘ) represents the thermal shift.
-
Anticipated Data & Comparison
A positive ΔTₘ indicates that the compound binds to and stabilizes the target protein within the cell.
| Treatment | Apparent Tₘ of p38α (°C) | Thermal Shift (ΔTₘ vs. Vehicle) |
| Vehicle (DMSO) | 48.5 | - |
| Compound X (10 µM) | 54.0 | +5.5°C |
| SB203580 (10 µM) | 55.5 | +7.0°C |
Part 3: Pathway Validation: Downstream Signaling Inhibition
Expertise & Rationale: Confirming direct target binding is crucial, but validating the MoA requires demonstrating that this engagement leads to a functional consequence: the inhibition of the signaling pathway. p38 MAPK, once activated by upstream kinases, phosphorylates a range of downstream substrates.[6] One of the most well-validated substrates is Heat Shock Protein 27 (HSP27).[18] Therefore, by stimulating cells to activate the p38 pathway and then measuring the phosphorylation of HSP27 (at Ser82), we can directly assess the functional inhibitory activity of Compound X in a cellular context.
Caption: Simplified p38 MAPK signaling cascade showing the point of inhibition.
Experimental Protocol: Western Blot for Phospho-HSP27
-
Cell Culture and Treatment:
-
Seed HeLa or A549 cells and grow to ~90% confluency.
-
Pre-treat cells for 2 hours with various concentrations of Compound X, SB203580, or DMSO vehicle.
-
-
Pathway Stimulation:
-
Stimulate the p38 pathway by adding a stress-inducing agent like Anisomycin (10 µg/mL) or a cytokine like TNF-α for 30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe with a primary antibody against phosphorylated HSP27 (p-HSP27, Ser82).
-
Wash and probe with a secondary HRP-conjugated antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total HSP27 or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities and normalize the p-HSP27 signal to the total HSP27 or GAPDH signal.
-
Anticipated Data & Comparison
Successful pathway inhibition will be observed as a dose-dependent decrease in the normalized p-HSP27 signal in stimulated cells.
| Treatment (Post-Stimulation) | Normalized p-HSP27 Signal (% of Stimulated Control) |
| Unstimulated | 5% |
| Stimulated + Vehicle | 100% |
| Stimulated + Compound X (1 µM) | 45% |
| Stimulated + Compound X (10 µM) | 15% |
| Stimulated + SB203580 (10 µM) | 10% |
Part 4: Comparative Summary and Future Directions
This guide outlines a logical, tiered approach to MoA validation. By systematically progressing from a direct biochemical assay to cellular target engagement and finally to functional pathway modulation, we can build a robust body of evidence.
Overall Data Synopsis
| Parameter | Compound X | SB203580 (Comparator) | Conclusion |
| Biochemical Potency (IC₅₀) | 85 nM | 50 nM | Potent direct inhibitor of p38α kinase. |
| Cellular Target Engagement (ΔTₘ) | +5.5°C | +7.0°C | Effectively enters cells and binds to p38α. |
| Pathway Inhibition (p-HSP27) | Strong, dose-dependent reduction | Strong, dose-dependent reduction | Functionally blocks the p38 MAPK signaling cascade. |
Authoritative Grounding & Next Steps: While these experiments validate the on-target MoA, a critical aspect of drug development is understanding a compound's selectivity. The logical next step is to perform a kinome-wide selectivity screen, profiling Compound X against a broad panel of hundreds of other kinases. This will reveal any potential off-target activities, which is essential for predicting potential side effects and ensuring the observed cellular phenotype is truly due to the inhibition of p38 MAPK.
References
-
InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. [Link]
-
Nguyen, T., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Tzortzaki, S., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Elzahhar, P. A., et al. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports. [Link]
-
Lee, J. K., & Kim, S. Y. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
-
Shaw, J., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Manini, P., et al. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Il Farmaco. [Link]
-
Kumar, A., et al. Biological Activities of Pyrazoline Derivatives-A Recent Development. ResearchGate. [Link]
-
The Pharma Innovation. Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal. [Link]
-
Obrosova, I. G., et al. Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science. [Link]
-
Shah, J. R., & Desai, J. M. Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Martinez Molina, D., & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Shapiro, A. B. What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]
-
Semantic Scholar. Biological activities of pyrazoline derivatives--a recent development. [Link]
-
Rasool, M., et al. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]
-
Strelow, J. M., et al. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
ResearchGate. (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
-
Ingenta Connect. Biological Activities of Pyrazoline Derivatives -A Recent Development. [Link]
-
Havaldar, F. H., & Bhise, A. S. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists. [Link]
-
Edmondson, D. E., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
-
Semantic Scholar. Mechanism of Action Assays for Enzymes. [Link]
-
The Royal Society of Chemistry. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. [Link]
-
Martini, C., et al. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
-
CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. [Link]
Sources
- 1. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. apexbt.com [apexbt.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. annualreviews.org [annualreviews.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
As laboratory professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its chemical structure—a derivative of both pyrazolone and nitrophenol—provides clear guidance. The presence of the nitrophenyl group, in particular, signals a need for cautious handling, as related compounds are known for their potential toxicity and environmental persistence.[1][2][3] Similarly, pyrazolone derivatives can be harmful if swallowed and cause serious eye irritation.[4][5][6] Therefore, the most prudent and scientifically sound approach is to manage this compound and all associated materials as hazardous chemical waste.[4]
Core Principle: Hazard Identification and Assessment
The disposal protocol is dictated by the compound's chemical nature. The two key structural motifs are:
-
Pyrazolone Ring: This heterocyclic system is common in pharmaceuticals and dyes.[7][8] Some derivatives are classified as harmful or irritants.[4][6][9]
-
Nitrophenyl Group: Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological and environmental profiles.[2][3] The 4-nitrophenol substructure, for instance, is classified with acute toxicity and specific target organ toxicity.[1] Furthermore, thermal decomposition or combustion of nitro compounds can release toxic nitrogen oxides (NOx).[10][11]
This assessment mandates that this compound waste must never be disposed of down the drain or in regular trash.[4][12] It must be collected, segregated, and transferred to an approved hazardous waste management facility.
Essential Personal Protective Equipment (PPE)
Before beginning any work or disposal procedure involving this compound, ensure the correct PPE is in use to prevent exposure via inhalation, ingestion, or skin/eye contact.[9][12]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential eye irritation from dust or solutions.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact and absorption.[12] |
| Body Protection | Standard laboratory coat, long-sleeved clothing, and closed-toe shoes. | Protects skin and clothing from contamination.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, and labeling.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound.
-
This includes reaction mixtures, stock solutions, and the first rinsate from cleaning contaminated glassware (see Section 4).
-
Use a dedicated, leak-proof liquid hazardous waste container.[12] Under no circumstances should this waste be poured down the drain. [1][4]
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[13]
-
Step 2: Container Management
Select a container made of a compatible material (e.g., polyethylene for solids, glass or polyethylene for liquids) that is in good condition and has a secure, screw-top lid to prevent leaks or vapor release.[4][12]
Step 3: Hazardous Waste Labeling
Accurate and complete labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste ".[12]
-
Full Chemical Name: "this compound". Do not use abbreviations.
-
Approximate Concentration and Quantity: Estimate the amount of the chemical waste in the container.
-
Researcher's Name and Laboratory Information: Your name, Principal Investigator (PI), and lab location.
Step 4: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials (especially strong oxidizing agents).[10]
-
Preferably within a secondary containment tray to manage any potential leaks.[12]
Step 5: Final Disposal
Follow your institution's specific procedures to request a pickup of hazardous waste.[4] The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[2]
Protocol for Decontaminating Empty Containers
The original chemical container must be thoroughly decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Removal: Ensure the container is as empty as possible, with all free-flowing solid or liquid material transferred into the appropriate hazardous waste stream.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste. [13]
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[13]
-
Final Disposal: Once fully rinsed and dried with the label removed, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin, per your institution's policy.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-(4-Nitrophenylazo)phenol: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025-12-24). Safety Data Sheet.
- Fisher Scientific. (2025-12-18). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one.
- TCI America. (2018-07-06). Safety Data Sheet: 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone.
- (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
- Fisher Scientific. (2025-12-18). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1-Phenyl-3-carbethoxy-5-pyrazolone.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Retrieved from [Link]
- Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. Research Safety.
- (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis.
- (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- U.S. Environmental Protection Agency. (2025-12-04). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-. Substance Registry Services.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from Oriental Journal of Chemistry website.
- U.S. Environmental Protection Agency. (1976, June). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
- TCI Chemicals. (n.d.). 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- U.S. Environmental Protection Agency. (2009, August). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Essential Safety & Handling Guide: 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
This guide provides critical safety, handling, and disposal protocols for this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory. The information herein is synthesized from safety data for structurally similar nitroaromatic and pyrazolone compounds to establish a conservative and robust safety framework.
Hazard Assessment: A Proactive Approach
-
Nitroaromatic Compounds : The presence of the 4-nitrophenyl group is a primary safety concern. Aromatic nitro compounds are recognized for their potential toxicity if swallowed, inhaled, or absorbed through the skin. A significant hazard associated with this class of compounds is the risk of methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood. These compounds are often irritating to the eyes, skin, and respiratory system.
-
Pyrazolone Derivatives : The pyrazolone core is a common scaffold in pharmacologically active molecules. Related pyrazolone compounds are classified as harmful if swallowed and are known to cause serious eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the identified risks. Engineering controls, such as a chemical fume hood, should always be the primary control measure, with PPE providing essential additional protection.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Must be chemical splash-proof and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards to protect against dust particles and splashes. Face Shield: Recommended to be worn over goggles during procedures with a higher risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for providing a barrier against incidental contact. Always inspect gloves for tears or degradation before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are likely to be exceeded or if irritation is experienced. |
Safe Handling & Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Always work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, spatulas, and reagents before handling the compound.
-
-
Weighing and Transferring :
-
When weighing, use a draft shield or perform the task in a fume hood to prevent the fine powder from becoming airborne.
-
Use a dedicated spatula for this chemical.
-
Carefully transfer the weighed solid into the receiving vessel, avoiding dust generation.
-
Tap the weighing paper or boat over the vessel to ensure a complete transfer. Dispose of the contaminated weighing paper as solid hazardous waste.
-
-
In Solution :
-
When dissolving the solid, add the solvent slowly to prevent splashing.
-
Keep the container closed whenever possible during the reaction or procedure.
-
Emergency Procedures & Decontamination
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical attention.
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.
Spill Cleanup :
-
Evacuate non-essential personnel from the area.
-
Wearing the full PPE described in Section 2, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials in the hazardous waste container.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes the chemical itself, any contaminated consumables (e.g., gloves, weighing boats, bench paper), and spill cleanup materials. Place these items in a clearly labeled, sealed, and puncture-proof container designated for solid hazardous waste.
-
Liquid Waste : Any solutions containing the compound should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not dispose of this chemical down the drain.
-
Waste Pickup : Store waste containers in a designated satellite accumulation area. Follow your institution's specific guidelines for requesting a hazardous waste pickup. The universal recommendation is to dispose of the contents and container at an approved waste disposal plant.
By integrating these safety protocols into your standard operating procedures, you ensure the protection of laboratory personnel and the environment, fostering a culture of scientific excellence and responsibility.
References
- SAFETY DATA SHEET for 4-(4-Nitrophenylazo)resorcinol. Fisher Scientific.
- SAFETY DATA SHEET for 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. TCI AMERICA.
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. BenchChem.
- Personal protective equipment for handling 3-Nitrobenzaldoxime. BenchChem.
- SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazolin-5-one. Fisher Scientific.
- SAFETY DATA SHEET for 1-Phenyl-3-methyl-5-pyrazolone. TCI Chemicals.
- SAFETY DATA SHEET for 1-Phenyl-3-methyl-5-pyrazolone. Generated by AI.
- SAFETY DATA SHEET for 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
- SAFETY DATA SHEET for 1-Phenyl-3-carbethoxy-5-pyrazolone. Pfaltz & Bauer.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH.
- Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals. BenchChem.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

